molecular formula C10H8F3N5 B067068 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine CAS No. 186834-97-9

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Numéro de catalogue: B067068
Numéro CAS: 186834-97-9
Poids moléculaire: 255.2 g/mol
Clé InChI: BJDQOYKKFRUFII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a sophisticated 1,3,5-triazine derivative of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring a 1,3,5-triazine ring, serves as a privileged scaffold for designing bioactive molecules. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances the compound's metabolic stability and influences its electronic properties and binding affinity, while the two amino groups on the triazine core provide key sites for hydrogen bonding and further chemical modification.

Propriétés

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-5(2-4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDQOYKKFRUFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381983
Record name 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186834-97-9
Record name 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186834-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

<R&D_START>

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a key scaffold in medicinal chemistry. The document delves into the primary and alternative synthesis methodologies, offering detailed, step-by-step protocols and a critical analysis of the underlying chemical principles. The rationale behind the selection of reagents, catalysts, and reaction conditions is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust and practical understanding of the synthesis process. This guide aims to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity through rigorous citation of authoritative sources.

Introduction: The Significance of the 2,4-Diamino-1,3,5-triazine Scaffold

The 1,3,5-triazine ring system, particularly when substituted with amino groups at the 2 and 4 positions, represents a privileged scaffold in modern drug discovery.[1][2] These compounds are known to target a wide array of biological molecules, leading to diverse pharmacological profiles ranging from anticancer and antiviral agents to central nervous system-active molecules.[1] The specific compound of interest, 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, incorporates a trifluoromethylphenyl group, a common bioisostere used to enhance metabolic stability and receptor binding affinity. Understanding its synthesis is paramount for researchers aiming to develop novel therapeutics based on this versatile chemical framework.

Chemical Identity and Physicochemical Properties

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

IdentifierValue
IUPAC Name 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
CAS Number 53230-07-8[3][4][5][6]
Molecular Formula C10H8F3N5
Molecular Weight 255.20 g/mol
Appearance Typically a white to off-white solid[3]
Melting Point Not consistently reported, requires experimental determination
Solubility Generally soluble in polar organic solvents like DMSO and DMF

Core Synthesis Pathways

Two primary, well-established pathways dominate the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines. The choice between them often depends on the availability and reactivity of the starting materials.

Pathway A: Condensation of Dicyandiamide with a Nitrile

This is arguably the most direct and atom-economical approach. It involves the base-catalyzed cyclocondensation of dicyandiamide (cyanoguanidine) with an appropriately substituted benzonitrile.

3.1.1. Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition mechanism. A strong base deprotonates dicyandiamide, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the nitrile group in 4-(trifluoromethyl)benzonitrile. A subsequent series of intramolecular cyclization and proton transfer steps leads to the formation of the stable 1,3,5-triazine ring. The use of a high-boiling point solvent like dimethyl sulfoxide (DMSO) is common to achieve the necessary reaction temperatures.

3.1.2. Visualization of Pathway A

Pathway_A cluster_reactants Reactants cluster_conditions Conditions DCDA Dicyandiamide (Cyanoguanidine) Product 2,4-Diamino-6-[4-(trifluoromethyl)phenyl] -1,3,5-triazine DCDA->Product + TFMBN 4-(Trifluoromethyl)benzonitrile TFMBN->Product + Base Strong Base (e.g., KOH) Base->Product Catalyst Solvent High-Boiling Solvent (e.g., DMSO) Solvent->Product Heat Heat (Microwave or Conventional) Heat->Product

Caption: Pathway A: Dicyandiamide and Nitrile Condensation.

3.1.3. Detailed Experimental Protocol (Microwave-Assisted)

Microwave-assisted synthesis is often preferred for this pathway as it significantly reduces reaction times and can improve yields.[7][8]

  • 1. Reagent Preparation: In a suitable microwave reactor vessel, combine 4-(trifluoromethyl)benzonitrile (10 mmol, 1.71 g), dicyandiamide (18 mmol, 1.51 g), and powdered potassium hydroxide (3 mmol, 0.168 g).[7]

  • 2. Solvent Addition: Add 1-3 mL of dimethyl sulfoxide (DMSO) to the mixture.[7]

  • 3. Microwave Irradiation: Seal the vessel and place it in a focused microwave reactor. Irradiate the mixture at a set temperature (e.g., 190-200°C) for a short duration (e.g., 10-30 minutes).[9] The optimal time and temperature should be determined empirically.

  • 4. Work-up and Isolation: After cooling the reaction vessel, suspend the crude mixture in boiling water and stir vigorously. The desired product is typically insoluble in water.

  • 5. Purification: Filter the resulting precipitate, wash thoroughly with water and then with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[7] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

3.1.4. Discussion of Critical Parameters

  • Base: A strong, non-nucleophilic base like KOH or NaOH is crucial for deprotonating dicyandiamide. The amount of base should be catalytic, as excess can lead to side reactions.

  • Solvent: DMSO is an excellent choice due to its high boiling point and ability to dissolve the reactants. Other polar aprotic solvents can be used, but may require higher pressures to reach effective temperatures.

  • Temperature & Time: The high activation energy of the cyclization requires elevated temperatures. Microwave irradiation provides efficient and uniform heating, drastically shortening the required reaction time compared to conventional heating methods.[7][8]

  • Stoichiometry: A slight excess of dicyandiamide is often used to ensure complete consumption of the more expensive benzonitrile starting material.

Pathway B: Condensation of Biguanide with an Ester or Acyl Chloride

3.2.1. Reaction Principle and Mechanism

This is a two-step process. First, a biguanide is formed, which then acts as the dinucleophile. In the second step, a strong base like sodium methoxide is used to facilitate the condensation reaction between the biguanide and the ester (e.g., methyl 4-(trifluoromethyl)benzoate). The reaction involves nucleophilic acyl substitution followed by an intramolecular cyclization with the elimination of an alcohol (from an ester) or HCl (from an acyl chloride).

3.2.2. Visualization of Pathway B

Pathway_B Biguanide Biguanide HCl Product 2,4-Diamino-6-[4-(trifluoromethyl)phenyl] -1,3,5-triazine Biguanide->Product + Ester Methyl 4-(Trifluoromethyl)benzoate OR 4-(Trifluoromethyl)benzoyl chloride Ester->Product Base Strong Base (e.g., NaOMe) Base->Product Reagent Solvent Anhydrous Alcohol (e.g., MeOH) Solvent->Product

Caption: Pathway B: Biguanide and Ester/Acyl Chloride Condensation.

3.2.3. Detailed Experimental Protocol (Using an Ester)

This protocol is adapted from general procedures for synthesizing 6-aryl-2,4-diamino-1,3,5-triazines.[2][10]

  • 1. Reaction Setup: To a solution of biguanide hydrochloride (1 eq) in anhydrous methanol (MeOH), cooled to 0°C under a nitrogen atmosphere, add sodium methoxide (10-15 eq).[2]

  • 2. Ester Addition: To this cooled mixture, add methyl 4-(trifluoromethyl)benzoate (1.3-1.5 eq) dropwise.[2]

  • 3. Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, heat the mixture to reflux for 3 to 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • 4. Isolation: After reflux, cool the mixture in an ice bath. The product will typically precipitate out of the solution.

  • 5. Purification: Filter the precipitate and wash sequentially with methanol, water, and a non-polar organic solvent like cyclohexane to remove impurities.[2] Dry the solid under vacuum to yield the final product.

3.2.4. Discussion of Critical Parameters

  • Starting Materials: The use of 4-(trifluoromethyl)benzoyl chloride is also feasible and is often more reactive than the corresponding ester, potentially allowing for lower reaction temperatures or shorter times.[11][12][13] However, it is also more moisture-sensitive.

  • Base: A strong, alkoxide base is required to deprotonate the biguanide and to drive the condensation. A large excess is used to ensure the reaction goes to completion.[2]

  • Solvent: Anhydrous conditions are critical, especially when using the acyl chloride, to prevent hydrolysis of the starting material. The corresponding alcohol of the alkoxide base (e.g., methanol for sodium methoxide) is the ideal solvent.

  • Temperature: Refluxing is necessary to provide the energy for the cyclization and elimination steps.

Alternative Synthesis Approaches

While the two primary pathways are robust, other methods have been developed, often focusing on different starting materials or reaction conditions. A notable alternative is a one-pot, three-component microwave-assisted reaction.[1][14] This method involves reacting cyanoguanidine, an aromatic aldehyde (4-(trifluoromethyl)benzaldehyde), and an amine in the presence of an acid, followed by a base-promoted rearrangement and dehydrogenative aromatization.[1][14] While efficient for creating libraries of N-substituted triazines, it is less direct for the unsubstituted title compound.

Purification and Characterization

Regardless of the synthetic pathway, the final product must be rigorously purified and its identity confirmed.

  • Purification: Recrystallization from a solvent like ethanol is the most common method for obtaining high-purity material. Column chromatography is generally not required if the work-up is performed correctly, but can be used if necessary.

  • Characterization: The identity and purity of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine should be confirmed using a combination of standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons and the amino group protons.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H (amino groups) and C=N (triazine ring) bonds.

    • Melting Point Analysis: A sharp melting point range indicates high purity.

Conclusion

The synthesis of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is well-established, with two primary, reliable pathways available to researchers. The choice between the dicyandiamide/nitrile condensation and the biguanide/ester condensation largely depends on the cost and availability of the starting materials. The dicyandiamide route, particularly with microwave assistance, offers a more direct, atom-economical, and "green" approach.[7][8] Proper execution of the described protocols, combined with rigorous purification and characterization, will reliably yield high-purity material suitable for further research and development in medicinal chemistry.

References

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25).
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
  • What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. (N/A). FAQ.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004).
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (2024). International Journal of Pharmaceutical Research and Allied Sciences.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (N/A). MDPI.
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflamm
  • MEFLOQUINE CAS#: 53230-10-7. (N/A). ChemicalBook.
  • 4-(Trifluoromethyl)benzoyl chloride. (N/A). Oakwood Chemical.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (N/A). New Journal of Chemistry (RSC Publishing).
  • 4-(Trifluoromethyl)benzoyl chloride. (N/A). PubChem.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (N/A).
  • 4-(Trifluoromethyl)benzoyl chloride. (N/A). NIST WebBook.
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydr
  • 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7. (N/A). Sigma-Aldrich.
  • CAS 53230-10-7: Mefloquine. (N/A). CymitQuimica.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.
  • Mefloquine | CAS#53230-10-7 | antimalarial. (N/A). MedKoo.
  • CAS No : 53230-10-7 | Product Name : Mefloquine. (N/A).
  • Benzonitrile reaction with dicarboxylic acids. (2009).
  • 4-(Trifluoromethyl)benzyl Chloride. (N/A). Tokyo Chemical Industry Co., Ltd.
  • Benzonitrile N-(phthalimido)imide, a functionalised 1,3-dipole. Preparation of 4,5,8-triphenylpyridazino[4,5-d]triazine and generation of 3,6-diphenyl-4,5-didehydropyridazine. (N/A). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

R&D_END>

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine . As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental considerations and theoretical underpinnings that are critical for its application in research and development.

Molecular Identity and Structural Elucidation

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two amino groups and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the electronic and steric properties of the molecule, thereby impacting its physicochemical behavior and potential biological activity.

IdentifierValue
IUPAC Name 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 255.20 g/mol
Canonical SMILES Nc1nc(N)nc(c1)c2ccc(cc2)C(F)(F)F
InChIKey YMIFDDZCSSDQHL-UHFFFAOYSA-N
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl ring, likely as two doublets in the aromatic region (δ 7.5-8.5 ppm) due to ortho and meta coupling. The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the triazine ring carbons (typically in the range of δ 165-175 ppm), and the aromatic carbons of the phenyl ring. The trifluoromethyl carbon will exhibit a characteristic quartet due to C-F coupling.

  • FTIR: The infrared spectrum will be dominated by N-H stretching vibrations of the amino groups (typically in the region of 3300-3500 cm⁻¹). Strong C-F stretching bands are expected in the range of 1000-1350 cm⁻¹. Vibrations associated with the triazine and phenyl rings will also be present.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or NH₃ from the triazine ring.

Core Physicochemical Properties: A Blend of Experimental Analogs and In Silico Prediction

Direct experimental data for the title compound is limited. Therefore, a combination of data from structurally similar compounds and robust in silico predictions are employed to provide a comprehensive physicochemical profile. This approach is a common and necessary practice in early-stage drug discovery and chemical research.

PropertyPredicted/Estimated ValueMethod/Source
Melting Point (°C) ~209Estimated from the 3-isomer[3]
Aqueous Solubility (logS) -3.5Predicted using ChemAxon
pKa (most basic) 3.8Predicted using ChemAxon
logP 2.1Predicted using Molinspiration
Melting Point: An Indicator of Purity and Lattice Energy

The melting point of a crystalline solid provides insights into its purity and the strength of its crystal lattice. While an experimental value for the 4-trifluoromethyl isomer is not available, the reported melting point for the isomeric 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is 209 °C [3]. It is reasonable to assume a similar melting point for the 4-substituted isomer, although slight variations due to differences in crystal packing are expected.

Aqueous Solubility: A Critical Parameter for Biological Activity

Aqueous solubility is a key determinant of a compound's bioavailability and its suitability for biological assays. The predicted aqueous solubility (logS) of -3.5 suggests that 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is poorly soluble in water. This is a common characteristic for many aromatic and heterocyclic compounds. The prediction was performed using the ChemAxon solubility predictor, which is a well-regarded tool in the pharmaceutical industry.[4]

pKa: Understanding Ionization State in Physiological Environments

The pKa value indicates the tendency of a molecule to ionize at a given pH. For the title compound, the most basic pKa is predicted to be approximately 3.8, as calculated by the ChemAxon pKa predictor.[5][6] This suggests that the amino groups on the triazine ring are weakly basic. At physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form. This has significant implications for its ability to cross biological membranes.

Lipophilicity (logP): A Measure of Membrane Permeability

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and its potential to permeate biological membranes. The predicted logP value of 2.1, obtained from the Molinspiration logP calculator, indicates a moderate level of lipophilicity.[7][8] This value falls within the range often considered favorable for oral drug absorption (Lipinski's Rule of Five).

Synthesis and Experimental Workflows

A robust understanding of a compound's properties is incomplete without considering its synthesis and the experimental methods used for its characterization.

Synthetic Pathway

A common and efficient method for the synthesis of 2,4-diamino-6-aryl-1,3,5-triazines involves the condensation of an appropriate benzonitrile with dicyandiamide.[9][10] This reaction is often carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction times and improve yields.

Synthesis_Workflow reagent1 4-(Trifluoromethyl)benzonitrile reaction Base (e.g., KOH) Solvent (e.g., DMSO) Microwave Irradiation reagent1->reaction reagent2 Dicyandiamide reagent2->reaction product 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine reaction->product

Caption: Synthetic route to the target compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

This protocol describes the use of a standard melting point apparatus.

Melting_Point_Workflow start Start prep Grind a small amount of the crystalline sample to a fine powder. start->prep load Tap the open end of a capillary tube into the powder to load a small amount of sample. prep->load pack Invert the tube and tap gently to pack the sample into the sealed end (2-3 mm height). load->pack insert Place the capillary tube into the heating block of the melting point apparatus. pack->insert heat Heat rapidly to ~15-20 °C below the expected melting point. insert->heat slow_heat Reduce heating rate to 1-2 °C per minute. heat->slow_heat observe Observe the sample through the magnifying lens. slow_heat->observe record Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. observe->record end End record->end

Caption: Workflow for melting point determination.

This is the gold-standard method for determining thermodynamic solubility.

Solubility_Workflow start Start add_excess Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. start->add_excess equilibrate Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). add_excess->equilibrate separate Separate the solid from the solution by centrifugation or filtration. equilibrate->separate analyze Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). separate->analyze calculate Calculate the solubility from the measured concentration. analyze->calculate end End calculate->end

Caption: Shake-flask method for solubility.

This method provides a rapid and reliable estimation of logP.

logP_Workflow start Start prepare_standards Prepare a series of standard compounds with known logP values. start->prepare_standards run_standards Inject the standards onto a reverse-phase HPLC column and determine their retention times. prepare_standards->run_standards create_curve Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values. run_standards->create_curve run_sample Inject the test compound onto the same HPLC system under identical conditions and determine its retention time. create_curve->run_sample calculate_k_prime Calculate the retention factor (k') for the test compound. run_sample->calculate_k_prime determine_logP Determine the logP of the test compound from the calibration curve. calculate_k_prime->determine_logP end End determine_logP->end

Caption: HPLC-based logP determination workflow.

Conclusion and Future Directions

The physicochemical properties of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine —characterized by poor aqueous solubility, weak basicity, and moderate lipophilicity—position it as a molecule of interest for further investigation, particularly in the context of medicinal chemistry and materials science. The provided experimental protocols offer a robust framework for the empirical validation of the predicted values. Further studies should focus on obtaining experimental data for this compound to confirm the in silico predictions and to further explore its potential applications. The synthesis and characterization of a series of analogs with varied substitution patterns on the phenyl ring would also provide valuable structure-activity relationship (SAR) data.

References

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

  • ACD/Labs. (2013). ACD/Labs Releases Percepta. Retrieved from [Link]

  • Lalitha, K., & Sivakamasundari, S. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141.
  • Molinspiration Cheminformatics. (n.d.). Molinspiration Property Calculation Services FAQ. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Property Calculation, Molecular Database Search. Retrieved from [Link]

  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. Retrieved from [Link]

  • ACD/Labs. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Video]. YouTube. Retrieved from [Link]

  • Slashdot. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Diamino-6-undecyl-s-triazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Brzozowski, Z., Sławiński, J., & Gdaniec, M. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225.
  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). s-Triazine, 2,4-diamino-6-methyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • de la Hoz, A., Díaz-Ortiz, A., Elguero, J., Foces-Foces, C., Moreno, A., Sánchez-Migallón, A., & Valiente, G. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 952-958.
  • de la Hoz, A., & Sánchez-Migallón, A. (2001). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 25(1), 113-118.
  • de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Current Organic Chemistry, 9(10), 973-996.
  • Alzchem Group. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold, particularly with a 2,4-diamino substitution pattern, represents a privileged structure in medicinal chemistry. Compounds bearing this core are recognized for their potent biological activities, frequently targeting fundamental cellular processes. 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine belongs to this important class of molecules. Its mechanism of action is rooted in the targeted inhibition of a critical enzyme, dihydrofolate reductase (DHFR).[1][2] DHFR is a cornerstone of cellular metabolism, and its inhibition has profound consequences, particularly for rapidly proliferating cells. This makes DHFR inhibitors, like the triazine class, valuable as anticancer, antibacterial, and antiprotozoal agents.[1][2] This guide provides an in-depth exploration of the biochemical and cellular mechanisms through which 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine exerts its effects, supported by field-proven experimental protocols for its characterization.

Part 1: The Molecular Target: Dihydrofolate Reductase and the Folate Metabolic Pathway

The efficacy of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is inextricably linked to its molecular target, dihydrofolate reductase (DHFR). Understanding the function of this enzyme is paramount to comprehending the compound's mechanism of action.

Physiological Role of DHFR

DHFR (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF is not merely a metabolic product; it is a vital carrier of one-carbon units required for the de novo synthesis of essential biomolecules. These include:

  • Thymidylate (dTMP): A pyrimidine nucleotide unique to DNA. The synthesis of dTMP from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase and requires a THF derivative (N⁵,N¹⁰-methylene-THF).

  • Purine Nucleotides: The building blocks of both DNA and RNA (adenine and guanine). THF derivatives are essential donors of formyl groups in the purine biosynthesis pathway.

  • Amino Acids: Specifically, the synthesis of methionine from homocysteine and the interconversion of serine and glycine.

By producing THF, DHFR sustains the supply of precursors for DNA synthesis, repair, and RNA synthesis.[1][3] Consequently, the activity of DHFR is a bottleneck for cellular proliferation, and its inhibition starves a cell of the necessary components for division.

Diagram: The Folate Metabolic Pathway

The following diagram illustrates the central role of DHFR and the point of inhibition by 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Folate_Pathway cluster_synthesis One-Carbon Metabolism & Biosynthesis DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Serine Serine THF->Serine dUMP dUMP THF->dUMP Purines Purine Synthesis (for DNA & RNA) THF->Purines NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 2,4-Diamino-6-[4-(trifluoromethyl)phenyl] -1,3,5-triazine Inhibitor->DHFR Competitive Inhibition Glycine Glycine Serine->Glycine dTMP dTMP (for DNA Synthesis) dUMP->dTMP

Caption: Folate pathway highlighting DHFR-catalyzed reduction of DHF to THF and its inhibition.

Part 2: Molecular Mechanism of Inhibition

2,4-Diamino-1,3,5-triazine derivatives are classified as "classical" antifolates, meaning they are structural mimetics of the natural DHFR substrate, DHF.[2]

Competitive Binding to the Active Site

The core mechanism is competitive inhibition. The 2,4-diamino-1,3,5-triazine scaffold effectively mimics the 2-amino-4-oxo-pteridine ring of DHF. This structural similarity allows it to bind with high affinity to the same active site on the DHFR enzyme. The key interactions typically involve hydrogen bonding between the 2,4-diamino groups of the inhibitor and conserved amino acid residues (e.g., aspartate) within the enzyme's active site.

The 6-position substituent plays a critical role in determining potency and selectivity. The 4-(trifluoromethyl)phenyl group is a bulky, hydrophobic moiety. It is designed to fit into a hydrophobic pocket adjacent to the active site, forming favorable van der Waals interactions with nonpolar amino acid residues like leucine and phenylalanine.[4] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the phenyl ring, potentially enhancing binding interactions. By occupying this active site, the inhibitor physically blocks the entry of the endogenous substrate, DHF, thereby halting the catalytic cycle.

Part 3: Cellular Consequences of DHFR Inhibition

The direct inhibition of the DHFR enzyme triggers a cascade of downstream cellular events, culminating in the suppression of cell growth.

  • Depletion of Tetrahydrofolate (THF): The immediate consequence of DHFR inhibition is a rapid decrease in the intracellular pool of THF.

  • Inhibition of Thymidylate Synthesis: The lack of THF derivatives, particularly N⁵,N¹⁰-methylene-THF, halts the conversion of dUMP to dTMP. This creates a bottleneck in DNA synthesis, leading to a phenomenon known as "thymineless death." Cells initiate DNA replication but cannot complete it, leading to DNA fragmentation and apoptosis.

  • Inhibition of Purine Synthesis: The depletion of formyl-THF derivatives stalls the de novo purine biosynthesis pathway, further limiting the availability of nucleotides for both DNA and RNA synthesis.

  • Cell Cycle Arrest and Apoptosis: The collective inability to synthesize DNA precursors leads to cell cycle arrest, typically at the S-phase (synthesis phase). Prolonged arrest and genomic instability trigger programmed cell death (apoptosis).

Because this mechanism targets DNA replication, its effects are most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. This provides a therapeutic window, explaining the utility of DHFR inhibitors in oncology.[1][5]

Part 4: Experimental Validation of the Mechanism of Action

A rigorous, multi-faceted approach is required to validate the mechanism of action. This involves progressing from direct enzyme interaction to cellular effects.

In Vitro Enzyme Inhibition Assay

Expertise & Experience: The foundational experiment is the in vitro biochemical assay. Its purpose is to confirm direct inhibition of the purified DHFR enzyme and to quantify the compound's potency, typically as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A spectrophotometric assay that monitors the consumption of the co-substrate, NADPH, is the industry standard due to its reliability and throughput.[6] NADPH has a distinct absorbance peak at 340 nm, while its oxidized form, NADP+, does not. Therefore, the rate of DHFR activity can be measured as a decrease in absorbance at 340 nm over time.[3]

Diagram: Workflow for DHFR Enzyme Inhibition Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris-HCl) D In 96-well plate, add: - Assay Buffer - DHFR Enzyme - NADPH - Inhibitor (or vehicle) A->D B Prepare serial dilution of Inhibitor B->D C Prepare solutions of: 1. Purified DHFR Enzyme 2. NADPH 3. DHF Substrate C->D F Initiate reaction by adding DHF Substrate C->F E Pre-incubate for 10-15 min at Room Temperature D->E E->F G Immediately measure Absorbance at 340 nm (Kinetic Mode) for 10-20 minutes F->G H Calculate initial reaction rate (V) for each Inhibitor concentration G->H I Plot % Inhibition vs. [Inhibitor] (log scale) H->I J Determine IC50 value using non-linear regression I->J

Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.

Protocol: Spectrophotometric DHFR Inhibition Assay [3][7][8]

Trustworthiness: This protocol incorporates controls to ensure data validity. A "no inhibitor" control establishes 100% enzyme activity, while a "no enzyme" control provides the background rate of NADPH degradation. The use of a known inhibitor like methotrexate serves as a positive control to validate the assay's performance.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Warm to room temperature before use.

    • NADPH Stock (20 mM): Reconstitute lyophilized NADPH in Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.

    • DHFR Enzyme Stock: Dilute purified human DHFR to a working concentration (e.g., 0.1 U/mL) in cold Assay Buffer. Keep on ice.

    • DHF Substrate Stock (e.g., 10 mM): Dissolve Dihydrofolic acid in Assay Buffer with 1% β-mercaptoethanol. Protect from light. Prepare fresh daily.

    • Inhibitor Stock (10 mM): Dissolve 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 98 µL of a master mix containing Assay Buffer, DHFR enzyme, and NADPH (final concentration ~100-200 µM).

      • 2 µL of the inhibitor dilution (or DMSO for vehicle control).

    • Mix gently and incubate at room temperature for 10-15 minutes, protected from light.

    • Initiate the reaction by adding 100 µL of DHF substrate (final concentration ~50-100 µM).

    • Immediately place the plate in a microplate spectrophotometer.

  • Measurement and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes (kinetic mode).[9]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Representative DHFR Inhibition Data

CompoundTarget EnzymeIC₅₀ (nM)
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Human DHFRe.g., 15.5 ± 2.1
Methotrexate (Positive Control)Human DHFRe.g., 2.5 ± 0.4
Trimethoprim (Bacterial-selective Control)Human DHFRe.g., >10,000
Cell-Based Proliferation Assay

Expertise & Experience: Demonstrating enzyme inhibition is necessary but not sufficient. A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the expected biological response—namely, the inhibition of cell proliferation.[10][11] The MTT assay is a robust, colorimetric method that measures cell metabolic activity as a proxy for cell viability.[12] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be solubilized and quantified.

Protocol: MTT Cell Proliferation Assay [12]

  • Cell Culture:

    • Seed a human cancer cell line known to be sensitive to antifolates (e.g., HeLa, MCF-7, or HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well.[13]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of the triazine inhibitor in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentration of the inhibitor (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Structural Elucidation via X-ray Crystallography

Authoritative Grounding: The definitive validation of the binding mechanism comes from resolving the three-dimensional structure of the inhibitor in complex with the DHFR enzyme via X-ray crystallography.[14] This technique provides atomic-level detail of the interactions between the compound and the amino acid residues in the active site, confirming the binding mode and providing invaluable information for structure-based drug design and the rational optimization of lead compounds.[15]

Conceptual Workflow:

  • Protein Expression and Purification: Overexpress and purify high-quality, homogenous DHFR protein.

  • Co-crystallization: Screen for crystallization conditions (e.g., using hanging-drop vapor diffusion) in the presence of a saturating concentration of the triazine inhibitor and the cofactor NADPH.

  • Data Collection: Expose a single, well-diffracting crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map, build an atomic model of the protein-inhibitor complex into the map, and refine the model to achieve the best fit with the experimental data.

The resulting structure would visualize the precise orientation of the trifluoromethylphenyl group in the hydrophobic pocket and the hydrogen bonding patterns of the diamino-triazine core, providing irrefutable evidence of the mechanism of action.

Conclusion

The mechanism of action of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a well-defined and experimentally verifiable process. As a structural analog of dihydrofolate, it acts as a potent, competitive inhibitor of dihydrofolate reductase. This direct enzymatic inhibition triggers a cascade of metabolic disruptions, primarily the cessation of thymidylate and purine synthesis, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells. The validation of this mechanism relies on a logical progression of experiments, from quantifying potency in biochemical assays to confirming the anti-proliferative effects in cellular models and, ultimately, visualizing the molecular interactions through structural biology. This comprehensive understanding solidifies the compound's foundation as a targeted therapeutic agent and provides a robust framework for its further development and optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitors in Cell Culture. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9qvO-Z93LaDd8YI1KoS4jkYoE__6qxmRI7yHPrmAEcTEU2Rb5Bni0CAHIRcVntw48z-60ZsFrTisKTG7lFJViPhY1s8N2Lzitx4yFpD6I--o8GKTNLhHxpbuTnRj0aKD-psJOIuQZKYQzO3JVaXi8gRHCED_lfJTi1Ty4Ly8lpsXZVaPwoHxUGGEPZTI2LgBqAzN2O5RS4MFhBNrbwi0CxhjqygXwq2xYNC8cNK_GITLOQ071Vnk=]
  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3Djp_SOsypDlj179MTNBo2RFgt4tLDVOMEjcPPSZ_ZDpZrFXTnRlEnElkzPzhB0UXNXZtRFFaaIZzAnCFKifo7SetsE-VtB9_7cx4Z93FyV2jPM6_8AKlM0FcB8lrS5CNgJcntevwkIsco0qOfIFFBKKDGU8yA7i80lhHgAEjNo=]
  • National Institutes of Health (NIH). A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG14GJOh7vYggxYXft1V8Wrl32to99M4WAuTuyBBqLjZpWF1BSJBGBbLddYwE0AlLEDV5z1U7qUUiZ7ZhOg7eHGnak1SWtpMjWSVc6l0y7T9l_HS2ZVSj5ugpQ3jbJDFqfZQC8TdRv2d01UtQ==]
  • SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt2bMNWXu9SB8zxODcsZOBwjI8yYGfs3uSwwvleEN-n4LprhfdnsnDjA56N95_f3xq24KwUl-kgpcG3Pz0RwJtuABvCrJBT6xMDFt_vNpTfhFCaI0X4m73-Vcckq2Wf9Jmoj71o1ftbHVfjX6x3L5ewELq9ToAQAEWMfuX_H04EfqJR6d7lYkSmuTad5IQ4UE4YAD7f68soJ5mqrA=]
  • BenchChem. A Technical Guide to the Biological Investigation of Folate Analogs: A Case Study Approach. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOC_bmXO20jlyrJWkmkQhnnuFx66HMqekZEdD2wiFmrs-SyFXM_GeXKQTl-q53ikRHWI2jN-cG21s8Yf7q9tHJcRFHfSOSvmXbm-JiHsaGU0JomAonvvOJL1a4sxzNMe2rcFP68vIwUvqB4Da0jjZUtp8iNeg1bUUsxBNhMoSuCZaVCrUBJphxGmmOSRoDo9Wp3FuUG_9QAp4yCHXGBK6H_PrvwyYXxzCbrR-28F68KAwVHD4D]
  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhAXVJbvqzENoUSm4KttriBof1sNfZ-0cYeoquv0_HMZ5KKAUiU6grQ1x50odLxi0MxwC6x28oFs1vNcFD4iaxJfmDKlh5rZ1E8Fx4sHp8zKA80I9_I7Ee4RRBs3B22LwpQg8ByH8WOvP-Ka5zzJi3Mz8DjHAIiF87Ty4iIhkSL7c=]
  • Abcam. (2021). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkrL358WGPMkTzlyOqKvIB_J4AtMM_5mxjwo8FBj437IZhufmnaP3n5MuPf56RZdNnr2UbJN45RHWfx6KUHycGezDBhDR7FFUL6ijzCEWUcCjwy4JGuiOOcMZayXtgtd-1SgJ0wiiiScDYWR2XoQxkmvSLVUCNfngyb_1Q9Jev8hUBpSXZc_uOzGLtrpLPkw9HMhqVDZAK_NJl5fIqqud16ybXWtKat_niO0kwXLPLjdy8ofaF7cqfR_4bWCt8xdinV55jOwwTKMEMXx_PebECOzD1MPuwJYKVZ5OiSkXiuCSQiPs9c-bAorGFjRYiLhV_]
  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3qKz3sYWPvDukTSJJHQAVV2G3gOdIB5VJm-2LGokXMj0jcuj_nFZuylMSXnzPuq_PI3PSC5zMypHjLJ3XoUQHt7JkwTP7VUKcGEEmNZAyofaUmPEbg4gPEqUciNMtHkwwqA==]
  • Chemical Reviews. Structure-activity relationships of dihydrofolated reductase inhibitors. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFXFG5Px5utLGvtzwR1Q9eceMjv0F990_PUPkE17F3oyfbWuBCDQp8aAoFC1knO-HYtwTu0VBi0x4vHBtpyFECvWx-Pou3Nfp3CySYXCIfdToIEOKe1EJNG8JD30RW1ZjZ3l1woP8=]
  • National Institutes of Health (NIH). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsvHNTSu9Lg-WFMjjTVeHXJvQxhAEqgSiXGw3M-W7rP-HnnB-wZqgaQ1XDEUn5kLyJ_fxvmm9-JMUxUe5eqwP_-gvmZmlDd5feuiwQoVHaoa206_6LNR4gKTde0p0nE4O-c6S33H44RYcqA0g=]
  • Wikipedia. Dihydrofolate reductase inhibitor. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKGWyrzCgA4H8rwdf-_rUtBe-TQ9y76B1MN-MEbc4ePGBz5QoPC0aOXtJpmYjJpvYb2asmNwb9F_wbuZfTPoozAplNhBnjgcsRvpAnxUbEPdF6KnCld2qcRfEC6ZK0pQQjNVUhaOBkvyIYy9dKEioIN1snisU2Zugm]
  • Diakité, A. S., et al. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3qS8zOCX1yYlovDfXZeT8FYr_UwQTz9ANK84Pp2rNEUBymRkQePWNNP3fGuckV7Uy6PnfJwbsPK7cuij9ZSop98exZZ14gGJMEdLcg3ft9zP738Z6o_zNq3wMEZxzte2-65n-cyF8Q7WfBcaaE0-j6gtrYR5nrpWnmLihggfcaW_3tIqfE8UScpGxjg0okgg9DPWZPJ1cvJlialTTSFOEt_C3HvJvuCj1s6ZFDQSLufvDOnjTIyAmRxHBAQau5PMKt3402wA=]
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWaFbg9ere5Y0bV2dMC4iMLZ_cbN_9PDUQ416JvCchGhXqEaScFvaVDcp6NHjQVepiQelllFicDVpAp8vdsY6Bmfu-g6_SqyVHYokBBbu3EKXODbYI6_6Dq7bv8LT2rJNwXTZp43f0unw53tjz6qWtAdYuPJbhTRjDfE7gk9n7oR8hyBHR8htYj_xZAmA=]
  • Life Science Alliance. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsfuNbWx8NEA3SdhawsbhpWUmDoM6WMazXIXw_60ZUmvwTYTttqXNuvj-IZALxeeHIxIeczKE-uLYjAeULDfstKfC2q5oSoMRgPFh739NZfpw1RnQjMenB2pMeEMLdkD2oGWxBPNa0Q4HYQyDXXoUzQmWpOWf-jw==]
  • New Journal of Chemistry (RSC Publishing). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtsbRvPDHLK4ukygNo0HYwUshe_xJCLmioWDnvrv9J4rFy_lJnwq7eva0midrdpXLOKG6r9SHy8AaCTwI9EqA4c8ZfFZ3Cl0misq_EVr2dVgWMRRwiX6Fr--1JCqWOYCDxh_OJ8hgNVmpv6HzMWTgOoxiSiBkGqtOw]
  • PubMed Central. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEZ_xWDfmn0w6DhSh71xqfFbrs3Md0COjaCl9Acxvs3R2fOmu-2vqF0yU8EMqogrODAFIHeEJSxtZEfqGu0MAyvqE6Bg-Kd0olBu99rzqnJpNSa0FIdafDj89RCUILDRkHIDgkmuL4s_7Q3L8=]
  • PubMed. (1984). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERTmB2pQxq6bpd-uzOC9L-oMtuyas8DD4OqQBF84Oo4eUnkM-qUifuL283EKzCHB7-puL9LC2GDonN4PmEtC7f1WQ5MBm2esT_v9MQORMfnQUZdLTbWHSny9GGx57PBjABYg==]
  • MDPI. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDUD4-KYlKks74prNnVvjTVqrkXTJQKcO6-k7ihKujDVBhpZSKBL48aDfIIUUSHko7UjyIox3Q2A_E4J2v0F4kcpAalWifbvcqz-GgbgFhdVHpju4p_OQnESMPk24mvl2P]
  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrACUfPWsUjC-rcgMq4kGxmBaZMgbURV1imJeigdDYtyhnWMStwu8yx1pOGggeuiHeZMzM9iZAjdpZUj230c5L_jJrrGIRuPuaqaGaVibigO2cGLxjzVIfCyt1kMmN9Qkft3s=]
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJTTjfTPWK5NRX0DRgwVuXFiIhNPka_rtqZqliWE7rOeuI3RQLFZjsyXRFdegnjBrWRAjlld4GQobhYdTHM4TJb2bSHiOgKa9e_kfTw0_9muktT1RhnDUlWfEKFR7kTGmF96coALvqvnQcwXa3oIVen0aMOUY24c3i2QRnhw8AulTErG8TJdi7PjDoT_sH2dqCbjIQumnanJ7TPiLOAKXh]
  • MedchemExpress.com. DHFR-IN-4 | DHFR Inhibitor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxkOe_foFJ_zPnundUPyyeaBHfYkT1h3N6irMje8LX2NRpiM2EfJOz5B3J275EfVG-elM_tnkSiHwc60u2WW_-xgd9DA_F6SllgVx3x5DDXJcg4K4GKH4lNlj50R9D2aYNaBImn_M3]
  • PMC. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG41wPcWcWgULqAFwDDn2Ed4r-nqYa1n8rtonCxCsoj-ED0ui9z3tJ90YONSo2sHyPu4t6tJx0M9v_atIkHQnqvjbIExqwNIL55LYv9ROM7o8uHRmG0O6RkRyBvibeEz73R-_4VTiVWV3a9Ug==]
  • BenchChem. (2025). Comparative Analysis of X-ray Crystallographic Data for Brominated 1,2,4-Triazine Derivatives and Analogs. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1KI2ePGAFp6Umlf2VezxvviWSR68n4kjDjG3Sgs5-ZJxeD4hS3Ek1tXSOFES0pKVF6hGYVNewcxiRPVWuhtm7QFdMYx62tEYRf9yRB_1gWmUavCnt7Rk_kzwRhpYPOCI6ju2sg1Ub2tINseOmwJ6vRmZLc7W2iPuPuygCNVT2LTogqxCHOk4TV_GCc0CmWrz1oIpDQ7f-6o1dUJxoxzv16_2kdCeSDF8e-P_XJjUd6_091DYYd-o7cz30OmQopzfcVS-5OdU=]
  • National Institutes of Health (NIH). (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs6cG2Mm11g6rL0A4hI8cazOnuzwZBo5c9ViabEFvokf5vqf6frC-AE4y_ZqDkn2lvd8NmSAUA8GU1aNW_2v_0McHeuJP05sZdLHqd8nRKR3zcRxIdCMWsbn8CPIA7XiSRUYVEL1U3FSYPAw==]
  • Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3_MQn-DVh6YExRUlXNre37gIOX4dPU1OpSt-yugIkhuvO-LJKXJ0Hzs7dQuOHokcflxLlWNN2qqYCUKnckCl8uboqZFwghKXWJ2_v3-5btepSCxSrPO3qHzZhvQg7SUsh18jEJnIHRUPUmTOMOSRM2TMx4xp_XSP2G-5H6-0E-Ch9Y_JKa6YiZoxKI3QI8kKPj0CqnH-of1BanTepcMEk3yRURRTN4ESN_076gcTEqEnzUrsl8lG]
  • International Journal of Pharmaceutical Research and Allied Sciences. Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHob-xczSdWBH2rv_7W_b0okV9HMqsEVNKsfMIe3S_TfE0Hvz39Ep8WTRxitp9r5yevepeB578i2jp4FLUgi825bv6xGOF8orUuA8atAWdsqH8xgdWMMM5hlnGzZNPVI213X-LH_SX51xwu53AzGYywwHIn43trTU5kBdnnm9PtTagCwgQ3ffWO6QKj4hXr1SvzTucSNJ5EnPXXH5HpopjIxP9I0yTjqApdFdV]
  • Thakur, A., et al. (2006). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Asian Journal of Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWYpJpFIQBYvWjoto1jPn0f8Y5dkpKzinE07KV3YZYPYLKinEQLSvjG8Ga_ALqNdt469A6vufyQaVQQIWIndaC-t_L0R_HGGlLxVHkpjU1UKp8y8tdjFazUZPQ1oyQK4RWtLasP6oyDzQsTNzz]

Sources

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities. Among these, 2,4-diamino-1,3,5-triazine derivatives substituted at the 6-position with an aryl group have garnered significant attention for their potential as anticancer and antiprotozoal agents. This technical guide focuses on a specific, promising derivative: 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. We will delve into its presumed mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, outline detailed methodologies for its synthesis and biological evaluation, and present a framework for interpreting its potential therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antifolate-based therapeutics.

Introduction: The Therapeutic Potential of 2,4-Diamino-1,3,5-triazines

The 2,4-diamino-1,3,5-triazine core is a privileged scaffold in drug discovery, most notably for its role in mimicking the pteridine ring of folic acid. This structural analogy allows these compounds to competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and pathogenic microbes.[1]

The introduction of a 6-aryl substituent, particularly a phenyl ring bearing a trifluoromethyl group, is a strategic design element. The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly altered electronic properties. Its strong electron-withdrawing nature can enhance binding affinity to target enzymes and improve pharmacokinetic properties such as metabolic stability and membrane permeability. This guide will explore the biological activity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a compound poised at the intersection of a validated pharmacophore and strategic chemical modification.

Presumed Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary hypothesized mechanism of action for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is the inhibition of dihydrofolate reductase (DHFR). This assertion is based on extensive structure-activity relationship (SAR) studies of analogous 2,4-diamino-1,3,5-triazines.[2][3] The 2,4-diamino groups are crucial for binding to the active site of DHFR, forming hydrogen bonds with key amino acid residues that mimic the interactions of the natural substrate, dihydrofolate.

The proposed binding mode involves the protonation of the N1 of the triazine ring, which then forms an ionic bond with a conserved aspartate residue in the DHFR active site. The 2- and 4-amino groups can form additional hydrogen bonds with the enzyme backbone and nearby water molecules, further stabilizing the enzyme-inhibitor complex. The 6-[4-(trifluoromethyl)phenyl] substituent is expected to occupy a hydrophobic pocket within the active site, with the trifluoromethyl group potentially forming favorable interactions that enhance binding affinity.

DHFR_Inhibition cluster_Folate_Pathway Folate Metabolism cluster_Inhibition Inhibition by 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis -> DNA THF->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Enables DHFR_Enzyme->THF Product Triazine_Compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Triazine_Compound->DHFR_Enzyme Competitive Inhibition

Figure 1: Proposed mechanism of action via DHFR inhibition.

Synthesis and Characterization

The synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine can be achieved through several established methods for 6-aryl-2,4-diamino-1,3,5-triazines. A common and efficient approach is the microwave-assisted, one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde (in this case, 4-(trifluoromethyl)benzaldehyde), and an amine.[4] An alternative is the reaction of dicyandiamide with the corresponding nitrile under microwave irradiation.[2][3]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the synthesis of similar 6-aryl-4-cycloamino-1,3,5-triazine-2-amines.[4]

Materials:

  • Cyanoguanidine

  • 4-(Trifluoromethyl)benzaldehyde

  • Ammonia (or an ammonium salt)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.2 mmol), 4-(trifluoromethyl)benzaldehyde (1.0 mmol), and a source of ammonia (e.g., ammonium chloride, 1.2 mmol) in ethanol (5 mL).

  • Add a catalytic amount of hydrochloric acid (e.g., 0.1 mL of a 1 M solution in ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After cooling, add a solution of sodium hydroxide (e.g., 1 mL of 2 M aqueous solution) to promote the dehydrogenative aromatization of the dihydrotriazine intermediate.

  • Continue irradiation under the same conditions for an additional 15-30 minutes.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol and then water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthesis_Workflow Reactants Cyanoguanidine + 4-(Trifluoromethyl)benzaldehyde + Ammonia Source Microwave_Reaction Microwave Irradiation (Acidic Conditions) Reactants->Microwave_Reaction Intermediate Dihydrotriazine Intermediate Microwave_Reaction->Intermediate Base_Addition Addition of Base (e.g., NaOH) Intermediate->Base_Addition Aromatization Dehydrogenative Aromatization (Microwave Irradiation) Base_Addition->Aromatization Product 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Aromatization->Product Purification Purification (Filtration, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 2: General workflow for the microwave-assisted synthesis.

Biological Evaluation: In Vitro Assays

A comprehensive in vitro evaluation is essential to determine the biological activity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This should include both cell-based antiproliferative assays and target-based enzymatic assays.

Antiproliferative Activity

The antiproliferative effects of the compound should be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia])[5][6]

  • Normal human cell line (e.g., MCF-10A [non-cancerous breast epithelial]) for selectivity assessment[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a stock solution of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in DMSO and make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or methotrexate).

  • Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazineIC₅₀ (µM) of Positive Control
MCF-7BreastTo be determinedTo be determined
A549LungTo be determinedTo be determined
HCT116ColonTo be determinedTo be determined
K562LeukemiaTo be determinedTo be determined
MCF-10ANormal BreastTo be determinedTo be determined
Dihydrofolate Reductase (DHFR) Inhibition Assay

A direct enzymatic assay is crucial to confirm that the antiproliferative activity of the compound is due to the inhibition of DHFR.

Experimental Protocol: Spectrophotometric DHFR Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Methotrexate (positive control inhibitor)

  • UV-transparent 96-well plates

Procedure:

  • In a 96-well plate, add the assay buffer, recombinant DHFR, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC₅₀ value for DHFR inhibition. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation:

CompoundTargetIC₅₀ (µM)Kᵢ (nM)Mode of Inhibition
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazineHuman DHFRTo be determinedTo be determinedTo be determined
MethotrexateHuman DHFRTo be determinedTo be determinedCompetitive

In Vivo Evaluation (Proposed)

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Proposed In Vivo Model: Xenograft Mouse Model of Cancer

Procedure:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., a cell line that was sensitive to the compound in vitro).

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor size and body weight are measured regularly.

  • At the end of the study, the tumors are excised and weighed. Further analysis, such as histopathology and biomarker studies, can be performed.

Conclusion and Future Directions

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine represents a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of dihydrofolate reductase. The trifluoromethyl substituent is anticipated to confer advantageous pharmacological properties. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound.

Future research should focus on obtaining robust in vitro and in vivo data to validate its therapeutic potential. Key areas for further investigation include:

  • Broad-spectrum antiproliferative screening: Testing against a larger panel of cancer cell lines, including those with known resistance mechanisms to existing antifolates.

  • Selectivity profiling: Assessing the inhibitory activity against DHFR from various species (e.g., bacterial, protozoal) to explore its potential as an anti-infective agent.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Lead optimization: Synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties.

By systematically applying the methodologies outlined in this guide, researchers can effectively advance our understanding of the biological activity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and its potential as a next-generation therapeutic agent.

References

  • Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Robert, J. M. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 11(2).
  • Hu, Z., Ma, T., Chen, Z., Ye, Z., Zhang, G., Lou, Y., & Yu, Y. (2009). Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines.
  • Kelly, P. N., Tanga, M. J., & Woolridge, E. M. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(32), 7699–7708.
  • López-Cara, L., Morales, J. C., Conejo-García, A., Cruz-López, O., & García-Pérez, J. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034–1041.
  • López-Cara, L., Morales, J. C., Conejo-García, A., Cruz-López, O., & García-Pérez, J. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034-1041.
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219–225.
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
  • Gibson, C. L., Lim, S. H., & Ryley, J. F. (1992). Identification of innovative folate inhibitors leveraging the amino dihydrotriazine motif from cycloguanil for their potential as anti-Trypanosoma brucei agents. Journal of medicinal chemistry, 35(16), 3112-3119.
  • Hu, Z., Ma, T., Chen, Z., Ye, Z., Zhang, G., Lou, Y., & Yu, Y. (2009). Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Shaharia, M. S. B., Junaid, A., Tiekink, E. R. T., & Dolzhenko, A. V. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry.
  • Xu, X., Li, Y., Wang, Y., Chen, H., He, J., & Li, X. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Anderson, A. C. (2011). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. Bioorganic & medicinal chemistry letters, 21(17), 5030-5034.
  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1999). Synthesis and Antiparasitic and Antitumor Activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of medicinal chemistry, 42(6), 1007-1017.
  • ResearchGate. (n.d.). (A) ΔTm and inhibition constants of the different inhibitors tested.... Retrieved from [Link]

  • Bonuccelli, G., Peiris-Pagès, M., Ozsvari, B., Martinez-Outschoorn, U. E., Sotgia, F., & Lisanti, M. P. (2017). Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC)
  • Perdih, A., Dolenc, J., & Solmajer, T. (2014). Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. Bioorganic & medicinal chemistry letters, 24(23), 5468-5472.
  • Costi, M. P., Ferrari, S., Venturelli, A., Calò, S., Tondi, D., Renta, S., ... & Pozzi, C. (2020).
  • Wikipedia. (2023, December 2). Dihydrofolate reductase inhibitor. In Wikipedia. [Link]

  • Wanner, M. J., & Koomen, G. J. (2000). Synthesis and Cytotoxicity of Enantiomerically Pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) Complexes. Journal of medicinal chemistry, 43(21), 4166-4173.

Sources

An In-Depth Technical Guide to 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and its Structural Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the study of 2,4-diamino-1,3,5-triazine derivatives. Focusing on the core structure of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, we will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. The narrative is grounded in established scientific principles and provides field-proven insights into experimental design and data interpretation.

Introduction: The 1,3,5-Triazine Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile template for arranging substituents in a defined three-dimensional space. The 2,4-diamino-1,3,5-triazine moiety, in particular, is a well-established pharmacophore found in numerous therapeutic agents. These compounds are classical non-classical antifolates, primarily exerting their biological effects through the potent and selective inhibition of the enzyme Dihydrofolate Reductase (DHFR).

DHFR is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[1] Inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[3] This mechanism is particularly effective against rapidly proliferating cells, making DHFR a critical therapeutic target for anticancer and antimicrobial drugs.[2]

The subject of this guide, 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, incorporates a trifluoromethyl (CF3) group—a strategic addition in modern drug design known to enhance metabolic stability, lipophilicity, and binding affinity through potent electron-withdrawing effects.[4][5][6]

Synthesis Strategies and Mechanistic Rationale

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines is most effectively achieved through a one-pot, multi-component reaction. This approach is favored for its efficiency, atom economy, and the ability to generate diverse compound libraries from readily available starting materials.

Microwave-Assisted One-Pot Synthesis

A robust and highly efficient method involves the condensation of dicyandiamide (or its precursor, cyanoguanidine) with an appropriate arylnitrile.[7] Microwave-assisted synthesis has become the method of choice for this transformation.

Rationale for Microwave Irradiation: The use of microwave heating offers significant advantages over conventional heating methods for this synthesis.[7][8]

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes.

  • Increased Yields: The high efficiency of energy transfer often leads to higher product yields and fewer side reactions.

  • Green Chemistry: This method aligns with the principles of green chemistry by reducing solvent use and energy consumption.[9]

The general synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Arylnitrile 4-(Trifluoromethyl)benzonitrile Product 2,4-Diamino-6-[4-(trifluoromethyl)phenyl] -1,3,5-triazine Arylnitrile->Product Dicyandiamide Dicyandiamide Dicyandiamide->Product Base Base (e.g., KOH) Base->Product Solvent Solvent (e.g., Ionic Liquid) Solvent->Product MW Microwave Irradiation (e.g., 150°C, 10-20 min) MW->Product SAR_Scaffold cluster_labels main label_R1 C6-Aryl Substituent (Modulates Potency & Selectivity) label_R1->R1_pos label_NH2 2,4-Diamino Groups (Essential for DHFR Binding) label_NH2->NH2_pos

Figure 2: Key structural features for SAR analysis.

The 2,4-diamino groups are critical for activity, forming key hydrogen bond interactions within the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. Modifications at the C6-phenyl ring significantly impact potency and selectivity.

Antiproliferative Activity Data

Systematic studies have demonstrated the potent anticancer activity of this class of compounds. For instance, a series of related 2,4-diamino-1,3,5-triazine derivatives were evaluated for their growth inhibition (GI50) activity against a panel of human tumor cell lines. The data below is adapted from studies on related analogs and illustrates the impact of C6-substituent modification on antiproliferative potency against the MALME-3M melanoma cell line. [5]

Compound ID C6-Substituent (R) GI₅₀ (µM) vs. MALME-3M Cell Line
19 2-{[4-(Dimethylamino)phenyl]imino}acetonitrile 0.033
20 2-{[4-(Dimethylamino)phenyl]imino}acetonitrile (N-methyl) 0.11
21 2-{[4-(Dimethylamino)phenyl]imino}acetonitrile (N-ethyl) 0.13

| 22 | 2-{[4-(Dimethylamino)phenyl]imino}acetonitrile (N-propyl) | 0.22 |

Note: Data represents examples from a study on related analogs to illustrate SAR principles. GI₅₀ is the concentration required to inhibit cell growth by 50%.[5]

Key SAR Insights:

  • Aromatic Substituent: The nature of the substituent on the C6-aryl ring is a primary determinant of potency. Electron-withdrawing groups, such as the trifluoromethyl group, are often employed to enhance binding affinity. [4][6]* Lipophilicity and Bulk: Increasing the lipophilicity and steric bulk of substituents on the C6-aryl ring can lead to enhanced activity, likely by promoting hydrophobic interactions within the DHFR active site. [10]* Selectivity: Subtle modifications to the C6-substituent can exploit differences between isoforms of DHFR (e.g., human vs. bacterial or protozoal), leading to improved therapeutic selectivity. [1]

Key Experimental Protocols

To characterize the biological activity of novel 2,4-diamino-6-aryl-1,3,5-triazine analogs, two primary assays are indispensable: a target-based enzyme inhibition assay and a cell-based viability assay.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric, kinetic assay directly measures the ability of a test compound to inhibit purified DHFR enzyme activity.

Principle: The assay monitors the DHFR-catalyzed oxidation of NADPH to NADP⁺, which is accompanied by a decrease in absorbance at 340 nm. [6][11]The rate of this decrease is proportional to DHFR activity. Inhibitors will slow this rate.

DHFR_Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well UV-transparent) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Reagents: - DHFR Assay Buffer (pH 7.5) - NADPH Solution - DHFR Enzyme Solution - DHF Substrate Solution - Test Compounds (Serial Dilutions) B Add to wells: 1. Assay Buffer 2. Test Compound / Control 3. DHFR Enzyme A->B C Pre-incubate for 10-15 min at RT (Allows inhibitor-enzyme binding) B->C D Initiate reaction by adding DHF Substrate + NADPH mixture C->D E Immediately place in plate reader Measure Absorbance at 340 nm (Kinetic mode, every 15-30s for 10-20 min) D->E F Calculate rate of NADPH oxidation (Slope of Abs vs. Time) E->F G Plot % Inhibition vs. [Compound] Determine IC₅₀ value F->G

Figure 3: Workflow for the in vitro DHFR inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DHFR Assay Buffer: Prepare a buffer such as 50 mM potassium phosphate at pH 7.5. Causality: The pH of 7.5 is optimal for DHFR activity, ensuring the reaction equilibrium lies far to the right (favoring product formation). [11] * NADPH Solution: Prepare a stock solution (e.g., 10 mM) in assay buffer. Protect from light.

    • DHF Substrate Solution: Prepare a stock solution (e.g., 10 mM) in assay buffer.

    • DHFR Enzyme: Dilute purified human DHFR enzyme in cold assay buffer to a working concentration (e.g., 10-20 nM). Keep on ice.

    • Test Compound: Prepare a 100x stock in DMSO and perform serial dilutions in assay buffer.

  • Assay Plate Setup (96-well UV-transparent plate):

    • Add 100 µL of DHFR assay buffer to background control wells.

    • Add 2 µL of test compound dilutions to sample wells.

    • Add 2 µL of a known inhibitor (e.g., Methotrexate) to positive control wells.

    • Add 2 µL of DMSO (vehicle) to enzyme control wells.

    • Add diluted DHFR enzyme solution to all wells except the background control.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [11]

  • Reaction Initiation: Prepare a reaction mixture containing DHF and NADPH. Add this mixture to all wells to start the reaction. Final concentrations should be in the range of 50 µM DHF and 100 µM NADPH.

  • Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Troubleshooting:

  • High Background: If background absorbance (wells without enzyme) is high, check for contamination in reagents or potential interference from the test compound itself. Run a sample background control (compound, buffer, substrate, no enzyme). [6]* Noisy Data/Non-linear Slopes: Ensure proper mixing and temperature control. If enzyme concentration is too high, the reaction may proceed too quickly; dilute the enzyme further. [11]* Solvent Effects: High concentrations of solvents like DMSO can inhibit DHFR activity. Keep the final DMSO concentration below 1% and run a solvent control to check for effects. [11]

Protocol 2: MTT Antiproliferative Assay

This assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals. [12]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture (e.g., MALME-3M melanoma cells).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: The optimal seeding density is critical. It must be low enough to ensure cells remain in the exponential growth phase throughout the experiment but high enough to yield a reliable absorbance signal. [13]This must be determined empirically for each cell line.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle controls (medium with DMSO) and no-treatment controls.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Incubation:

    • Add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan precipitates will form in viable cells.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percent cell viability: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot percent viability against the logarithm of compound concentration to determine the GI₅₀ (or IC₅₀) value.

Troubleshooting:

  • Inconsistent Results: High variability between replicate wells can be caused by uneven cell seeding, pipetting errors, or the "edge effect" where wells on the perimeter of the plate evaporate more quickly. To mitigate this, fill outer wells with sterile water or PBS and do not use them for experimental data. [13]* Low Absorbance: This may result from using too few cells, a short incubation time, or cell death due to factors other than the compound. Optimize cell seeding density and check for contamination. * Compound Interference: Colored compounds or compounds with reducing properties can interfere with the assay, leading to false results. Always run a control with the compound in cell-free medium to check for direct MTT reduction or color interference. [12]

Conclusion and Future Outlook

The 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. Its tractability for chemical synthesis, coupled with a well-understood mechanism of action via DHFR inhibition, provides a solid foundation for rational drug design. The strategic incorporation of the trifluoromethyl group offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Future research should focus on synthesizing novel analogs with modifications designed to enhance selectivity for tumor-specific DHFR or to engage in additional interactions within the enzyme's active site. The development of dual-action inhibitors that target both DHFR and other key cellular pathways is another promising avenue. By leveraging the robust synthetic and analytical protocols detailed in this guide, researchers can accelerate the discovery and development of the next generation of triazine-based therapies.

References

  • van der Kuijl, D., et al. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700. [Link]

  • Reddit. (2023). struggling with MTT assay. r/labrats. [Link]

  • Lourens, A. C. U., et al. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(31), 7436–7453. [Link]

  • N/A. (2025). Microwave‐Assisted Clean Synthesis of 6‐Aryl‐2,4‐diamino‐1,3,5‐triazines in [bmim][PF6]. ResearchGate. [Link]

  • N/A. (2025). ChemInform Abstract: High-Yielding Microwave-Assisted Synthesis of 2-(Arylmethyl)amino-4-arylamino-6-alkyl-1,3,5-triazines. ResearchGate. [Link]

  • Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-76. [Link]

  • Hsieh, P. C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1095. [Link]

  • Hsieh, P. C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]

  • Hsieh, P. C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Srivastava, V., et al. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 3(4), 180-8. [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • N/A. (2023). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[11][12][14]riazines. MDPI. [Link]

  • Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Google Cloud.
  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-25. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • N/A. (2025). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Publishing. [Link]

  • N/A. (2025). Compounds showing antiproliferative/anticancer activity (IC50). ResearchGate. [Link]

  • N/A. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

Sources

A Technical Guide to 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this vast chemical family, 2,4-diamino-6-aryl-1,3,5-triazines have been distinguished as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular biosynthesis. This guide provides an in-depth examination of a specific, highly relevant analogue: 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. We will explore the historical context of its discovery, rooted in the pioneering work on antifolates, detail its synthesis and physicochemical properties, and elucidate its mechanism of action as a DHFR inhibitor. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols for professionals engaged in drug discovery and development.

Introduction: The Legacy of Triazines in Chemotherapy

The journey of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is intrinsically linked to the broader history of antifolate chemotherapy. Dihydrofolate reductase (DHFR) is a fundamental enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[1] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for anticancer and antimicrobial therapies.[1]

The therapeutic potential of DHFR inhibitors was first realized in the mid-20th century, leading to the development of foundational drugs like methotrexate.[2][3] This era sparked a wave of research into novel heterocyclic scaffolds that could mimic the substrate of DHFR. The 1,3,5-triazine core emerged as a particularly promising structure. Researchers, most notably B.R. Baker and his colleagues, systematically synthesized and evaluated numerous substituted triazines, establishing them as a potent class of DHFR inhibitors.[4][5] These pioneering quantitative structure-activity relationship (QSAR) studies on "Baker triazines" demonstrated that modifications to the phenyl ring at the 6-position could significantly influence inhibitory activity against DHFR from various species.[4][5][6] The subject of this guide, with its electron-withdrawing trifluoromethyl group, represents a logical and potent evolution of this foundational research, designed for enhanced interaction within the enzyme's active site.

Physicochemical Properties and Identification

Proper identification and characterization are paramount for any scientific investigation. The key properties of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine are summarized below.

PropertyValue
IUPAC Name 6-(4-(Trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 255.20 g/mol
Appearance Typically a white to off-white crystalline powder
CAS Number 5313-79-1

Mechanism of Action: Targeting Dihydrofolate Reductase

The primary mechanism of action for this compound class is the competitive inhibition of dihydrofolate reductase (DHFR). The 2,4-diamino-1,3,5-triazine structure serves as a pharmacophore, mimicking the diaminopyrimidine portion of the natural substrate, folic acid.

The key interactions within the DHFR active site are:

  • Hydrogen Bonding: The 2,4-diamino groups form critical hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the enzyme's active site.

  • Hydrophobic Interactions: The phenyl ring at the C6 position occupies a hydrophobic pocket. The nature of the substituent on this ring dictates the strength of this interaction and the overall inhibitory potency (Kᵢ).

The trifluoromethyl (-CF₃) group on the phenyl ring is a strong electron-withdrawing group. This modification serves two primary purposes in rational drug design:

  • Enhanced Binding Affinity: The electronic properties of the trifluoromethyl group can modulate the pKa of the triazine ring system and enhance interactions within the hydrophobic pocket of the DHFR active site.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the compound more resistant to metabolic degradation by cytochrome P450 enzymes, which can improve its pharmacokinetic profile.

The inhibition of DHFR leads to the depletion of the cellular pool of tetrahydrofolate, which in turn halts the synthesis of thymidylate, purine nucleotides, and essential amino acids like methionine and serine. This ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

DHFR_Inhibition_Pathway cluster_pathway Cellular Folate Metabolism cluster_drug Inhibitor Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Enzyme) dTMP dTMP (Thymidylate) Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids dUMP dUMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA Compound 2,4-Diamino-6-[4-(CF3)phenyl] -1,3,5-triazine Compound->DHF  Inhibits DHFR caption DHFR Inhibition Workflow Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Nitrile 4-(Trifluoromethyl) benzonitrile Mix Combine in DMSO Nitrile->Mix DCDA Dicyandiamide DCDA->Mix Base KOH Base->Mix MW Microwave Irradiation (150°C, 30 min) Mix->MW Quench Quench with Water MW->Quench Filter Filter Solid Product Quench->Filter Purify Recrystallize or Chromatography Filter->Purify Product Final Product Purify->Product caption Microwave Synthesis Workflow

Sources

An In-depth Technical Guide to Target Identification for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for identifying the molecular targets of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This small molecule, belonging to the well-recognized 1,3,5-triazine scaffold, holds potential for therapeutic development, but a thorough understanding of its mechanism of action is paramount. Target identification is a critical phase in drug discovery that illuminates how a compound exerts its effects, paving the way for optimization and reducing potential side effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a strategic and multi-faceted approach to target deconvolution.

Section 1: Introduction and Foundational Concepts

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antiprotozoal effects.[2][3] A notable and historically significant target for triazine-based compounds is Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis and cell proliferation.[4][5] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism exploited in cancer and infectious disease therapies.[4][5] Given the structural similarities of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine to known DHFR inhibitors, this enzyme represents a primary hypothetical target.[4][6][7] However, a comprehensive and unbiased approach is essential to identify all potential interacting partners within the proteome, including both on-target and off-target interactions.[8]

Target identification strategies can be broadly categorized into two main approaches: affinity-based pull-down methods and label-free methods.[1][9] Affinity-based techniques utilize a modified version of the small molecule to isolate its binding partners, while label-free approaches assess target engagement by observing changes in protein stability or function in the presence of the unmodified compound.[1][9] This guide will detail a logical workflow that integrates computational prediction with both of these experimental paradigms to build a robust and validated profile of the compound's molecular targets.

Section 2: Phase 1 - In Silico Target Prediction and Hypothesis Generation

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets, saving significant time and resources.

Rationale for In Silico First Approach

Computational tools leverage vast databases of known drug-target interactions and protein structures to predict the likely binding partners of a novel compound based on its chemical structure.[10] This "target fishing" approach can identify potential candidates from various protein families, including enzymes, receptors, and ion channels.[10] For our compound of interest, this analysis can either reinforce the DHFR hypothesis or suggest novel, unexpected targets.

Recommended In Silico Workflow
  • Similarity Searching: Utilize platforms like SwissTargetPrediction and BindingDB to identify proteins known to bind compounds structurally similar to 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.[10] The underlying principle is that structurally similar molecules often share similar biological targets.[10]

  • Molecular Docking: Perform molecular docking studies against a panel of predicted targets, with a primary focus on human DHFR.[4][11] This will provide insights into the potential binding mode and affinity of the compound within the active site of the protein.[4] Docking simulations can help to prioritize targets for experimental validation.

  • Pathway Analysis: Integrate the list of potential targets into pathway analysis tools (e.g., STRING, GO, MeSH) to understand the biological processes that might be modulated by the compound.[12] This provides a broader context for the potential phenotypic effects.

G cluster_0 In Silico Workflow Compound_Structure 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Similarity_Searching Similarity Searching (e.g., SwissTargetPrediction) Compound_Structure->Similarity_Searching Molecular_Docking Molecular Docking (e.g., against hDHFR) Similarity_Searching->Molecular_Docking Pathway_Analysis Pathway Analysis (e.g., STRING, GO) Molecular_Docking->Pathway_Analysis Hypothesis Generate Target Hypotheses Pathway_Analysis->Hypothesis

Caption: In silico workflow for initial target hypothesis generation.

Section 3: Phase 2 - Affinity-Based Target Identification using Chemical Proteomics

Chemical proteomics is a powerful discipline that employs chemical probes to study protein function in complex biological systems.[13][14] Affinity-based proteomics, a cornerstone of this field, allows for the direct identification of small molecule binding partners.[8][15]

The Principle of Affinity-Based Pull-Down

This method involves chemically modifying the compound of interest to immobilize it on a solid support (e.g., agarose beads).[1][9] This "bait" is then incubated with a cell lysate, allowing its protein targets to bind.[1] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[1][13]

Detailed Experimental Protocol: Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine with a linker at a position that does not interfere with its biological activity. This linker will be used to attach the compound to the solid support.

  • Immobilization: Covalently attach the synthesized probe to agarose beads.[9]

  • Cell Lysate Preparation: Prepare a lysate from a relevant human cell line (e.g., a cancer cell line if anticancer activity is being investigated).

  • Incubation and Washing: Incubate the immobilized probe with the cell lysate. Perform a series of washes to remove proteins that are not specifically bound.

  • Competition Elution: To distinguish true targets from non-specific binders, perform a competition experiment.[8] Pre-incubate the lysate with an excess of the free, unmodified compound before adding the immobilized probe.[15] True targets will be competed off the beads by the free compound.

  • Elution and Sample Preparation: Elute the bound proteins from the beads.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Identify and quantify the proteins that were specifically competed off by the free compound. These are your high-confidence target candidates.

G cluster_1 Affinity Chromatography Workflow Probe_Synthesis Synthesize Linker-Modified Compound Immobilization Immobilize on Beads Probe_Synthesis->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Competition Competition with Free Compound Incubation->Competition Elution Elute Bound Proteins Competition->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Identify Specific Targets MS_Analysis->Target_ID

Caption: Workflow for affinity-based target identification.

Expected Data and Interpretation

The output of this experiment will be a list of proteins with their corresponding abundance ratios between the control and competition samples. A significant decrease in abundance in the competition sample indicates a specific interaction.

Protein IDGene NameFold Change (Competition/Control)p-valuePutative Target?
P00374DHFR0.15<0.001Yes
Q15303MTHFD10.850.21No
P11362HNRNPA10.920.45No
P04049GART0.21<0.01Yes

This is a hypothetical data table for illustrative purposes.

Section 4: Phase 3 - Label-Free Target Validation

While powerful, affinity-based methods can sometimes yield false positives due to the chemical modification of the compound. Therefore, orthogonal, label-free methods are crucial for validating the initial findings.[1][9]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that measures the thermal stability of proteins in their native cellular environment.[16][17] The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation.[16][18] This change in thermal stability can be quantified to confirm target engagement.[19]

4.1.1. Detailed Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

  • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and precipitation.[17]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[17]

  • Protein Quantification: Quantify the amount of the putative target protein (e.g., DHFR) remaining in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.[17][19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[16]

G cluster_2 CETSA Workflow Cell_Treatment Treat Cells with Compound Heating Heat Cells across Temperature Gradient Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Separation Separate Soluble & Insoluble Fractions Lysis->Separation Quantification Quantify Target Protein (e.g., Western Blot) Separation->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve Validation Confirm Target Engagement Melting_Curve->Validation

Sources

A Technical Guide to the Preliminary Screening of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the preliminary screening of a specific derivative, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. We delineate a strategic, multi-tiered approach beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by robust methodologies for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and the causal reasoning behind experimental choices to facilitate the efficient evaluation of this promising compound.

Introduction: The Rationale for Screening

The 1,3,5-triazine ring system is a versatile heterocyclic motif recognized for its ability to engage with a variety of biological targets.[2][4] The substitution pattern on the triazine core allows for fine-tuning of its pharmacological profile, leading to compounds ranging from CNS-active molecules to potent antineoplastic agents.[4] The specific compound, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, combines the established triazine core with a trifluoromethylphenyl group. The trifluoromethyl moiety is a common bioisostere in drug design, often used to enhance metabolic stability, binding affinity, and cell permeability.

The preliminary screening of such a novel chemical entity is a critical first step in the drug discovery pipeline.[5] It aims to answer fundamental questions: Is the compound biologically active? At what concentration does it exhibit activity? Is it selectively toxic to target cells (e.g., cancer cells) over normal cells? And crucially, what is its mechanism of action? This guide outlines a logical and efficient workflow to address these questions.

The Screening Cascade: A Multi-Tiered Strategy

A successful preliminary screen is not a single experiment but a cascade of integrated assays. This approach allows for early "fail-fast" decisions, conserving resources for the most promising candidates. We propose a three-tier strategy that moves from broad cellular effects to specific molecular interactions.

G cluster_0 Preliminary Screening Workflow compound Compound Acquisition 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine tier1 Tier 1: Foundational Screening In Vitro Cytotoxicity & Viability Assays compound->tier1 go_nogo Go/No-Go Decision tier1->go_nogo tier2 Tier 2: Activity & Target Class Assessment Phenotypic vs. Target-Based Screening tier3 Tier 3: Target Identification & Validation (For Phenotypic Hits) tier2->tier3 hit_validation Hit Validation & Confirmation tier3->hit_validation lead_opt Lead Optimization hit_validation->lead_opt go_nogo->tier2 'Go'

Caption: High-level workflow for the preliminary screening cascade.

Tier 1: Foundational Cytotoxicity Profiling

Causality: Before investigating therapeutic efficacy, it is essential to understand the compound's intrinsic toxicity.[6] Cytotoxicity assays provide a quantitative measure of the concentration at which a compound induces cell death, which is fundamental for determining its therapeutic index—the ratio between its toxic and therapeutic doses.[7] We begin by screening against a panel of both cancerous and non-cancerous cell lines to assess for selective activity.

Key Assays:

  • Metabolic Activity Assay (MTT): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][7] It is a cost-effective and widely used method for initial high-throughput screening.[7]

  • Membrane Integrity Assay (LDH Release): This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5] It provides a complementary endpoint to metabolic assays, focusing on cell death rather than just metabolic slowdown.

Data Output: The primary output is the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.[5][8]

Table 1: Example Data Presentation for Tier 1 Cytotoxicity Screening

Cell Line Cancer Type Incubation Time (h) IC50 (µM) ± SD Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma 48 [Insert Value] [Calculate Value]
A549 Lung Carcinoma 48 [Insert Value] [Calculate Value]
Jurkat T-cell Leukemia 48 [Insert Value] [Calculate Value]
HEK293 Normal Embryonic Kidney 48 [Insert Value] 1.0 (Reference)

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.

Tier 2: Target Class Identification

Causality: Once a compound demonstrates promising and selective cytotoxicity, the next logical step is to understand how it works. There are two primary philosophies for this: target-based screening and phenotypic screening.[9]

  • Target-Based Screening: This approach is used when a specific molecular target (e.g., a particular kinase or receptor) is hypothesized. Assays are designed to measure the direct interaction of the compound with this purified target. Given that many triazine derivatives are known kinase inhibitors, screening against a panel of relevant kinases could be a logical starting point.[10]

  • Phenotypic Screening: This approach measures the effect of the compound on cell behavior or morphology (the "phenotype") without a preconceived target.[9][11] This method is powerful for discovering compounds with novel mechanisms of action. A positive result from a phenotypic screen necessitates a subsequent "target deconvolution" phase.

For a novel compound like 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a parallel or sequential approach can be effective. A kinase panel screen could be run concurrently with a broader phenotypic screen, such as a cell cycle analysis or an apoptosis assay, to maximize the potential for discovering its biological function.

Tier 3: Target Deconvolution Methodologies

Causality: If the compound elicits a desirable phenotype but its molecular target is unknown, target identification becomes the critical next step.[12] Identifying the direct binding partner(s) is essential for mechanism-of-action studies, lead optimization, and predicting potential side effects.[12] Methodologies are broadly divided into two classes: affinity-based and label-free approaches.[12][13]

G cluster_1 Target Identification Strategies cluster_affinity Affinity-Based Methods cluster_labelfree Label-Free Methods node_main Phenotypic Hit affinity_pull_down Affinity Chromatography (Compound Immobilized on Beads) node_main:f0->affinity_pull_down Requires compound modification darts DARTS (Drug Affinity Responsive Target Stability) node_main:f0->darts Uses unmodified compound biotin_tag Biotin-Tagged Pull-Down ms_analysis Protein Identification by Mass Spectrometry (MS) affinity_pull_down->ms_analysis biotin_tag->ms_analysis cetsa CETSA (Cellular Thermal Shift Assay) darts->ms_analysis cetsa->ms_analysis

Caption: Key strategies for identifying the molecular target of a phenotypic hit.

  • Affinity-Based Pull-Down: This classic method involves chemically modifying the compound to attach it to a solid support (like agarose beads) or a tag (like biotin).[12][13][14] This "bait" is then incubated with cell lysate, and any proteins that bind to it are "pulled down," isolated, and identified via mass spectrometry.[12] The main challenge is ensuring the chemical modification does not disrupt the compound's biological activity.[14]

  • Label-Free Methods (e.g., DARTS): Drug Affinity Responsive Target Stability (DARTS) is a powerful technique that avoids modifying the compound.[14] It operates on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[12][14] In a DARTS experiment, cell lysate is treated with the compound and then subjected to limited proteolysis. The target protein, being protected, remains intact and can be identified by comparing protein bands on a gel or through mass spectrometry.[12]

Experimental Protocols

The following protocols are provided as a validated starting point and may require optimization for specific cell lines or laboratory conditions.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[5][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the triazine compound in complete medium. A common starting range is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Affinity Chromatography for Target ID

This protocol outlines a general workflow for an affinity-based pull-down experiment.[12][13][14]

  • Probe Synthesis: Synthesize an analog of the triazine compound with a linker attached to a non-essential position, determined through structure-activity relationship (SAR) studies. Covalently attach this linker to a solid support, such as NHS-activated agarose beads.

  • Cell Lysate Preparation: Grow the cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

    • To increase specificity, a competition control can be included where the lysate is pre-incubated with an excess of the free, unmodified triazine compound before adding the beads.

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain) that are present in the experimental lane but absent or reduced in the control lanes. Excise these unique bands and identify the proteins using mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

The preliminary screening cascade described in this guide provides a systematic and resource-efficient path to characterize the biological activity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. By starting with broad cytotoxicity profiling and progressing to specific target identification, this workflow generates the critical data needed for a "Go/No-Go" decision. A positive outcome—demonstrating selective cytotoxicity and identifying a tractable molecular target—validates the compound as a "hit" and provides a strong foundation for advancing into hit-to-lead and lead optimization campaigns, where its structure can be further refined to improve potency, selectivity, and drug-like properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Lomenick, B., et al. (n.d.). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Roy, P. S. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Pospisilova, S., et al. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!.
  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Preliminary Investigation into 1,2,4-Triazine-Based Materials: A Technical Guide.
  • Google Patents. (n.d.). EP2948454B1 - Triazine compounds and a process for preparation thereof.
  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and.
  • MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure.
  • El-Faham, A., et al. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.
  • PMC - NIH. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
  • Hwu, J. R., et al. (n.d.). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.

Sources

Spectroscopic Characterization of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a multifaceted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural motif, combining the rigid triazine core with a trifluoromethylphenyl substituent, suggests potential applications stemming from its unique electronic and steric properties. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and binding affinity in drug candidates, while the diamino-triazine scaffold is a known pharmacophore and a versatile building block for supramolecular chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, ¹H, ¹³C, and ¹⁹F NMR are indispensable. Due to the likely poor solubility in chloroform, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for analysis.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Set the spectral width to cover the range of 0 to 180 ppm.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a spectral width appropriate for trifluoromethyl groups, typically around -50 to -70 ppm relative to CFCl₃.

Predicted NMR Data
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity, Integration, Coupling
~ 8.45Doublet, 2H, J ≈ 8.4 Hz
~ 7.85Doublet, 2H, J ≈ 8.4 Hz
~ 6.80Broad singlet, 4H
¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~ 167.0C4, C6 (Triazine)
~ 165.0C2 (Triazine)
~ 141.0Quaternary C (Phenyl)
~ 129.0 (quartet, J ≈ 32 Hz)Quaternary C-CF₃ (Phenyl)
~ 128.5CH (Phenyl)
~ 125.5 (quartet, J ≈ 4 Hz)CH (Phenyl)
~ 124.0 (quartet, J ≈ 272 Hz)CF₃
¹⁹F NMR (376 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~ -61 to -63CF₃
Interpretation of NMR Spectra
  • ¹H NMR: The aromatic region is expected to exhibit two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted phenyl ring. The protons ortho to the electron-withdrawing trifluoromethyl group are anticipated to be downfield (~8.45 ppm) compared to the protons meta to it (~7.85 ppm). The four protons of the two amino groups are expected to appear as a broad singlet around 6.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange with residual water in the solvent.

  • ¹³C NMR: The triazine carbons are expected to resonate at the lower field region (~165-167 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 32 Hz). The trifluoromethyl carbon itself will also be a quartet with a very large coupling constant (J ≈ 272 Hz). The other aromatic carbons will show characteristic shifts, with the carbon atoms ortho to the CF₃ group showing a smaller quartet coupling (J ≈ 4 Hz).

  • ¹⁹F NMR: A single, sharp signal is expected in the range of -61 to -63 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine will be characterized by absorptions corresponding to N-H, C=N, and C-F bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or the KBr pellet matrix and subtract it from the sample spectrum.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretching (asymmetric & symmetric)Strong, Broad
1640 - 1550C=N stretching (triazine ring)Strong
~ 1500C=C stretching (aromatic ring)Medium
1320 - 1100C-F stretchingStrong
~ 840C-H out-of-plane bending (p-disubstituted)Strong
Interpretation of IR Spectrum

The most prominent features of the IR spectrum will be the strong, broad N-H stretching bands in the region of 3450-3300 cm⁻¹, characteristic of the primary amino groups. The strong absorptions in the 1640-1550 cm⁻¹ range are attributed to the C=N stretching vibrations of the triazine ring. A very strong and characteristic absorption band for the C-F stretching of the trifluoromethyl group is expected between 1320 and 1100 cm⁻¹. The presence of a strong band around 840 cm⁻¹ is indicative of the para-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Liquid Chromatography (LC).

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic amino groups, which are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted MS Data
m/z (amu) Assignment
~ 256.08[M+H]⁺ (Monoisotopic)
~ 239.07[M+H - NH₃]⁺
~ 145.04[C₇H₄F₃N]⁺ (Fragment corresponding to the trifluoromethylphenyl nitrile cation)
Interpretation of Mass Spectrum

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus a proton (C₁₀H₈F₃N₅ + H⁺ = 256.08). High-resolution mass spectrometry would confirm the elemental composition of this ion. Common fragmentation pathways for diaminotriazines include the loss of ammonia, which would result in a fragment ion at [M+H - NH₃]⁺. Fragmentation of the bond between the phenyl ring and the triazine ring could lead to characteristic ions representing each part of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR MS Mass Spectrometry (ESI-HRMS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. The provided protocols and interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for researchers and drug development professionals. While the data presented is predictive, it serves as a valuable reference for the identification and characterization of this and related compounds, underscoring the power of spectroscopic techniques in modern chemical research.

References

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

This document provides a detailed experimental protocol for the synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a member of the 6-aryl-2,4-diamino-1,3,5-triazine class of compounds. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile biological activities, which include roles as anticancer, antiviral, and anti-inflammatory agents.[1][2] The protocol herein utilizes a modern, efficient, and environmentally conscious approach involving microwave-assisted organic synthesis, which offers significant advantages in terms of reaction time and energy consumption compared to conventional heating methods.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system from reaction setup to product characterization, grounded in established chemical principles.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction between an aryl nitrile, 4-(trifluoromethyl)benzonitrile, and dicyandiamide (cyanoguanidine).

Reaction Scheme:

NC-C₆H₄-CF₃ + H₂N-C(=NH)-NH-CN → 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Mechanistic Insight: The reaction is typically facilitated by a base, such as potassium hydroxide (KOH). The base deprotonates the dicyandiamide, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the nitrile group in 4-(trifluoromethyl)benzonitrile. This is followed by an intramolecular cyclization and tautomerization to form the stable aromatic 1,3,5-triazine ring. Microwave irradiation provides rapid and uniform heating to the polar reaction mixture, dramatically accelerating the rate of this condensation reaction.[4]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )SupplierPurity
4-(Trifluoromethyl)benzonitrileC₈H₄F₃N329-02-2171.12Sigma-Aldrich≥98%
Dicyandiamide (Cyanoguanidine)C₂H₄N₄461-58-584.08Sigma-Aldrich≥99%
Potassium Hydroxide (KOH)KOH1310-58-356.11Fisher Scientific≥85%
Dimethyl Sulfoxide (DMSO)C₂H₆OS67-68-578.13Sigma-AldrichAnhydrous, ≥99.9%
Deionized WaterH₂O7732-18-518.02In-houseN/A
Ethanol (for recrystallization)C₂H₆O64-17-546.07Sigma-AldrichReagent Grade, 95%
Diethyl Ether(C₂H₅)₂O60-29-774.12Fisher ScientificAnhydrous, ≥99%
Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL reaction vessels and magnetic stir bars

  • Analytical balance (± 0.1 mg)

  • Fume hood

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Büchner funnel and filtration flask

  • Vacuum pump or aspirator

  • pH meter or pH paper

  • Melting point apparatus

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Safety Precautions and Hazard Management

General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • 4-(Trifluoromethyl)benzonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Dicyandiamide: Not classified as hazardous, but good laboratory practice should be followed. Avoid generating dust.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dimethyl Sulfoxide (DMSO): Can cause skin and eye irritation. Readily absorbed through the skin; avoid contact as it may carry other dissolved chemicals with it.

  • Microwave Reactor: Operate according to the manufacturer's instructions. Never exceed the recommended temperature, pressure, or volume limits for the reaction vessel.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. For KOH exposure, seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Experimental Workflow Overview

Synthesis_Workflow Reagents 1. Reagent Preparation (Weighing & Mixing) Microwave 2. Microwave Synthesis (Sealed Vessel) Reagents->Microwave Load into vessel Precipitate 3. Precipitation (Add to Water) Microwave->Precipitate Cool mixture Filter 4. Isolation (Vacuum Filtration) Precipitate->Filter Transfer slurry Wash 5. Purification (Washing & Recrystallization) Filter->Wash Collect crude solid Dry 6. Drying (Vacuum Oven) Wash->Dry Collect pure solid Analysis 7. Characterization (MP, NMR, IR, MS) Dry->Analysis Obtain final product

Caption: High-level workflow for the synthesis of the target triazine.

Detailed Step-by-Step Protocol

Reaction Setup
  • Into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 4-(trifluoromethyl)benzonitrile (856 mg, 5.0 mmol, 1.0 eq).

  • Add dicyandiamide (504 mg, 6.0 mmol, 1.2 eq).

  • Add powdered potassium hydroxide (56 mg, 1.0 mmol, 0.2 eq). Causality Note: A sub-stoichiometric amount of base is sufficient to catalyze the reaction cyclization.

  • Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Seal the vessel with the appropriate cap.

Microwave-Assisted Synthesis
  • Place the sealed vessel into the cavity of the microwave synthesis reactor.

  • Set the reaction parameters as follows (based on similar syntheses[4]):

    • Temperature: 150 °C (use a pre-stirring time of 15 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (variable power to maintain target temperature)

    • Stirring: High

  • Run the microwave program. Monitor the vessel temperature and pressure throughout the reaction.

Product Isolation and Work-up
  • After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it in the fume hood.

  • In a 100 mL beaker, place 50 mL of cold deionized water and stir vigorously with a magnetic stir plate.

  • Slowly pour the dark reaction mixture from the microwave vessel into the stirring water. A precipitate should form immediately. Causality Note: The product is poorly soluble in water, while the DMSO, unreacted dicyandiamide, and KOH are soluble, allowing for separation.

  • Continue stirring the suspension for 30 minutes to ensure complete precipitation.

  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with deionized water.

  • Filter the suspension under vacuum.

  • Wash the collected solid precipitate on the filter paper with three portions of 20 mL deionized water.

  • Subsequently, wash the solid with two portions of 10 mL cold diethyl ether to remove any non-polar impurities.

  • Continue to pull air through the filter cake for 15-20 minutes to partially dry the crude product.

Purification (Recrystallization)
  • Transfer the crude solid to a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (start with ~10-15 mL) to dissolve the solid completely. Gentle heating on a hotplate may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, the solution boiled for 2 minutes, and then hot-filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 60 °C for 4-6 hours.

  • Weigh the final product and calculate the yield.

Characterization and Validation

The identity and purity of the synthesized 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine should be confirmed by the following methods.

  • Appearance: White to off-white crystalline solid.

  • Melting Point (MP): Expected to be in the range of similar 6-aryl-2,4-diamino-1,3,5-triazines (e.g., >200 °C). Compare with literature values if available. The melting point for a similar compound, 6-[4-(Trifluoromethyl)phenyl]-4-pyrrolidino-1,3,5-triazine-2-amine, is reported as 186–187 °C, suggesting the target compound will have a distinct, sharp melting point.[2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~8.3 ppm: (d, 2H, Ar-H ortho to CF₃)

    • δ ~7.8 ppm: (d, 2H, Ar-H meta to CF₃)

    • δ ~6.9 ppm: (br s, 4H, two -NH₂ groups). Note: The broad singlet for the amino protons is characteristic and may exchange with D₂O.

  • ¹⁹F NMR (DMSO-d₆): A singlet corresponding to the -CF₃ group should be observed around -61 to -63 ppm.

  • FT-IR (KBr, cm⁻¹):

    • ~3450-3300: N-H stretching (asymmetric and symmetric) of amino groups.

    • ~1650: C=N stretching within the triazine ring.

    • ~1320: Strong C-F stretching from the CF₃ group.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₈F₃N₅, [M+H]⁺ = 256.08. The observed mass should be within ±0.01 of the calculated value.

Quantitative Data Summary

ParameterValueMoles (mmol)Molar Eq.
4-(Trifluoromethyl)benzonitrile856 mg5.01.0
Dicyandiamide504 mg6.01.2
Potassium Hydroxide56 mg1.00.2
DMSO (Solvent)2.0 mLN/AN/A
Microwave Temperature150 °CN/AN/A
Microwave Time20 minN/AN/A
Theoretical Yield 1.28 g 5.0 1.0
Expected Yield Range 60-85% N/AN/A

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Ensure the microwave temperature reached the setpoint. Extend the reaction time by 10-15 minutes. Verify the quality/purity of the starting materials.
Insufficient base.Ensure KOH was added and is not old/degraded (hygroscopic).
Oily Product / Fails to Solidify Impurities present.Wash the crude product thoroughly with diethyl ether to remove non-polar contaminants. Ensure complete removal of DMSO by washing thoroughly with water. Attempt recrystallization from a different solvent system (e.g., ethanol/water).
Product is Highly Colored Side reactions or decomposition.Lower the reaction temperature to 130-140 °C. Use the activated charcoal decolorization step during recrystallization.
Broad Melting Point Product is impure.Recrystallize the product a second time. Ensure the product is completely dry before taking the melting point.

References

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of nanodispersible 6-aryl-2,4-diamino-1,3,5-triazine and its derivatives. Retrieved from [Link]

  • E-Prints Complutense. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Targeting Cell Proliferation

In the landscape of modern drug discovery, particularly in oncology, the strategic targeting of essential cellular processes remains a cornerstone of therapeutic development. The folate pathway, critical for the synthesis of nucleotides and amino acids, presents a well-validated target for anticancer intervention. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital one-carbon donor for the biosynthesis of purines and thymidylate.[1][2] Inhibition of DHFR leads to a depletion of the nucleotide precursors necessary for DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2]

The 2,4-diamino-1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against DHFR.[3][4] This application note focuses on a specific analog, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine , a compound designed to leverage the structural features of this class for enhanced biological activity. The introduction of the trifluoromethylphenyl group is a common strategy in drug design to improve metabolic stability and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of cell-based assays to characterize its antiproliferative effects and elucidate its mechanism of action.

Mechanism of Action: The Folate Pathway and Beyond

The primary mechanism of action for 2,4-diamino-1,3,5-triazine derivatives is the competitive inhibition of DHFR. By mimicking the binding of the natural substrate, dihydrofolate, these compounds occupy the active site of the enzyme, preventing its catalytic function.[2] This disruption of the folate cycle has profound downstream consequences, leading to a reduction in the cellular pool of thymidine and purines, essential building blocks for DNA synthesis. The resulting replicative stress can trigger cell cycle arrest and apoptosis.

Recent studies have also suggested that the downstream effects of DHFR inhibition can extend to the modulation of key signaling pathways involved in cell survival and proliferation, such as the STAT3 pathway.[5] Therefore, a thorough investigation of the cellular effects of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine should encompass not only its direct impact on cell viability but also its influence on relevant signaling cascades.

DHFR_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate Folate_in Folate Folate->Folate_in Transport DHF Dihydrofolate (DHF) Folate_in->DHF DHFR_enzyme DHFR DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Thymidylate & Purine Synthesis THF->Nucleotide_Synthesis DHFR_enzyme->THF NADPH -> NADP+ Compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Compound->DHFR_enzyme Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Depletion leads to

Figure 1. Mechanism of Action of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Physicochemical Properties and Reagent Preparation

Table 1: Compound Handling and Storage

ParameterRecommendation
Compound Name 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
Appearance Likely a white to off-white powder
Solvent for Stock Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Store stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.

Protocol for Stock Solution Preparation (10 mM):

  • Accurately weigh a precise amount of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the powder.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

Application 1: Assessment of Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells. This assay is a robust and widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound. Based on studies of similar 2,4-diamino-6-aryl-1,3,5-triazines, IC50 values in the low micromolar range are anticipated.[9]

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control medium.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Dilutions Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the MTT-based cell viability assay.

Application 2: Investigating Downstream Signaling by Western Blot

To gain deeper insights into the molecular mechanisms underlying the antiproliferative effects of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, it is crucial to examine its impact on key signaling pathways. As DHFR inhibition can affect cellular processes beyond nucleotide synthesis, investigating signaling molecules involved in cell survival and proliferation is warranted. The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical regulator of these processes and has been shown to be modulated by DHFR inhibitors.[5] Western blotting can be employed to assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), which is indicative of its activation.[1]

Protocol: Western Blot Analysis of STAT3 Phosphorylation

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading. A loading control such as β-actin or GAPDH should also be used.

    • Quantify the band intensities using densitometry software and determine the ratio of p-STAT3 to total STAT3.

Table 2: Recommended Antibody Panel for Western Blot Analysis

Target ProteinFunctionExpected Change with Treatment
p-STAT3 (Tyr705) Activated form of STAT3Decrease
Total STAT3 Total STAT3 protein levelNo significant change expected
β-Actin / GAPDH Loading controlNo change

Data Interpretation and Troubleshooting

  • MTT Assay: A dose-dependent decrease in cell viability is expected with increasing concentrations of the compound. The IC50 value provides a quantitative measure of its potency. If high variability is observed, ensure consistent cell seeding and proper mixing during reagent addition and solubilization steps.

  • Western Blot: A decrease in the ratio of p-STAT3 to total STAT3 in treated cells compared to the vehicle control would suggest that 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine inhibits the STAT3 signaling pathway. If no change is observed, consider different time points for treatment or investigate other relevant signaling pathways. Ensure efficient protein transfer and use appropriate antibody concentrations.

Conclusion

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine represents a promising compound for the targeted inhibition of cancer cell proliferation through the disruption of the folate pathway. The protocols outlined in this application note provide a robust framework for characterizing its antiproliferative activity and elucidating its mechanism of action. By combining cell viability assays with the analysis of downstream signaling pathways, researchers can gain a comprehensive understanding of the cellular effects of this potent DHFR inhibitor, thereby facilitating its further development as a potential therapeutic agent.

References

  • Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]

  • Medicines for Malaria Venture. (2016, July 25). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Retrieved from [Link]

  • Heppler, L. N., et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 14(11), 2748. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of STAT3 signaling pathway and IL-6 receptor complex components in HNSCC cell lines and activation by IL-6. Retrieved from [Link]

  • Georgiades, S. N., et al. (2023). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases, 9(3), 629-640. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Retrieved from [Link]

  • Jiang, T., et al. (2019). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters, 17(3), 3241-3248. Retrieved from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Retrieved from [Link]

  • Wang, Y., et al. (2016). Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression. International Journal of Clinical and Experimental Pathology, 9(10), 10048-10057. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis showing p-STAT3, STAT3, p-ERK1/2, ERK1/2 and AKT expression in MEFs (A) or CFs (B) upon treatment with 1 μM PTC-209 for 24 h (PTC), compared to DMSO-treated (NT) cells. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work?. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2015). Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. Retrieved from [Link]

  • Molecules. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Retrieved from [Link]

  • MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-proliferative activity (IC50 values) of the novel thiosemicarbazones in comparison to DFO and Dp44mT in several tumor cell-types and normal human dermal fibroblast (NHDF) cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds 1a-o and 2 against human HepG2 or Huh-7 hepatoma cell lines and non-malignant murine AML-12 hepatocytes after 48 h (sorafenib was used as positive control). Retrieved from [Link]

  • Zhang, H., et al. (2009). Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. Journal of Combinatorial Chemistry, 11(2), 267-273. Retrieved from [Link]

  • Dietrich, S. W., et al. (1984). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of Medicinal Chemistry, 27(2), 144-149. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[1][5][10]triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds showing antiproliferative/anticancer activity (IC50). Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Triazine Derivative

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antidiabetic properties.[1][2] The compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine belongs to a class of 6-aryl-2,4-diamino-1,3,5-triazines that have shown considerable promise, particularly in oncology.[3][4] The presence of a trifluoromethylphenyl group may enhance metabolic stability and cellular permeability, making this compound a compelling candidate for in vivo evaluation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and efficacy profile of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. The protocols outlined herein are built upon established principles of preclinical research and informed by studies on structurally related triazine derivatives.[2][5]

Preclinical Rationale: Targeting Cancer Pathways

Numerous studies have highlighted the antitumor potential of 2,4-diamino-1,3,5-triazine derivatives.[6][7] These compounds have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival.[8] A plausible mechanism of action for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine could involve the inhibition of key signaling pathways such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5] The structural similarity to known PI3Kα inhibitors warrants an investigation into this mechanism.[5]

An alternative, yet equally viable, therapeutic application for triazine derivatives is in the management of metabolic disorders. A recent study demonstrated that a novel 1,3,5-triazine derivative acts as a potent and selective DPP-4 inhibitor, exhibiting significant antidiabetic activity in a rat model.[2] While the primary focus of these notes is on oncology, the potential for activity in other therapeutic areas should not be disregarded during initial in vitro screening.

Pharmacokinetic Profiling: Understanding ADME

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy and toxicology studies. The following protocol outlines a single-dose pharmacokinetic study in rodents.

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine the pharmacokinetic profile of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine following a single intravenous (IV) and oral (PO) administration in mice.

Animal Model: Male BALB/c mice (6-8 weeks old, n=3-4 per time point per group).

Methodology:

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study with ad libitum access to food and water.

  • Dosing Formulation:

    • IV Formulation: Prepare a 1 mg/mL solution in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • PO Formulation: Prepare a 10 mg/mL suspension in a vehicle such as 0.5% methylcellulose in water.

  • Dosing:

    • IV Group: Administer the compound at 1 mg/kg via the tail vein.

    • PO Group: Administer the compound at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify compound concentrations in plasma using a validated LC-MS/MS method.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) To be determinedTo be determined
AUC (0-t) (ngh/mL) To be determinedTo be determined
AUC (0-inf) (ngh/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (L/h/kg) To be determinedTo be determined
Vd (L/kg) To be determinedTo be determined
Bioavailability (%) N/ATo be determined

In Vivo Efficacy Evaluation: Xenograft Tumor Models

Based on the strong preclinical rationale for antitumor activity, a human tumor xenograft model is a logical next step to evaluate the in vivo efficacy of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. The choice of cell line should ideally be guided by in vitro screening data. For illustrative purposes, a protocol using a human glioblastoma cell line is provided, drawing parallels from studies on similar triazine derivatives.[5]

Experimental Workflow: Xenograft Model

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint cell_culture U87-MG Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing (Vehicle & Compound) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x/week) dosing->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Volume >1500 mm³) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy

Caption: Workflow for an in vivo xenograft efficacy study.

Experimental Protocol: Antitumor Efficacy in a U87-MG Xenograft Model

Objective: To evaluate the antitumor activity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in a human glioblastoma xenograft model.

Animal Model: Female athymic nude mice (6-8 weeks old).

Methodology:

  • Cell Culture and Implantation:

    • Culture U87-MG cells in appropriate media.

    • Subcutaneously implant 5 x 10^6 cells in the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until average volume reaches 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group), for example:

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: Compound at 25 mg/kg

      • Group 3: Compound at 50 mg/kg

      • Group 4: Positive control (e.g., temozolomide)

  • Dosing:

    • Administer the compound and vehicle once daily via oral gavage for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt).

Pharmacodynamic and Safety Assessment

Understanding the on-target effects and the safety profile of the compound is critical.

Pharmacodynamic Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl] -1,3,5-triazine Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Preliminary Toxicity Assessment

Objective: To assess the acute toxicity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Animal Model: Male and female Sprague Dawley rats (8-10 weeks old, n=5 per sex per group).

Methodology:

  • Dose Selection: Based on in vitro cytotoxicity and any available data, select a range of doses.

  • Administration: Administer a single dose of the compound via oral gavage.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days. Record body weights at regular intervals.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Conclusion and Future Directions

The protocols detailed in this document provide a robust framework for the initial in vivo characterization of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. Positive results from these studies would warrant further investigation, including dose-range-finding toxicology studies, evaluation in additional cancer models (e.g., patient-derived xenografts), and combination studies with standard-of-care agents. The versatility of the triazine scaffold suggests that a thorough in vitro screening against a broad panel of kinases and other relevant targets could unveil additional therapeutic opportunities.

References

  • Brzozowski, Z., Saczewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053-64. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-25. [Link]

  • Perez-Calixto, P., et al. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi, 9(1), 103. [Link]

  • Saczewski, F., et al. (2025). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Gao, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6529. [Link]

  • Brzozowski, Z., Sączewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Scilit. [Link]

  • Brzozowski, Z., & Saczewski, F. (2002). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Semantic Scholar. [Link]

  • Almarhoon, Z. (n.d.). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. King Saud University. [Link]

  • Biologically active 1, 2, 3-triazine derivatives. ResearchGate. [Link]

  • Team Chem. (2025). Anticancer Properties of Triazines | Mechanism, Synthesis. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. [Link]

  • Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. ResearchGate. [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. [Link]

  • Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. PubMed. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. PubMed. [Link]

Sources

Application Note: Quantitative Analysis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a compound of interest in pharmaceutical development and other chemical industries.[1] We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. This guide details the underlying principles, step-by-step protocols, and expected performance characteristics for each method, ensuring scientific integrity and reproducibility.

Introduction: The Need for Precise Quantification

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine belongs to the s-triazine class of compounds. Triazine derivatives are pivotal scaffolds in medicinal chemistry, with applications as potential antitumor agents, and are also utilized in the synthesis of polymers and agricultural chemicals.[1][2] Given its diverse applications, the ability to accurately quantify this compound in various matrices—from bulk drug substances and formulated products to biological samples like plasma or urine—is critical for pharmacokinetic studies, quality control, and safety assessments.

The choice of an analytical method is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This note is designed to guide the researcher in selecting and implementing the most appropriate technique.

Foundational Principles: Method Validation

To ensure that an analytical procedure is fit for its intended purpose, it must be rigorously validated.[3] All protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] A validated method guarantees the reliability, reproducibility, and accuracy of the generated data.[5][6]

The core validation parameters to be assessed for the following methods include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix constituents.[4][6]

  • Linearity: The direct proportionality between the analytical signal and the concentration of the analyte over a defined range.[7]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[5]

A validation protocol should be established before the study, and all results should be documented in a comprehensive validation report.[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC is a cornerstone of chromatographic techniques, separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8] For 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, its aromatic phenyl and triazine rings contain strong chromophores that absorb ultraviolet (UV) light, making it readily detectable by a UV detector. This method is cost-effective, robust, and ideal for analyzing relatively clean samples such as drug formulations or for in-process controls where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

3.1. Instrumentation & Reagents

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

  • Purified water (18.2 MΩ·cm).

  • Ammonium acetate or formic acid for mobile phase modification.

  • Analytical standard of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine (≥98% purity).

3.2. Chromatographic Conditions The following conditions serve as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
Column C18 (e.g., Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm)C18 provides excellent hydrophobic retention for the phenyl group.[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in protonation, leading to better peak shape and ionization efficiency if transferring to MS.
Gradient 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B)A gradient elution ensures separation from polar and non-polar impurities and provides sharp peaks.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak symmetry.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
Detection λ ~240 nmTo be determined by scanning the UV spectrum of the analyte standard for maximum absorbance.

3.3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol or ACN in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.[10][11]

3.4. Sample Preparation (Example: Pharmaceutical Tablet)

  • Weigh and grind no fewer than 20 tablets to a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight.

  • Transfer to a volumetric flask and add a diluent (e.g., 70:30 ACN:Water) to about 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow to cool to room temperature, dilute to volume with the diluent, and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Workflow Diagram```dot

HPLC_Workflow quant quant final_report final_report quant->final_report Final Concentration

Sources

Application Notes and Protocols: 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2,4-diamino-1,3,5-triazines have garnered significant attention for their therapeutic potential, particularly in oncology. These compounds are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This document provides a detailed guide for researchers on the application of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine as a putative kinase inhibitor. We will explore its scientific background, mechanism of action, and provide comprehensive protocols for its evaluation.

The introduction of a 4-(trifluoromethyl)phenyl group at the 6-position of the 2,4-diaminotriazine core is a strategic design element. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the phenyl ring provides a scaffold for potential interactions within the ATP-binding pocket of kinases. While direct and extensive research on this specific molecule is emerging, the broader class of 6-aryl-2,4-diamino-1,3,5-triazines has shown promise as inhibitors of various kinases, including those in the PI3K/mTOR signaling pathway.[1][2][3]

Mechanism of Action: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction in cells.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The 1,3,5-triazine core of the title compound can act as a scaffold that presents substituents in a specific spatial orientation to interact with the ATP-binding site of kinases.

The 2,4-diamino groups are crucial for forming hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors. The 6-aryl substituent, in this case, the 4-(trifluoromethyl)phenyl group, can project into a deeper hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity. Based on the activity of structurally related compounds, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is hypothesized to function as a competitive inhibitor of ATP, preventing the kinase from phosphorylating its downstream substrates.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Hinge Hinge Hydrophobic_Pocket Hydrophobic_Pocket Triazine_Core Triazine_Core Triazine_Core->Hinge Diamino_Groups Diamino_Groups Triazine_Core->Diamino_Groups Aryl_Group Aryl_Group Triazine_Core->Aryl_Group Diamino_Groups->Hinge H-Bonds Aryl_Group->Hydrophobic_Pocket Hydrophobic Interactions Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Set up Assay Plate (Blank, Controls, Test) Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase and Substrate Plate_Setup->Add_Kinase_Substrate Add_Compound Add Compound/Vehicle Add_Kinase_Substrate->Add_Compound Initiate_Reaction Add ATP to Start Reaction Add_Compound->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Add ATP Detection Reagent Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

In-Depth Technical Guide: Applications of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the investigation of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in cancer research. This document offers a framework for exploring its potential as an anti-cancer agent, focusing on its mechanism of action, and providing step-by-step methodologies for its in vitro characterization.

Introduction: The Therapeutic Potential of Diaminotriazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. Within this class, 2,4-diamino-1,3,5-triazines have emerged as a promising group of compounds with significant anti-proliferative effects against various cancer cell lines. The subject of this guide, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, incorporates a trifluoromethylphenyl moiety, a substitution known to enhance metabolic stability and cellular uptake, making it a compound of significant interest for cancer drug discovery.

The primary mechanism of action for many 2,4-diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)

The structural similarity of 2,4-diaminotriazines to the natural substrate of DHFR, dihydrofolate, allows them to act as competitive inhibitors. The diaminotriazine ring mimics the pteridine ring of folic acid, enabling the compound to bind to the active site of the DHFR enzyme. This binding event prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of the cellular pool of reduced folates.

The subsequent disruption of nucleotide biosynthesis has profound effects on cellular processes:

  • Inhibition of DNA Synthesis: The lack of thymidylate and purines directly halts DNA replication.

  • Cell Cycle Arrest: Cells are unable to progress through the S phase of the cell cycle, leading to an accumulation of cells in the G1 phase.

  • Induction of Apoptosis: Prolonged inhibition of DNA synthesis and cell cycle progression triggers programmed cell death.

The following diagram illustrates the central role of DHFR in nucleotide synthesis and its inhibition by 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor NADPH NADPH NADPH->DHFR NADP NADP+ Compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Compound->DHFR Inhibition DHFR->THF Reduction DHFR->NADP DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of DHFR by 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

In Vitro Efficacy Data

While comprehensive screening data for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine from the National Cancer Institute (NCI) is not publicly available under a specific NSC number, studies on analogous 2,4-diamino-6-aryl-1,3,5-triazines have demonstrated potent anti-proliferative activity across a range of cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar to nanomolar range against leukemia, breast, and prostate cancer cell lines.[2][3] The trifluoromethylphenyl substitution is anticipated to confer favorable pharmacological properties.

Table 1: Representative Anti-proliferative Activity of 2,4-Diamino-6-aryl-1,3,5-triazine Derivatives

Cancer TypeCell LineRepresentative IC50 (µM)Reference
LeukemiaK5622.23[2]
Prostate CancerPC-31.01[2]
Ovarian CancerHO89101.06[2]
MelanomaMALME-3M0.033[4]

Note: The data presented are for structurally related compounds and should be considered as a guide for the expected potency of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Experimental Protocols

The following protocols provide a robust framework for the in vitro evaluation of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Protocol 1: In Vitro DHFR Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of the test compound on purified DHFR enzyme activity by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

  • Methotrexate (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in DMSO.

    • Prepare a 1 mM stock solution of methotrexate in assay buffer.

    • Prepare a 10 mM stock solution of DHF in assay buffer.

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

    • On the day of the assay, dilute the DHFR enzyme in cold assay buffer to a working concentration of 20 nM.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound dilutions (in DMSO) or methotrexate to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.

    • Add 98 µL of the diluted DHFR enzyme solution to all wells except the blank.

    • Add 100 µL of assay buffer to the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHF and NADPH in assay buffer. The final concentration in the well should be 50 µM DHF and 100 µM NADPH.

    • To initiate the reaction, add 100 µL of the reaction mix to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each condition.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DHFR_Assay_Workflow start Start prep Prepare Reagents (Compound, DHFR, DHF, NADPH) start->prep plate Plate Compound/Control in 96-well Plate prep->plate add_enzyme Add DHFR Enzyme plate->add_enzyme incubate Incubate 15 min at RT add_enzyme->incubate add_reaction_mix Add DHF/NADPH Reaction Mix incubate->add_reaction_mix read Kinetic Read at 340 nm add_reaction_mix->read analyze Calculate Inhibition & IC50 read->analyze end End analyze->end Cell_Based_Assay_Workflow cluster_viability Cell Viability (MTT) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI) start Start seed_cells Seed Cancer Cells start->seed_cells treat Treat with Compound seed_cells->treat MTT Add MTT Reagent treat->MTT stain_annexin Stain with Annexin V/PI treat->stain_annexin fix_cells Fix with Ethanol treat->fix_cells solubilize Solubilize Formazan MTT->solubilize read_570 Read Absorbance at 570 nm solubilize->read_570 flow_apoptosis Analyze by Flow Cytometry stain_annexin->flow_apoptosis stain_pi Stain with PI/RNase A fix_cells->stain_pi flow_cellcycle Analyze by Flow Cytometry stain_pi->flow_cellcycle

Caption: General workflow for cell-based assays.

Conclusion

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine represents a promising lead compound for the development of novel anti-cancer therapeutics. Its potential to inhibit DHFR, a clinically validated target, provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for characterizing its in vitro anti-cancer activity, elucidating its mechanism of action, and providing the necessary data to support its further development.

References

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219–225.
  • Li, X., et al. (2009). Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines.
  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2020). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 10(72), 44265-44279.
  • Wikipedia. (2023). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). Retrieved from [Link]

  • Hansch, C., et al. (1984). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of Medicinal Chemistry, 27(2), 144-149.
  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]

  • Hitchings, G. H., et al. (1974). Inhibition of Mammalian Dihydrofolate Reductase by Selected 2,4-diaminiquinazolines and Related Compounds. Journal of Medicinal Chemistry, 17(9), 943-947.
  • Anderson, A. C., et al. (2007). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Bioorganic & Medicinal Chemistry Letters, 17(23), 6475-6479.
  • Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. (n.d.). Retrieved from [Link]

  • Monash University. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13633-13644.
  • Dolzhenko, A. V., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 13(47), 32909-32922.
  • Kothayer, H., et al. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2005-2010.
  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • Su, C. L., et al. (2014). The novel heterocyclic trioxirane [(1,3,5-tris oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy by induction of apoptosis and curcumin further enhances its chemosensitivity. Cell Biochemistry and Biophysics, 68(3), 597-609.
  • Lee, J. H., et al. (2006). Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening.
  • ResearchGate. (2014). Evaluation of In Vivo Mutagenicity by 2,4-Diaminotoluene and 2,6-Diaminotoluene in Liver of F344 gpt delta Transgenic Rat Dosed for 28 Days: A Collaborative Study of the gpt delta Transgenic Rat Mutation Assay. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Formulation of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a substituted s-triazine, a class of heterocyclic compounds with broad applications in medicinal chemistry and agrochemistry.[1] The formulation of this specific molecule for biological experiments presents a common challenge faced by researchers: balancing the compound's inherent low aqueous solubility with the need for biologically compatible vehicle systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively formulate this compound for both in vitro and in vivo preclinical studies. We will detail the causal relationships between its physicochemical properties and formulation strategy, provide validated, step-by-step protocols for creating stock and working solutions, and discuss advanced considerations for animal studies.

Physicochemical Characterization and Formulation Rationale

The molecular structure of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine dictates its formulation requirements. The symmetrical 1,3,5-triazine (s-triazine) core is a stable aromatic system. However, the large, lipophilic 4-(trifluoromethyl)phenyl group significantly contributes to the molecule's poor water solubility. Conversely, the two amino groups provide basic centers that can be protonated, suggesting that solubility may be enhanced in acidic conditions, though this is often not practical for physiological assays.

A summary of the key physicochemical properties (predicted and observed for analogous compounds) is presented below.

PropertyValue / PredictionImplication for Formulation
Molecular Formula C₁₀H₈F₃N₅-
Molecular Weight 255.20 g/mol [2]Essential for calculating molar concentrations.
Structure Symmetrical triazine ring with a bulky, hydrophobic substituent.Low intrinsic aqueous solubility is expected.[3][4]
Predicted pKa (Multiple) Basic pKa values associated with amino groups.Potential for increased solubility at low pH, but this is rarely compatible with biological systems.
Predicted LogP HighIndicates high lipophilicity and preference for organic solvents over aqueous media.
Primary Solvent Dimethyl sulfoxide (DMSO)The go-to solvent for creating high-concentration primary stock solutions due to its strong solubilizing power for hydrophobic compounds.[5][6]

The core challenge is to transition the compound from a high-concentration organic stock solution into a final aqueous-based experimental medium without causing it to precipitate. This guide provides protocols designed to manage this transition effectively.

Pre-Formulation Strategy: A Decision Workflow

Before proceeding to the bench, a clear strategy is essential. The choice of formulation depends entirely on the experimental context, such as the cell line's sensitivity or the route of administration in animal models. The following workflow provides a logical decision-making process.

Preformulation_Workflow cluster_0 Phase 1: Initial Planning cluster_1 Phase 2: Formulation & QC A Define Experimental Context (In Vitro vs. In Vivo) B Determine Target Final Concentration Range A->B G Consider Advanced Formulation (for In Vivo) A->G In Vivo Path C Assess Vehicle Constraints (e.g., Max DMSO %) B->C D Prepare High-Concentration Stock in 100% DMSO C->D Proceed to Formulation E Perform Serial Dilution into Assay Medium D->E F Visual QC for Precipitation E->F

Caption: Pre-formulation decision workflow for the compound.

Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

The foundational step for nearly all experiments is the creation of a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing capacity for a wide range of hydrophobic compounds.[6]

Objective: To prepare a stable, high-concentration (e.g., 10-50 mM) stock solution of the compound for long-term storage and subsequent dilution.

Materials:

  • 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine powder

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Safety First: Handle the compound powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume.

    • Example for 10 mM stock in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 255.20 g/mol × 1000 mg/g = 2.55 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Dissolution: Add the calculated volume of 100% DMSO to the vial.[8]

  • Solubilization: Tightly cap the vial and vortex vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes to aid the process.[5] Gentle warming (to 37°C) can be used but is often unnecessary with DMSO.

  • Quality Control: Visually inspect the solution against a light source to ensure it is clear and free of any particulates. A fully dissolved stock solution is critical for accurate downstream dilutions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed containers at -20°C or -80°C, protected from light. Triazine derivatives are generally stable, but this practice minimizes degradation and moisture absorption by the hygroscopic DMSO.[7][9]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol addresses the critical step of diluting the DMSO stock into aqueous cell culture media or buffer. The primary goal is to avoid compound precipitation ("crashing out") while keeping the final DMSO concentration at a non-toxic level for the cells.

Causality Behind the Method: Rapidly diluting a high concentration of a hydrophobic drug from DMSO into an aqueous buffer changes the solvent environment from highly favorable to highly unfavorable, often causing immediate precipitation. A stepwise, serial dilution protocol mitigates this by gradually lowering the compound and DMSO concentration.

Key Consideration: DMSO Toxicity The final concentration of DMSO in the cell culture medium is a critical parameter. While tolerance varies between cell lines, a general consensus exists:

  • ≤ 0.1% DMSO: Considered safe for most cell lines, including sensitive ones, with minimal impact on cell viability or function.[10][11]

  • 0.5% - 1.0% DMSO: Tolerated by many robust cancer cell lines, but a vehicle control is mandatory to account for any solvent-induced effects.[5][11][12]

  • > 1% DMSO: Increasingly cytotoxic and can perturb cell membranes and mitochondrial function.[11][13] Concentrations of 5% or higher are typically lethal.[12][13]

Procedure: Serial Dilution Workflow

Serial_Dilution A Start: 50 mM Stock in 100% DMSO B Intermediate Dilution 1: 1 mM in Assay Medium (2% DMSO) A->B 1:50 Dilution (e.g., 2 µL into 98 µL) C Intermediate Dilution 2: 100 µM in Assay Medium (0.2% DMSO) B->C 1:10 Dilution (e.g., 10 µL into 90 µL) D Final Working Solution: 10 µM in Assay Medium (0.02% DMSO) C->D 1:10 Dilution (e.g., 10 µL into 90 µL)

Sources

handling and storage procedures for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and application of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind procedural steps, ensuring scientific integrity and promoting reproducible outcomes in a laboratory setting.

Introduction: Understanding the Compound

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its rigid, planar geometry and versatile substitution points.[1] 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine belongs to this important class of heterocyclic compounds. The diamino substitution pattern often imparts hydrogen-bonding capabilities crucial for molecular recognition, while the trifluoromethylphenyl group significantly modulates properties such as lipophilicity, metabolic stability, and target binding affinity.

Given its structural motifs, this compound is likely investigated as an inhibitor of enzymes like kinases or dihydrofolate reductase, common targets for triazine-based molecules.[2] Proper handling and storage are not merely procedural formalities; they are critical prerequisites for ensuring the compound's stability, purity, and, consequently, the validity of experimental results. This guide is structured to provide both the "how" and the "why" for key laboratory operations.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any experimental work. The key properties of the parent compound, 2,4-Diamino-6-phenyl-1,3,5-triazine, are listed below as a primary reference. The trifluoromethyl substitution on the phenyl ring will alter these values, particularly molecular weight and lipophilicity (logP), but the general characteristics remain comparable.

PropertyValue (for 2,4-Diamino-6-phenyl-1,3,5-triazine)Source
CAS Number 91-76-9[3][4]
Molecular Formula C₉H₉N₅[4][5]
Molecular Weight 187.20 g/mol [3][4][6]
Appearance White to off-white crystalline powder[5][7]
Melting Point ~228 °C (decomposes at >350°C)[5]
Solubility Very poor in water (~0.03 g/100mL at 20°C)[5][6]
Octanol/Water Partition Coefficient (logP) 1.38[5]

Note: The trifluoromethyl derivative will have a higher molecular weight and is expected to be more lipophilic.

Hazard Assessment and Safe Handling

While a specific Safety Data Sheet (SDS) for the trifluoromethylphenyl derivative is not widely available, data from closely related analogues like 2,4-diamino-6-phenyl-1,3,5-triazine and other substituted triazines provide a strong basis for hazard assessment.[5][8][9][10]

3.1 GHS Hazard Classification (Inferred)

  • Acute Toxicity (Oral, Inhalation): May be harmful if swallowed or inhaled.[5]

  • Skin Irritation: May cause skin irritation.[8][9][10]

  • Eye Irritation: Causes serious eye irritation.[8][9][10]

  • Respiratory Irritation: May cause respiratory tract irritation.[8][9][10]

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[5]

3.2 Personal Protective Equipment (PPE) Adherence to proper PPE is mandatory. The principle of causality here is to create multiple barriers against exposure routes (inhalation, dermal, ocular).

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene glovesPrevents dermal absorption and irritation.[5][11]
Eye Protection Chemical safety goggles or face shieldProtects against airborne powder and splashes.[12]
Body Protection Laboratory coatPrevents contamination of personal clothing.[12]
Respiratory Protection N95 dust mask or use in a fume hoodPrevents inhalation of fine powder, especially when weighing.[3][13]

3.3 Engineering Controls

  • Ventilation: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Safety Stations: Ensure unobstructed access to an eyewash station and safety shower.

Storage and Stability

The long-term integrity of the compound depends entirely on appropriate storage. Triazine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, and amino groups can oxidize.

  • Storage Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][14]

  • Temperature: Recommended storage at room temperature, unless a certificate of analysis specifies otherwise.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11] Reaction with these materials can lead to vigorous reactions or degradation of the compound.

  • Rationale: The "dry" requirement is critical. Atmospheric moisture can lead to clumping of the powder and potentially initiate slow hydrolysis over time, altering the compound's effective concentration and purity. A tightly sealed container prevents both moisture ingress and oxidation.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps that ensure accuracy and reproducibility.

5.1 Protocol: Preparation of High-Concentration Stock Solutions

The poor aqueous solubility of this compound class necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the standard choice for in vitro biological assays due to its high solubilizing power and compatibility with most assay formats at low final concentrations (<0.5%).

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Equilibrate the container of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine to room temperature for at least 30 minutes before opening.

    • Causality: This prevents condensation of atmospheric moisture onto the cold powder, which would lead to inaccurate weighing and potential compound degradation.

  • Weighing: Tare a clean, dry vial on an analytical balance. Using a spatula inside a chemical fume hood, carefully weigh the desired amount of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Expert Insight: Using anhydrous DMSO is crucial. Water in the solvent can reduce the solubility of highly lipophilic compounds and may affect long-term stability.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary, but overheating should be avoided to prevent degradation.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability.

    • Trustworthiness: Aliquoting prevents multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade over time. This ensures that each experiment uses a stock of known, consistent concentration.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage A Equilibrate Container to Room Temperature B Weigh Compound in Fume Hood A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Single-Use Volumes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a DMSO stock solution.

5.2 Protocol: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the high-concentration stock for use in cell-based or biochemical assays.

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Initial Dilution: Prepare an intermediate dilution from the stock solution into your assay buffer or cell culture medium.

    • Expert Insight: Avoid diluting directly from a high-concentration DMSO stock into a purely aqueous buffer in a single, large step. This can cause the compound to precipitate. A stepwise dilution is often more effective.

  • Serial Dilutions: Perform a serial dilution series from the intermediate concentration to generate the final concentrations required for your dose-response curve. Ensure thorough mixing after each dilution step.

  • Final Concentration: Ensure the final concentration of DMSO in the assay well is consistent across all conditions (including vehicle controls) and is below the tolerance level for your specific cells or enzyme (typically ≤0.5%).

Emergency Procedures: A Logical Framework

In the event of accidental exposure or a spill, a systematic response is crucial.

Decision Tree for Accidental Exposure or Spill

G start Incident Occurs: Spill or Exposure spill Is it a Spill? start->spill Check exposure Is it Personal Exposure? start->exposure Check spill_small Small Spill? spill->spill_small exposure_type Exposure Type? exposure->exposure_type spill_large Large Spill spill_small->spill_large No spill_action_small Absorb with inert material. Clean area. Dispose as chemical waste. spill_small->spill_action_small Yes spill_action_large Evacuate area. Alert safety officer. Prevent entry to drains. spill_large->spill_action_large skin Skin Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes inhalation Inhalation exposure_type->inhalation Inhalation skin_action Wash with soap & water for 15 mins. Remove contaminated clothing. skin->skin_action eyes_action Rinse with water for 15 mins. Seek medical attention. eyes->eyes_action inhalation_action Move to fresh air. Seek medical attention. inhalation->inhalation_action end_node Report Incident spill_action_small->end_node spill_action_large->end_node skin_action->end_node eyes_action->end_node inhalation_action->end_node

Caption: Decision framework for handling spills or exposure.

References

  • Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- . Fisher Scientific.

  • Preparation of 1,3,5-triazine compounds . ResearchGate.

  • Benzoguanamine | C9H9N5 . PubChem, National Institutes of Health.

  • Safety Data Sheet for 2,4-Diamino-6-phenyl-1,3,5-triazine . Sigma-Aldrich.

  • Safety Data Sheet for 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine . Fluorochem.

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives . ResearchGate.

  • International Chemical Safety Cards (ICSC) 1680: 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE . ILO and WHO.

  • 2,4-Diamino-6-phenyl-1,3,5-triazine(91-76-9) Handling and Storage . ChemicalBook.

  • 2,4-Diamino-6-methyl-1,3,5-triazine Safety Data Sheet . Apollo Scientific.

  • Safety Data Sheet for 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine . SynQuest Labs.

  • Safety Data Sheet for 6-Methyl-1,3,5-triazine-2,4-diyldiamine . Sigma-Aldrich.

  • Safety Data Sheet for 2,4-Diamino-6-methyl-1,3,5-triazine . Fisher Scientific.

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives . National Center for Biotechnology Information, NIH.

  • Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry . Universidad de Granada.

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening . Der Pharma Chemica.

  • 2,4-Diamino-6-phenyl-1,3,5-triazine 97% . Sigma-Aldrich.

  • 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine Safety Information . LabSolu.

  • 1,3,5-Triazine-2,4-diamine, 6-phenyl- . NIST Chemistry WebBook.

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses . International Journal of Pharmaceutical Research and Allied Sciences.

  • 2,4-Diamino-6-phenyl-1,3,5-triazine . Haz-Map, National Library of Medicine.

Sources

Synthesis of 2,4-Diamino-1,3,5-Triazine Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4-diamino-1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer and antimalarial properties, making them privileged structures in drug discovery.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to these valuable compounds, emphasizing the rationale behind experimental choices and offering detailed, field-proven protocols.

Introduction: The Significance of the 2,4-Diamino-1,3,5-Triazine Core

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that serves as a versatile scaffold. The presence of amino groups at the 2 and 4 positions allows for a multitude of hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets.[3] Furthermore, the 6-position of the triazine ring is readily functionalized, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[4] Prominent examples of drugs featuring this core include the antimalarial cycloguanil, which highlights the therapeutic potential of this compound class.[5]

Synthetic Strategies: A Multi-faceted Approach

There are three primary and highly effective strategies for the synthesis of 2,4-diamino-1,3,5-triazine derivatives:

  • Sequential Nucleophilic Substitution of Cyanuric Chloride: A versatile and widely used method that allows for the controlled introduction of various substituents.

  • Condensation of Biguanides with Esters or Acylating Agents: A classical and reliable approach, particularly for the synthesis of 6-substituted derivatives.

  • Microwave-Assisted Synthesis from Dicyandiamide and Nitriles: A modern, "green" chemistry approach that offers rapid and efficient synthesis.

The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Method 1: Synthesis via Sequential Nucleophilic Substitution of Cyanuric Chloride

This method leverages the differential reactivity of the three chlorine atoms on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases as more electron-donating groups (like amines) are introduced, allowing for a stepwise and controlled substitution.[6]

The Underlying Principle: Temperature-Controlled Selectivity

An empirical rule governs the sequential substitution of cyanuric chloride:

  • Monosubstitution: Favored at temperatures at or below 0°C.

  • Disubstitution: Typically occurs at room temperature.

  • Trisubstitution: Requires elevated temperatures, often above 60°C.[6]

This principle allows for the selective synthesis of mono-, di-, and tri-substituted triazines by careful control of the reaction temperature.

Experimental Protocol: Synthesis of a 2,4-Diamino-6-substituted-1,3,5-triazine

This protocol outlines the synthesis of a generic 2,4-diamino-6-substituted-1,3,5-triazine, which can be adapted for various nucleophiles.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C using an ice bath.

  • In a separate flask, dissolve the first amine (R¹-NH₂) (1.0 eq) and a base (e.g., K₂CO₃, DIPEA) (1.1 eq) in the same solvent.

  • Add the amine solution dropwise to the cyanuric chloride solution while vigorously stirring and maintaining the temperature at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture contains the 2-chloro-4-amino-6-substituted-1,3,5-triazine intermediate.

Step 2: Disubstitution

  • To the reaction mixture from Step 1, add the second amine (R²-NH₂) (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC until the monosubstituted intermediate is consumed.

  • Upon completion, pour the reaction mixture into crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Acetone and THF are commonly used as they are relatively inert and can dissolve both the cyanuric chloride and the amine nucleophiles.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the reaction to completion. The choice of base can influence the reaction rate and selectivity.

  • Temperature Control: Strict temperature control at 0°C during the first substitution is critical to prevent the formation of the disubstituted byproduct.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Monosubstitution (0°C) cluster_1 Step 2: Disubstitution (Room Temp) cluster_2 Work-up & Purification A Cyanuric Chloride in Acetone C Dropwise Addition at 0°C A->C B Amine 1 (R¹-NH₂) + Base in Acetone B->C D 2-Chloro-4-(R¹-amino)-6-chloro-1,3,5-triazine C->D E Add Amine 2 (R²-NH₂) D->E F Warm to Room Temperature E->F G 2,4-Diamino-6-substituted-1,3,5-triazine F->G H Precipitation in Ice Water G->H I Filtration & Drying H->I J Recrystallization / Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2,4-diamino-1,3,5-triazine derivatives from cyanuric chloride.

Method 2: Synthesis from Biguanides

The condensation of biguanides with esters is a robust and widely employed method for preparing 2,4-diamino-1,3,5-triazine derivatives.[7] This approach is particularly useful for accessing derivatives with a variety of substituents at the 6-position.

The Underlying Principle: Cyclocondensation

This reaction proceeds via a cyclocondensation mechanism. The biguanide acts as a binucleophile, attacking the carbonyl carbon of the ester. Subsequent intramolecular cyclization with the elimination of an alcohol molecule leads to the formation of the triazine ring.

Experimental Protocol: General Procedure for the Synthesis of 2,4-Diamino-1,3,5-triazines from Biguanides

This protocol provides a general method for the synthesis of 2,4-diamino-1,3,5-triazines from a biguanide hydrochloride and an ester.[8]

  • To a solution of the corresponding biguanide hydrochloride (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (2.0 eq) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at 0°C for 30 minutes to generate the free biguanide base.

  • Add the corresponding ester (1.2-1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the precipitate and wash with cold methanol and water.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and a nitrogen atmosphere is crucial to prevent hydrolysis of the ester and the sodium methoxide.

  • Base: Sodium methoxide is used to deprotonate the biguanide hydrochloride to its more nucleophilic free base form.

  • Reflux: Heating is often necessary to drive the condensation and cyclization reaction to completion.

Visualization of the Reaction Scheme

G Biguanide_Hydrochloride R¹-NH-C(=NH)-NH-C(=NH)-NH₂ · HCl Free_Biguanide R¹-NH-C(=NH)-NH-C(=NH)-NH₂ Biguanide_Hydrochloride->Free_Biguanide + NaOMe - NaCl, - MeOH Sodium_Methoxide NaOMe Methanol MeOH, 0°C Product 2,4-Diamino-6-(R²)-1,3,5-triazine Free_Biguanide->Product + R²-COOR³ Reflux - R³OH Ester R²-COOR³ Reflux Reflux

Caption: General reaction scheme for the synthesis of 2,4-diamino-1,3,5-triazines from biguanides.

Method 3: Microwave-Assisted "Green" Synthesis from Dicyandiamide and Nitriles

This modern approach offers a rapid, efficient, and environmentally friendly alternative to traditional methods.[3][9] The use of microwave irradiation significantly reduces reaction times and often leads to higher yields with simpler work-up procedures.

The Underlying Principle: Microwave-Accelerated Cycloaddition

The reaction is believed to proceed through a [2+2+2] cycloaddition of the nitrile with dicyandiamide. Microwave irradiation provides rapid and uniform heating, which accelerates the reaction rate.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines

This protocol is a general guideline for the microwave-assisted synthesis.[9]

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq), the desired nitrile (R-CN) (1.1 eq), and a catalytic amount of a base (e.g., potassium carbonate) in a minimal amount of a high-boiling solvent like DMSO or under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and efficient heating, dramatically reducing reaction times compared to conventional heating.

  • Solvent: High-boiling polar solvents like DMSO are effective at absorbing microwave energy. Solvent-free conditions are also often possible, further enhancing the "green" credentials of this method.

  • Base: A catalytic amount of base can facilitate the reaction.

Visualization of the Green Chemistry Approach

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Dicyandiamide C Microwave Irradiation (150-200°C, 10-30 min) A->C B Nitrile (R-CN) B->C D 6-Substituted-2,4-diamino-1,3,5-triazine C->D

Caption: A streamlined workflow for the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines.

Characterization Data for Representative Derivatives

The following table summarizes typical characterization data for some 2,4-diamino-1,3,5-triazine derivatives. This information is crucial for verifying the identity and purity of the synthesized compounds.

Compound NameStructure1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z) [M+H]+IR (ν, cm-1)
2,4-Diamino-6-chloro-1,3,5-triazine Cl-C₃N₃(NH₂)₂6.8-7.2 (br s, 4H, NH₂)167.9, 166.2146.03400-3100 (N-H), 1640 (C=N)
2,4-Diamino-6-phenyl-1,3,5-triazine Ph-C₃N₃(NH₂)₂8.2-8.4 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 6.8 (br s, 4H, NH₂)171.2, 167.5, 131.5, 128.9, 128.6188.13450-3150 (N-H), 1635 (C=N), 1550 (Ar C=C)
Cycloguanil (p-ClPh)N(C(NH₂)N)₂C(CH₃)₂7.3-7.4 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 4.9 (br s, 4H, NH₂), 1.3 (s, 6H, CH₃)168.1, 165.4, 133.2, 129.1, 128.8, 55.4, 25.1252.13400-3100 (N-H), 1650 (C=N), 820 (C-Cl)

Note: NMR data can vary depending on the solvent used.[7][8][10][11]

Conclusion

The synthesis of 2,4-diamino-1,3,5-triazine derivatives is a well-established field with a variety of reliable methods at the disposal of the modern chemist. The choice between the sequential substitution of cyanuric chloride, the condensation of biguanides, or the microwave-assisted cycloaddition from dicyandiamide will depend on the specific target molecule and the desired experimental parameters. By understanding the underlying principles of each method and carefully controlling the reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and materials science.

References

  • Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Ouattara, M. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 13(4), 1-11.
  • de la Hoz, A., Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., Jiménez, A., Llama, E., & Sánchez-Migallón, A. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1044-1052.
  • de la Hoz, A., Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., Jiménez, A., Llama, E., & Sánchez-Migallón, A. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1044-1052. Available from: [Link]

  • Afonso, C. A., Gemo, N., Lourenço, N. M., & Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
  • de la Hoz, A., & Loupy, A. (2007).
  • Afonso, C. A., Gemo, N., Lourenço, N. M., & Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Available from: [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219-225.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available from: [Link]

  • Wong, S. T., Vo, K. A. Q., Lee, Y. Q., Ng, W. K., Ang, Z., Huang, X., ... & Chai, C. L. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(11), 3236.
  • Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Ouattara, M. (2022).
  • Saczewski, F., Bułakowska, A., Bieneck, J., Bednarski, P., & Grunert, R. (2008). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 43(1), 186-193.
  • Afonso, C. A., Gemo, N., Lourenço, N. M., & Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • Al-Warhi, T., Al-Ghorbani, M., Al-Omairi, J., Al-Adiwish, W. M., Al-Salahi, R., & Al-Ansi, S. (2024). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific reports, 14(1), 15456.
  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. In NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (n.d.). Cycloguanil. In PubChem Compound Summary for CID 9049. Available from: [Link]

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (2011).
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound, with a primary focus on its inherent solubility issues.

The structure of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, featuring a planar triazine core and a lipophilic trifluoromethylphenyl group, contributes to strong crystal lattice energy and low aqueous solubility. This characteristic is common among "brick-dust" type molecules and often presents a significant hurdle in experimental assays.[1] This guide provides field-proven insights and systematic protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in aqueous solutions?

Q2: Which organic solvents are recommended for creating a primary stock solution?

A: For creating a high-concentration primary stock solution, polar aprotic solvents are the best starting point. Dimethyl sulfoxide (DMSO) is the most common choice in biological research. N,N-Dimethylformamide (DMF) and 1-Methyl-2-pyrrolidinone (NMP) are also effective alternatives. It is critical to prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your aqueous experimental medium.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?

A: This is a common phenomenon for poorly soluble compounds. The compound is soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of solution. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 0.5% (v/v), though the tolerance depends on the specific compound and assay system. If precipitation still occurs, you may need to employ more advanced formulation strategies discussed in the Troubleshooting Guide below.[3]

Q4: Is it safe to heat the compound to aid dissolution?

A: Gentle heating (e.g., 37-40°C) in a water bath can be used cautiously to aid the dissolution of the primary stock in an organic solvent like DMSO. However, prolonged or high-temperature heating is not advised without first performing thermal stability studies (e.g., via DSC/TGA), as it could lead to degradation. For aqueous solutions, heating is unlikely to significantly improve solubility to a practical level and may increase the rate of hydrolysis or degradation.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides in-depth, scenario-based troubleshooting for common solubility problems.

Scenario 1: The compound will not fully dissolve in 100% DMSO to create a stock solution.

Root Cause Analysis: The compound may have particularly high crystal lattice energy, or the solvent may be of insufficient purity (e.g., containing absorbed water).

Troubleshooting Workflow:

Caption: Workflow for dissolving the primary stock.

Detailed Steps:

  • Increase Mechanical Energy (Sonication): The application of ultrasonic energy can help break apart the crystal lattice structure, facilitating solvent interaction.[4] See Protocol 1 for the standard procedure.

  • Apply Gentle Thermal Energy: Warming the vial in a 37°C water bath for 5-10 minutes can increase the kinetic energy of the system and improve solubility. Avoid aggressive heating.

  • Use an Alternative Polar Aprotic Solvent: If DMSO fails, try N,N-Dimethylformamide (DMF) or NMP. These solvents have different solvating properties and may be more effective.

  • Final Check: After dissolution, always centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube. This ensures any microscopic, undissolved particulates are removed, preventing them from acting as nucleation sites for precipitation later.

Scenario 2: The compound precipitates during serial dilution or upon addition to the final aqueous assay medium.

Root Cause Analysis: The aqueous medium cannot maintain the compound in a dissolved state, a classic issue for BCS Class II/IV compounds.[3] The solution becomes supersaturated upon dilution of the organic stock, leading to precipitation.

Recommended Solutions:

Option A: pH Modification

Scientific Rationale: The 2,4-diamino groups on the triazine ring are basic and can be protonated in an acidic environment (pH < 6). This positive charge can significantly increase the molecule's interaction with polar water molecules, thereby enhancing solubility.[4][5]

Applicability: This method is ideal for cell-free assays where the pH can be adjusted without affecting components like enzymes or antibodies. It is generally unsuitable for live-cell assays where physiological pH must be maintained.

Protocol:

  • Prepare a series of acidic buffers (e.g., 50 mM citrate or acetate) with pH values ranging from 4.0 to 6.5.

  • Add your DMSO stock solution to each buffer to the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Determine the lowest pH that maintains solubility. Use this buffer system for your experiment.

Option B: Use of Co-solvents and Surfactants

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[6] Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble drugs, effectively solubilizing them in the aqueous phase.[5]

Applicability: Widely used in both cell-free and cell-based assays, but requires careful optimization to avoid solvent/surfactant-induced toxicity or artifacts.

Agent Class Typical Final Concentration Considerations
PEG 400 Co-solvent1-10%Generally low toxicity; can increase solution viscosity.
Ethanol Co-solvent1-5%Can be toxic to cells at higher concentrations.
Tween® 20/80 Non-ionic Surfactant0.01-0.1%Can interfere with protein assays; check for cell line toxicity.
Solutol® HS 15 Non-ionic Surfactant0.1-1%Excellent solubilizer, often used in preclinical formulations.
Option C: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with poorly soluble molecules, like our target compound, effectively shielding the lipophilic part from water and increasing its apparent solubility.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Applicability: Excellent for increasing solubility in both in vitro and in vivo contexts with very low toxicity.

See Protocol 2 for a method to prepare a drug-cyclodextrin formulation.

Key Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution of Primary Stock
  • Preparation: Add the calculated volume of DMSO (or other organic solvent) to the pre-weighed solid compound in a glass vial.

  • Vortexing: Vortex the vial vigorously for 30 seconds.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Cycle: Sonicate for 5-10 minute cycles. After each cycle, remove the vial and vortex again.

  • Visual Inspection: Check for complete dissolution against a light source. Repeat the sonication cycle if particulates are still visible.

  • Final Clarification: Once visually clear, centrifuge the solution at >10,000 x g for 5 minutes. Transfer the supernatant to a fresh, labeled tube for storage.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex Formulation
  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the HP-β-CD. Let it cool to room temperature.

  • Add Compound: Add the solid 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine powder directly to the HP-β-CD solution.

  • Incubate: Tightly cap the vial and place it on a rotator or shaker at room temperature. Allow it to mix for 24-48 hours to allow for complex formation.

  • Clarify: After incubation, filter the solution through a 0.22 µm syringe filter (a filter compatible with your solvent, like PVDF) to remove any undissolved compound.

  • Quantify: The concentration of the solubilized drug in the filtrate must be determined analytically, for example, by using HPLC with a UV detector against a standard curve prepared in an organic solvent. This final solution can then be used in your experiments.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from Slideshare. [Link]

  • PubChem. (n.d.). Benzoguanamine. National Institutes of Health. Retrieved from PubChem. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • PubChem. (n.d.). CID 139175070. National Institutes of Health. Retrieved from PubChem. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from ijmsdr.com. [Link]

  • Paudel, A., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from globalresearchonline.net. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Technical Support Center: Overcoming Resistance to 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine belongs to the class of 2,4-diamino-1,3,5-triazine derivatives, a scaffold known for its diverse biological activities, including anticancer and antimalarial properties.[1][2][3] While specific data for this exact molecule is emerging, based on the well-established pharmacology of related compounds, its primary mechanism of action is likely the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

This guide will provide a framework for troubleshooting resistance based on the known mechanisms of resistance to antifolate drugs.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine?

A1: Based on its structural similarity to other 2,4-diamino-1,3,5-triazine compounds, the most probable mechanism of action is the inhibition of dihydrofolate reductase (DHFR).[4][5] This leads to the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis and cell proliferation.

Q2: My cell line has developed resistance to the compound. What are the most common reasons for this?

A2: Resistance to DHFR inhibitors typically arises from one or a combination of the following:

  • Target modification: Overexpression or mutation of the DHFR gene, reducing the inhibitor's binding affinity.[9][10]

  • Decreased drug accumulation: Increased expression of drug efflux pumps (e.g., P-glycoprotein) or impaired function of the drug import transporter (e.g., reduced folate carrier).[7][8]

  • Altered folate metabolism: Changes in the activity of enzymes like folylpolyglutamate synthetase (FPGS), which is responsible for retaining antifolates within the cell.[6]

Q3: How can I determine if my resistant cells are overexpressing the DHFR enzyme?

A3: You can assess DHFR protein levels using Western blotting or quantify DHFR mRNA levels using quantitative real-time PCR (qRT-PCR). Compare the expression levels in your resistant cell line to the parental, sensitive cell line.

Q4: What are some initial steps to overcome resistance in my cell culture experiments?

A4: Consider combination therapy. For instance, if you suspect efflux pump overexpression, co-administer your compound with a known inhibitor of that pump (e.g., verapamil for P-glycoprotein). Alternatively, explore synergistic effects with drugs that target different pathways.

Troubleshooting Guide

Problem 1: Gradual loss of compound efficacy in long-term cell culture.

Possible Cause: Development of acquired resistance through target modification.

Troubleshooting Workflow:

Caption: Workflow to investigate DHFR-mediated resistance.

Experimental Protocol: Western Blot for DHFR Expression

  • Cell Lysis: Harvest both sensitive (parental) and resistant cells. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Problem 2: Resistant cells show reduced intracellular accumulation of a fluorescent analog.

Possible Cause: Increased activity of drug efflux pumps.

Troubleshooting Workflow:

Caption: Workflow to investigate efflux pump-mediated resistance.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a substrate for P-glycoprotein) for 30-60 minutes.

  • Washing: Wash the cells with a fresh, pre-warmed medium to remove extracellular Rhodamine 123.

  • Efflux Monitoring: Measure the intracellular fluorescence at time zero using a fluorescence plate reader.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.

  • Final Measurement: Measure the intracellular fluorescence again.

  • Analysis: Compare the decrease in fluorescence between the sensitive and resistant cell lines. A faster decrease in the resistant line indicates higher efflux activity.

  • (Optional) Inhibition: Repeat the assay in the presence of an efflux pump inhibitor to see if Rhodamine 123 retention is increased in the resistant cells.

Advanced Protocols

Protocol: Determining the IC50 of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound on adherent cell lines.[11]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions in a complete culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Quantitative Data Summary Example:

Cell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
Example Cancer Cell Line0.510.220.4

References

  • Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines. (n.d.). pubs.acs.org. Retrieved January 12, 2026, from [Link]

  • Goker, H., & Bertino, J. R. (2000). Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. Leukemia & lymphoma, 38(1-2), 1-14.
  • Kamen, B. A., Cole, P. D., & Bertino, J. R. (2000). Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
  • Takemura, Y., Kobayashi, H., & Miyachi, H. (1997). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance.
  • Resistance to Inhibitors of Dihydrofolate Reductase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Spencer, H. T., & Blakley, R. L. (1993). Drug-resistant dihydrofolate reductases: generation, expression and therapeutic application. Pharmacology & therapeutics, 57(2-3), 249-261.
  • Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153-181.
  • Yuthavong, Y. (2002). Basis for antifolate action and resistance in malaria. Microbes and infection, 4(2), 175-182.
  • Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. (n.d.). Monash University. Retrieved January 12, 2026, from [Link]

  • Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB journal, 4(8), 2441-2452.
  • Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. (2020). ACS Medicinal Chemistry Letters, 11(10), 1937-1944.
  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances, 10(22), 12883-12898.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 1014-1021.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (n.d.). pubs.rsc.org. Retrieved January 12, 2026, from [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219-225.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2,4-diamino-6-aryl-1,3,5-triazine derivatives, such as 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. While specific in vivo data for this exact molecule is not extensively published, the principles outlined here are derived from the broader class of 2,4-diamino-1,3,5-triazine compounds, which are frequently investigated as kinase inhibitors and anticancer agents.[1] A primary challenge with this chemical scaffold is often its poor aqueous solubility, which can significantly impact bioavailability and the reproducibility of in vivo experiments.[2][3] This guide provides a framework for navigating these challenges to successfully optimize in vivo dosage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have when initiating in vivo studies with a novel 2,4-diamino-1,3,5-triazine derivative.

Q1: What are the essential first steps before planning my in vivo dosing strategy?

A1: Before moving into animal models, a thorough physicochemical characterization of your compound is critical. This upfront investment can save significant time and resources.

  • Confirm Identity and Purity: Ensure you have the correct compound at >95% purity using methods like NMR, LC-MS, and HPLC. Impurities can confound both efficacy and toxicity readouts.

  • Assess Aqueous Solubility: Determine the compound's solubility at various pH levels (e.g., pH 2.0, 6.5, and 7.4) to mimic conditions in the gastrointestinal tract. This is a critical parameter, as many triazine derivatives are poorly soluble.[3][4]

  • Determine Lipophilicity (LogP/LogD): This will influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and helps in selecting an appropriate formulation strategy.[2]

  • In Vitro Potency (IC50): Having a robust in vitro IC50 value against your target of interest (e.g., a specific kinase) is essential for estimating the required therapeutic concentrations in vivo.[5]

  • In Vitro Metabolism: Use liver microsomes (from the species you plan to use in vivo, e.g., mouse, rat) to get an early indication of metabolic stability. This helps in predicting the drug's half-life and potential for high first-pass metabolism.

Q2: How should I formulate 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine for in vivo administration, given its likely poor water solubility?

A2: Formulating a poorly soluble compound is one of the most critical steps for obtaining reliable in vivo data.[4] A simple suspension in saline or PBS is unlikely to provide adequate or consistent exposure. The goal is to create a delivery system that enhances solubility and absorption.[3][6]

  • Tier 1 - Simple Solubilizing Vehicles: For initial studies, you can explore common solubilizing agents. A good starting point is a mixture of solvents, known as a "co-solvent" system.

    • Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Tier 2 - Lipid-Based Formulations: If simple co-solvents are insufficient, lipid-based formulations can significantly improve oral bioavailability for lipophilic compounds.[4] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[3][6]

  • Tier 3 - Particle Size Reduction: For compounds that are difficult to solubilize, reducing the particle size to the nanometer range (nanocrystals) can increase the surface area for dissolution.[4] This often requires specialized equipment.

It is crucial to test the stability of your chosen formulation and to administer a "vehicle-only" control group in your animal studies to account for any effects of the formulation itself.

Q3: How do I select a starting dose for my in vivo efficacy studies?

A3: Selecting a starting dose is a multi-step process that aims to begin at a level likely to show efficacy without causing undue toxicity.[7]

  • In Vitro to In Vivo Extrapolation: Use your in vitro IC50 value as a starting point. A common rule of thumb is to aim for a plasma concentration (Cmax) in vivo that is at least 10-fold higher than the in vitro IC50.

  • Dose-Range Finding (DRF) Study: This is an indispensable preliminary study. The purpose is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[7][8] A typical DRF study involves a small number of animals per group, with doses escalated until signs of toxicity are observed.[9]

  • Pharmacokinetic (PK) Data: If you have preliminary PK data, you can more accurately calculate the dose required to achieve the target plasma concentration.

Without prior data, a conservative approach is to start with a low dose (e.g., 1-10 mg/kg) and escalate from there in your DRF study.

Q4: What are the general pharmacokinetic (PK) properties I can expect from this class of compounds?

A4: While compound-specific, many orally administered small molecule kinase inhibitors, including triazine derivatives, share some common PK characteristics:

  • Absorption: Often limited by poor solubility, leading to variable and less-than-proportional increases in exposure with increasing doses.[10]

  • Distribution: Many kinase inhibitors are designed to be cell-permeable and can have a large volume of distribution.

  • Metabolism: They are typically metabolized by cytochrome P450 (CYP) enzymes in the liver. High first-pass metabolism can lead to low oral bioavailability.[11]

  • Elimination: The elimination half-life can vary widely depending on the metabolic stability of the specific molecule.

A pilot PK study is highly recommended to understand your compound's exposure profile before launching into large-scale efficacy studies.[12]

Q5: What potential toxicities should I monitor for in my animal studies?

A5: Toxicity can be on-target (related to inhibition of the intended kinase) or off-target. Monitoring for adverse effects is crucial in any in vivo study.[13]

  • Common Clinical Signs: Monitor for changes in body weight (a sensitive indicator of general health), food and water intake, posture, and activity levels.

  • Class-Related Toxicities: For kinase inhibitors, common toxicities can include gastrointestinal issues (diarrhea), skin rashes, and myelosuppression.[14]

  • Triazine-Specific Toxicity: While the 2,4-diamino-1,3,5-triazine core in many pharmaceuticals is generally considered safe, some triazine-based compounds (like certain herbicides) can cause oxidative stress at high doses.[15] However, the toxicological profile is highly dependent on the specific substitutions on the triazine ring.

In your DRF study, it is advisable to collect blood for complete blood counts (CBC) and serum chemistry, as well as major organs for histopathological analysis, to identify any potential target organs of toxicity.[16]

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during in vivo experiments with 2,4-diamino-6-aryl-1,3,5-triazine derivatives.

Problem 1: Lack of Efficacy or Inconsistent Results in Efficacy Studies
Potential Cause Explanation Troubleshooting Steps & Solutions
Inadequate Drug Exposure The most common reason for a lack of efficacy with poorly soluble compounds is that the drug is not being absorbed sufficiently to reach therapeutic concentrations at the target site.[10] This leads to high variability between animals and inconsistent results.1. Verify Formulation: Re-confirm the solubility of the compound in your chosen vehicle. Ensure the compound remains in solution or suspension and does not crash out before or during administration. 2. Conduct a Pilot PK Study: Administer a single dose to a small group of animals and collect blood samples at several time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure).[12] 3. Reformulate: If the PK study confirms low exposure, you must improve the formulation. Consider moving to a more advanced strategy like a lipid-based system (e.g., SMEDDS) or a nanocrystal formulation.[3][4]
Rapid Metabolism The compound may be absorbed but then rapidly cleared by the liver (high first-pass metabolism), resulting in a short half-life and insufficient target engagement over the dosing interval.1. Analyze Metabolites in Plasma: In your PK study, look for major metabolites in addition to the parent drug. 2. Increase Dosing Frequency: If the half-life is very short, consider dosing twice daily (BID) instead of once daily (QD) to maintain therapeutic concentrations. 3. In Vitro Metabolic Stability: Revisit in vitro metabolism data with liver microsomes to confirm if rapid clearance was predicted.
Target Engagement Issues The drug may be reaching the systemic circulation but not effectively engaging its target in the tumor or tissue of interest.1. Pharmacodynamic (PD) Biomarker Analysis: If possible, measure a biomarker of target inhibition in the tissue of interest (e.g., phosphorylation of a downstream substrate for a kinase inhibitor). This can be done on tissue collected at the end of the study. 2. Dose Escalation: If tolerated, increase the dose to see if a dose-response relationship can be established.
Problem 2: Unexpected Toxicity at Doses Predicted to be Safe
Potential Cause Explanation Troubleshooting Steps & Solutions
Formulation-Related Toxicity The vehicle itself, especially those containing high percentages of co-solvents like DMSO or surfactants like Tween® 80, can cause toxicity, such as hemolysis or local irritation.[13]1. Review Vehicle-Only Control Group: Carefully examine the animals in your vehicle control group. If they show any signs of toxicity, the formulation is the likely culprit. 2. Test Alternative Formulations: Develop a new formulation with excipients known to have better safety profiles.[4] 3. Change Route of Administration: If using intravenous (IV) administration, ensure the injection is slow and the formulation is not causing precipitation in the bloodstream.
Off-Target Pharmacology The compound may be inhibiting other kinases or proteins in addition to the intended target, leading to unexpected side effects.[17] This is a common issue with kinase inhibitors due to the conserved nature of the ATP-binding pocket.1. In Vitro Kinase Panel Screening: Screen your compound against a broad panel of kinases to identify potential off-target activities.[5] 2. Dose De-escalation: Reduce the dose to see if the toxicity can be mitigated while retaining efficacy. This helps to define the therapeutic window. 3. Histopathology: Conduct a thorough histopathological examination of all major organs from animals that showed toxicity to identify the affected tissues.[16]
Species-Specific Metabolism The compound may be converted into a toxic metabolite in the animal species being used, which was not formed in in vitro systems from other species.1. Cross-Species Metabolite Profiling: Compare the metabolites formed in liver microsomes from different species (e.g., mouse, rat, dog, human) to identify any species-specific metabolites. 2. Consider a Different Animal Model: If a unique toxic metabolite is identified in one rodent species, consider switching to another for subsequent studies.
Problem 3: High Inter-Animal Variability in Pharmacokinetic (PK) Profiles
Potential Cause Explanation Troubleshooting Steps & Solutions
Inconsistent Formulation If the drug is in a suspension, inconsistent particle size or inadequate mixing before dosing can lead to different amounts of drug being administered to each animal.1. Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose. Use a vehicle that helps to keep the particles suspended (e.g., with methylcellulose). 2. Switch to a Solution-Based Formulation: Whenever possible, use a formulation where the drug is fully dissolved to ensure dose accuracy.[3]
Variability in Oral Absorption Factors like the amount of food in the stomach and differences in gastrointestinal motility can lead to highly variable absorption of orally administered poorly soluble drugs.[11]1. Control Feeding Times: Fast animals overnight before dosing to standardize stomach content. 2. Use Inbred Strains: Outbred mouse or rat strains (like CD-1 mice or Sprague-Dawley rats) have more genetic variability, which can lead to differences in metabolism and absorption. Using inbred strains (like C57BL/6 mice or Wistar rats) can reduce this variability.[11]
Genetic Polymorphisms in Metabolic Enzymes Similar to humans, animals can have genetic differences in drug-metabolizing enzymes (like CYPs), leading to "fast" or "slow" metabolizer phenotypes within a group.[11]1. Use Inbred Strains: As mentioned above, this is the most effective way to reduce variability due to genetic factors. 2. Increase Group Size: If using outbred strains is unavoidable, increasing the number of animals per group can help to achieve statistical power despite the higher variability.

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Formulation Development for a Poorly Soluble 2,4-Diamino-1,3,5-Triazine Derivative
  • Objective: To identify a suitable vehicle for oral (PO) or intravenous (IV) administration that can solubilize the compound at the desired concentration.

  • Materials:

    • Test compound (2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine)

    • Solvents: DMSO, PEG300, Ethanol, NMP (N-Methyl-2-pyrrolidone)

    • Surfactants: Tween® 80, Kolliphor® EL (Cremophor® EL)

    • Lipids: Corn oil, Sesame oil, Labrasol®

    • Aqueous components: Saline, PBS, 5% Dextrose in Water (D5W)

  • Procedure:

    • Initial Screen (Small Scale):

      • Weigh 1-2 mg of the compound into several small glass vials.

      • Add a small, measured volume (e.g., 100 µL) of a single excipient (e.g., DMSO, PEG300, NMP, Corn Oil) to each vial.

      • Vortex and sonicate for 10-15 minutes.

      • Visually inspect for dissolution. This will identify the most powerful individual solubilizing agents.

    • Co-Solvent System Development:

      • Based on the initial screen, design several co-solvent mixtures. Prioritize excipients with a good safety record.

      • Example Mixture to Test: Start with a high concentration of the best organic solvent identified in step 1. Dissolve the compound in that solvent first.

      • Gradually add the other components of the vehicle while vortexing. For example, dissolve the compound in DMSO, then add PEG300, then Tween® 80, and finally, add the aqueous component (saline) dropwise.

      • Observe for any signs of precipitation.

    • Stability Check:

      • Once a clear solution or fine suspension is achieved at the target concentration, let it sit at room temperature for at least 2-4 hours.

      • Visually inspect for any precipitation or phase separation before use. A stable formulation is crucial for consistent dosing.

Protocol 2: Designing a Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the MTD of the test compound and identify potential target organs of toxicity.[7][8]

  • Animal Model: Use the same species and strain planned for the efficacy studies (e.g., female BALB/c mice, 6-8 weeks old).

  • Experimental Design:

    • Groups:

      • Group 1: Vehicle control (n=3-5)

      • Group 2: Low Dose (e.g., 10 mg/kg) (n=3-5)

      • Group 3: Mid Dose (e.g., 30 mg/kg) (n=3-5)

      • Group 4: High Dose (e.g., 100 mg/kg) (n=3-5)

      • Dose levels should be chosen based on in vitro data or previous experience with similar compounds. A 3-fold or 5-fold increase between doses is common.[7]

    • Dosing Regimen: Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Monitoring and Endpoints:

    • Daily: Record body weight, clinical observations (posture, fur, activity), and food intake.

    • Toxicity Criteria: Define criteria for study removal, such as >20% body weight loss or severe clinical signs.[12]

    • Terminal Procedures: At the end of the study (or if an animal meets removal criteria), collect blood via cardiac puncture for CBC and serum chemistry analysis.

    • Necropsy: Perform a gross examination of all major organs. Collect organs (liver, spleen, kidneys, heart, lungs, etc.) and preserve them in 10% neutral buffered formalin for potential histopathology.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • Summarize clinical observations and necropsy findings.

    • The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.[12]

Part 4: Data Presentation & Visualization

Table 1: Summary of Formulation Strategies for Poorly Soluble Triazine Derivatives
Strategy Components Pros Cons Best For
Aqueous Suspension Compound, Water, Suspending agent (e.g., 0.5% Methylcellulose), Wetting agent (e.g., 0.1% Tween® 80)Simple to prepare.Low and highly variable bioavailability; risk of particle aggregation.Early-stage screening where precise exposure is not critical.
Co-Solvent Solution Compound, Water-miscible organic solvents (e.g., DMSO, PEG300), Surfactant (e.g., Tween® 80), SalineCan achieve high drug concentration; suitable for IV administration.Risk of drug precipitation upon dilution in the bloodstream or GI tract; potential for vehicle toxicity.[3]Dose-range finding and initial PK studies.
Lipid-Based Formulation Compound, Oil (e.g., corn oil, sesame oil), Surfactants (e.g., Labrasol®, Kolliphor® EL)Can significantly enhance oral absorption of lipophilic drugs; mimics food effect.[4]More complex to develop and characterize; may have limitations on drug loading.Improving oral bioavailability for efficacy studies.
Amorphous Solid Dispersion Compound, Polymer (e.g., HPMC, PVP)Increases dissolution rate by preventing crystallization.Requires specialized manufacturing (e.g., spray drying); potential for physical instability.Advanced oral formulation development.
Table 2: Hypothetical Dose-Range Finding Study Outcome
Group Dose (mg/kg/day, PO) Mean Body Weight Change (%) Key Clinical Observations Conclusion
1Vehicle+2%NoneVehicle is well-tolerated
210+1%NoneWell-tolerated
330-5%Mild, transient lethargy post-dosingMild effects observed
4100-18%Significant lethargy, ruffled furDose exceeds MTD
MTD Determination: Based on these hypothetical results, the MTD would be estimated at 30 mg/kg/day . The starting doses for the efficacy study would be ≤ 30 mg/kg.
Diagrams (Graphviz DOT Language)

A clear workflow is essential for systematic dosage optimization.

InVivo_Dosage_Optimization_Workflow cluster_preclinical Pre-Animal Stage cluster_in_vivo In Vivo Stage A Compound Characterization (Solubility, Purity, in vitro IC50) B Formulation Development (Solubility & Stability Testing) A->B C Dose-Range Finding (DRF) Determine Maximum Tolerated Dose (MTD) B->C Proceed to Animal Studies D Pilot Pharmacokinetics (PK) Study (Single Dose, Multiple Timepoints) C->D Inform Dose Selection E Efficacy Study (Multiple Doses below MTD) D->E Confirm Exposure F Pharmacodynamic (PD) Analysis (Target Engagement in Tissue) E->F Correlate with Outcome G Optimized Dose Regimen F->G

Caption: Workflow for In Vivo Dosage Optimization.

This diagram illustrates the logical progression from initial compound characterization to the final determination of an optimized in vivo dose.

PK_PD_Relationship cluster_formulation Formulation cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Formulation Dose & Formulation (e.g., Co-solvent, Lipid-based) PK Drug Concentration in Plasma over Time (Exposure) Formulation->PK Determines Absorption PD Target Engagement & Biological Effect (e.g., Tumor Growth Inhibition) PK->PD Drives Efficacy PD->PK Feedback (e.g., target-mediated clearance)

Caption: Interplay of Formulation, PK, and PD.

This diagram shows how the formulation directly impacts pharmacokinetics (drug exposure), which in turn drives the pharmacodynamic (therapeutic) effect.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Aggarwal, G., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Pouton, C. W. Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems.
  • Bhalani, D. V., et al. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. Journal of Drug Delivery Science and Technology.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Antitumor activity of triazine mimic antibiotics for DNA-binding implic
  • Dose Range Finding Studies.
  • Peters, S. A., et al. Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals.
  • 5.4 - Considerations for Dose Finding Studies.
  • Ratain, M. J. Designing Dose-Finding Phase I Clinical Trials: Top Questions That Should Be Discussed With Your Clinical Pharmacologist. JCO Precision Oncology.
  • Almarhoon, Z. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. King Saud University.
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics.
  • Yuan, Y., et al. Novel clinical trial designs with dose optimization to improve long-term outcomes. eLife.
  • Lee, S. J., et al. Pharmacogenetic Perspectives in Improving Pharmacokinetic Profiles for Efficient Bioequivalence Trials with Highly Variable Drugs: A Review. Journal of Pharmaceutical Sciences.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules.
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances.
  • In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews.
  • Evaluation of Developmental Toxicity of Amitraz in Sprague-Dawley R
  • Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Pharmaceutics.
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4. Scientific Reports.
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3]triazine Derivatives. Molecules.

  • Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. Arhiv za higijenu rada i toksikologiju.
  • In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences.
  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifol
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology.
  • In Vivo Toxicity Study.
  • M3(R2)
  • Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of Pharmacological and Toxicological Methods.
  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules.
  • In vivo testing methods. Toxicology Class Notes - Fiveable.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro...
  • Design and synthesis of mono-and di-pyrazolyl-s-triazine derivatives, their anticancer profile in human cancer cell lines, and in vivo toxicity in zebrafish embryos. Bioorganic Chemistry.
  • Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Cell Signaling Technology.
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell.

Sources

common pitfalls in 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Welcome to the technical support guide for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common pitfalls encountered during the synthesis, purification, characterization, and handling of this compound, ensuring the integrity and success of your experiments.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines typically involves the condensation of dicyandiamide with an appropriate nitrile.[1][2] While seemingly straightforward, the presence of the highly electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring introduces specific challenges that can impact reaction efficiency and product purity.[3][4]

Q1: My synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine resulted in a very low yield. What are the common causes?

A1: Low yields are a frequent issue and can typically be traced back to one of three areas: reaction conditions, starting material quality, or workup and purification losses.

  • Reaction Conditions: The trifluoromethyl group is a powerful electron-withdrawing substituent, which deactivates the nitrile group toward nucleophilic attack by dicyandiamide.[4][5] Standard reaction conditions may be insufficient.

    • Causality: The reduced electron density on the nitrile carbon slows down the rate-determining cyclization step.

    • Solution: Consider using microwave irradiation, which can significantly shorten reaction times and improve yields for this class of compounds.[1][6] Alternatively, increasing the reaction temperature and time under conventional heating may be necessary. Ensure your base (e.g., KOH or an alkoxide) is sufficiently strong and anhydrous.

  • Incomplete Reaction: Due to the deactivating effect of the CF₃ group, the reaction may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The disappearance of the starting nitrile is a key indicator. If the reaction stalls, a small addition of fresh base may help push it to completion.

  • Workup & Purification Losses: This compound has notoriously low solubility in many common solvents, which can lead to significant material loss during precipitation and recrystallization.[7][8]

    • Causality: The planar triazine ring and the two amino groups facilitate strong intermolecular hydrogen bonding and π-stacking, leading to aggregation and low solubility.[7]

    • Solution: During aqueous workup, the product often precipitates. Avoid washing with copious amounts of water or organic solvents in which it is sparingly soluble. For purification, instead of relying solely on column chromatography, which can be problematic due to solubility, prioritize recrystallization from a high-boiling polar solvent like ethanol, DMF, or a DMSO/water mixture.[9]

Q2: My crude product shows multiple spots on TLC, and purification by column chromatography is proving difficult. What are the likely side products and best purification strategies?

A2: The presence of multiple spots suggests side reactions or unreacted starting materials. The difficulty in column purification is primarily due to the compound's poor solubility and strong interaction with silica gel.

  • Potential Side Products:

    • Unreacted Dicyandiamide: Can be difficult to remove due to its polarity.

    • Melamine/Ammeline Derivatives: Formed from the self-condensation of dicyandiamide under harsh basic conditions.

    • Hydrolyzed Intermediates: If water is not rigorously excluded, intermediates can hydrolyze, leading to other triazine species.

  • Purification Strategy:

    • Initial Wash: Before attempting recrystallization or chromatography, wash the crude solid with a solvent that will dissolve the starting nitrile but not the product. Diethyl ether or hexanes are good initial choices.

    • Recrystallization (Preferred Method): This is often the most effective method. Finding the right solvent is key. See the protocol below for a systematic approach.

    • Column Chromatography (Advanced): If chromatography is unavoidable, a specialized approach is needed.

      • Solvent System: A highly polar mobile phase is required. Consider a gradient of Dichloromethane (DCM) to DCM/Methanol (e.g., 9:1). Adding a small amount of ammonium hydroxide to the mobile phase can sometimes improve peak shape by competing with the basic amine groups for binding sites on the silica.

      • Dry Loading: Given the low solubility, dissolving the crude product in a minimal amount of DMSO or DMF, adsorbing it onto a small amount of silica gel, drying it under vacuum, and loading the resulting powder onto the column is far more effective than wet loading.

Protocol: Recrystallization of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
  • Solvent Screening: In separate small test tubes, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, DMF, DMSO).

  • Heating: Heat the suspensions that did not dissolve at room temperature. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is often a good starting point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the flask while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and larger crystal formation.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the purified crystals under high vacuum.

Section 2: Analytical Characterization Troubleshooting

The unique physicochemical properties of this molecule—namely its poor solubility and the presence of both basic amine groups and an electron-withdrawing CF₃ group—present distinct challenges for analytical characterization.

Q3: I'm struggling to get a clean ¹H or ¹³C NMR spectrum. The compound won't dissolve in CDCl₃, and even in DMSO-d₆ the peaks are broad.

A3: This is a very common and well-documented issue for di- and tri-amino substituted triazines.[7]

  • Solubility Issue: As mentioned, strong intermolecular forces drastically limit solubility in standard NMR solvents like chloroform-d.

    • Solution 1 (Solvent Choice): DMSO-d₆ is the preferred solvent. If solubility is still too low, gentle heating of the NMR tube may be required.

    • Solution 2 (Acidic Co-solvent): Adding a small percentage (e.g., 5-7% v/v) of trifluoroacetic acid (TFA) to the NMR solvent (e.g., CDCl₃ or DMSO-d₆) can dramatically improve solubility.[7]

    • Causality: The acid protonates the basic nitrogen atoms on the triazine ring and amino groups. This disrupts the intermolecular hydrogen bonding network, breaking up the aggregates and allowing the molecule to dissolve.[7] Be aware that this will shift the peaks of protons near the basic centers.

  • Peak Broadening: This can be due to several factors.

    • Cause 1: Aggregation: Even if partially dissolved, the compound may still exist as small aggregates in solution, leading to broad peaks. The TFA trick described above should resolve this.

    • Cause 2: Restricted Bond Rotation: The partial double-bond character of the C-N bonds connecting the amino groups to the triazine ring can restrict rotation. This can lead to the observation of rotamers and broadened signals, especially at room temperature.

    • Solution: Acquiring the spectrum at an elevated temperature (variable temperature NMR) can sometimes coalesce these broad peaks into sharper signals by increasing the rate of rotation.

Q4: My reverse-phase HPLC analysis shows severe peak tailing for the main compound. How can I improve the peak shape?

A4: Peak tailing for basic compounds like your triazine is a classic problem in HPLC. The primary cause is secondary interactions between the basic amino groups on your analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18).[10]

Troubleshooting HPLC Peak Tailing
Problem Probable Cause Solution & Scientific Rationale
Severe Peak Tailing Silanol Interactions: Protonated amine groups on the triazine interact ionically with deprotonated (anionic) silanol groups (Si-O⁻) on the column packing.1. Lower Mobile Phase pH: Add an acidic modifier like formic acid or TFA (0.05-0.1%) to the mobile phase to achieve a pH of 2.5-3.5. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[10]
2. Use an End-Capped Column: Switch to a high-purity, modern C18 column that is "end-capped." This means most residual silanol groups have been chemically deactivated, presenting a more inert surface to the analyte.[10]
3. Try a Different Stationary Phase: Consider a column with a polar-embedded phase or a phenyl-hexyl phase. These offer different selectivity and can reduce tailing for basic compounds.
Poor Retention High Lipophilicity: The trifluoromethylphenyl group increases the compound's lipophilicity, which might cause very strong retention.Increase Organic Solvent Percentage: Increase the percentage of acetonitrile or methanol in your mobile phase to decrease retention time.
Poor Resolution Co-elution with Impurities Optimize Gradient: If using an isocratic method, switch to a gradient elution. Start with a lower percentage of organic solvent to retain and separate early-eluting impurities, then ramp up the organic percentage to elute your main compound.
Workflow for Optimizing HPLC Analysis

Below is a logical workflow for troubleshooting poor chromatography for this compound.

HPLC_Troubleshooting start Start: Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Add 0.1% Formic Acid or TFA to Mobile Phase check_ph->lower_ph No check_column Is the column end-capped? check_ph->check_column Yes re_evaluate1 Re-evaluate Peak Shape lower_ph->re_evaluate1 re_evaluate1->check_column Still Tailing end_good Result: Symmetrical Peak re_evaluate1->end_good Improved change_column Action: Switch to a modern, end-capped C18 or a polar-embedded phase column check_column->change_column No / Old Column end_bad Contact Technical Support check_column->end_bad Yes re_evaluate2 Re-evaluate Peak Shape change_column->re_evaluate2 re_evaluate2->end_good Improved re_evaluate2->end_bad Still Tailing

Caption: A decision tree for troubleshooting HPLC peak tailing.

Section 3: Frequently Asked Questions (FAQs)

Q5: What are the general solubility characteristics of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine?

A5: The solubility is a balance between the polar diamino-triazine core and the lipophilic trifluoromethylphenyl group. Generally, it exhibits very poor solubility in water and non-polar hydrocarbon solvents.[8] It has limited solubility in alcohols like ethanol and methanol, which increases with heating. Its best solubility is in highly polar aprotic solvents such as DMSO and DMF.

Q6: How stable is the trifluoromethyl (CF₃) group during synthesis and storage?

A6: The CF₃ group is exceptionally stable.[4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making the group robust to most chemical, thermal, and photochemical degradation conditions you would encounter in a typical synthesis.[4] You do not need to worry about its decomposition under the basic conditions of the triazine synthesis or during storage under normal laboratory conditions.

Q7: Are there any specific safety precautions for handling this compound?

A7: While specific toxicity data for this exact compound may be limited, it should be handled with standard laboratory precautions. As a class, aminotriazines can have biological activity.[9][11] The trifluoromethyl group can increase lipophilicity and potentially cell membrane permeability.[4] Therefore, always handle the compound in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and avoid inhalation of the powder or contact with skin.

References

  • Pinner triazine synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • 1,3,5-Triazine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Schroeder, H., & Grundmann, C. (1956). Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl-s-triazine. Journal of the American Chemical Society, 78(11), 2447–2451.
  • Triazines - manufacturing, technology, patents, companies. (n.d.). Primary Information Services. Retrieved January 13, 2026, from [Link]

  • J.P. Tesdale, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved January 13, 2026, from [Link]

  • Pinner method for synthesis of s-triazine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Kutyreva, M. P., et al. (2018). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. Retrieved January 13, 2026, from [Link]

  • Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.). Thesis Repository. Retrieved January 13, 2026, from [Link]

  • Benzoguanamine. (n.d.). PubChem, NIH. Retrieved January 13, 2026, from [Link]

  • BIGINELLI REACTION. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]

  • Diakité, M., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 13, 2026, from [Link]

  • Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Retrieved January 13, 2026, from [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry (RSC Publishing). Retrieved January 13, 2026, from [Link]

  • Brzozowski, Z., et al. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. Retrieved January 13, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Chromatographic methods for analysis of triazine herbicides. (2014). PubMed. Retrieved January 13, 2026, from [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (2004). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved January 13, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). MDPI. Retrieved January 13, 2026, from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2015). RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. (2023). MDPI. Retrieved January 13, 2026, from [Link]

  • 2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). Haz-Map. Retrieved January 13, 2026, from [Link]

  • Synthetic pathway for 6-aryl-2,4-diamino-1,3,5-triazines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Stability Testing of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. Here, we address common challenges and questions related to the stability of this compound in solution, offering troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group on the phenyl ring is a key structural feature designed to enhance metabolic stability and other pharmacokinetic properties.[1][2] Understanding the stability of this compound in various solution-based environments is critical for accurate preclinical assessment, formulation development, and manufacturing. This guide is structured to provide both foundational knowledge and practical troubleshooting advice for your stability studies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Q1: What are the primary factors that can affect the stability of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in solution?

A1: The primary factors influencing the stability of this compound are expected to be pH, temperature, light exposure, and the presence of oxidizing agents. The triazine ring and the amino substituents are the most likely sites of chemical transformation under stress conditions.

Q2: How does the trifluoromethyl group impact the stability of the molecule?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is known to enhance the metabolic stability of drug candidates.[1][2] This is largely due to the high bond energy of the carbon-fluorine bond, which makes it resistant to enzymatic and chemical degradation.[1] Therefore, it is anticipated that the trifluoromethyl group will contribute to the overall stability of the molecule, particularly against oxidative degradation.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure, potential degradation pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, the amino groups on the triazine ring could be susceptible to hydrolysis, leading to the formation of hydroxylated impurities.

  • Oxidation: While the trifluoromethyl group offers some protection, the aromatic ring and the amino groups could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Photolysis: Exposure to high-intensity UV light may induce degradation, a common phenomenon for aromatic and heterocyclic compounds. Triazine derivatives, however, can exhibit high photostability.[3]

Q4: What solvents are suitable for preparing solutions of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine for stability studies?

A4: The parent compound, 2,4-diamino-6-phenyl-1,3,5-triazine, has low water solubility but is soluble in organic solvents like methyl cellosolve, alcohol, ether, and dimethylformamide.[4] For the trifluoromethyl derivative, it is recommended to start with common laboratory solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). Due to its low aqueous solubility, a co-solvent system (e.g., acetonitrile/water or methanol/water) is often necessary for aqueous stability studies.

Troubleshooting Guide for Stability Studies

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your stability testing experiments.

Issue 1: Rapid Degradation Observed Under Mild Acidic or Basic Conditions

Q: I am observing significant degradation of my compound in mildly acidic (pH 4-6) or basic (pH 8-10) aqueous solutions at room temperature, which is unexpected. What could be the cause?

A: While the trifluoromethyl group enhances overall stability, the diaminotriazine core can still be susceptible to hydrolysis, especially with prolonged incubation. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Incorrect pH Measurement: Ensure your pH meter is properly calibrated and that the pH of your buffered solution is accurate. Small deviations in pH can sometimes lead to significant changes in degradation rates.

  • Catalysis by Buffer Components: Certain buffer species can catalyze hydrolysis. For example, phosphate buffers have been known to catalyze the degradation of some compounds.

    • Actionable Step: Try using an alternative buffer system (e.g., citrate, acetate, or borate buffers) to see if the degradation profile changes.

  • Presence of Impurities: Impurities in the compound itself or in the solvents could be catalyzing the degradation.

    • Actionable Step: Ensure the purity of your starting material using a high-resolution analytical technique like LC-MS. Use high-purity, HPLC-grade solvents for all your solutions.

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Q: My HPLC analysis of the stability samples shows poor peak shape (e.g., tailing or fronting) for the parent compound and potential degradants, making accurate quantification difficult. How can I improve my chromatography?

A: Poor peak shape is a common issue in HPLC and can often be resolved by optimizing the method parameters.

dot

Caption: Troubleshooting workflow for poor HPLC peak shape.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The compound has basic amino groups, and the mobile phase pH can significantly impact peak shape. If the pH is close to the pKa of the analyte, you can get a mix of ionized and non-ionized forms, leading to peak tailing.

    • Actionable Step: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound. For this basic compound, an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) is often a good starting point to ensure consistent protonation.

  • Sub-optimal Organic Modifier: The choice and concentration of the organic solvent in the mobile phase are critical.

    • Actionable Step: Experiment with different organic modifiers (acetonitrile is a good first choice, but methanol can offer different selectivity). Optimize the gradient profile to ensure adequate separation of the parent peak from any degradants.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Actionable Step: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions with the Stationary Phase: The basic amino groups can interact with residual silanols on the silica-based stationary phase, causing peak tailing.

    • Actionable Step: Use an end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column) that may have different interactions with your analyte.

Issue 3: No Degradation Observed Under Forced Stress Conditions

Q: I have subjected my compound to the standard forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and light), but I am seeing little to no degradation. Is this normal?

A: The high stability conferred by the trifluoromethyl group and the inherent robustness of the triazine ring can sometimes result in minimal degradation under standard stress conditions.[1][3]

dot

Sources

Technical Support Center: Purification of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this important compound.

Introduction: Understanding the Molecule

2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a heterocyclic compound characterized by a polar triazine core with two amino substituents and a more non-polar trifluoromethylphenyl group. This amphiphilic nature presents unique purification challenges. The basic amino groups can interact strongly with acidic stationary phases like silica gel, while the fluorinated ring influences its solubility profile. This guide addresses these properties to help you refine your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this specific triazine derivative?

A1: The main difficulties arise from its molecular structure. The two amino groups make the compound quite polar and basic, leading to strong interactions with silica gel during column chromatography, which can cause significant peak tailing and poor separation.[1] Furthermore, finding a single solvent that provides good solubility for purification while also allowing for effective crystallization can be challenging.

Q2: What are the likely impurities I might encounter?

A2: Impurities often depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as dicyandiamide or 4-(trifluoromethyl)benzonitrile.

  • Reaction Intermediates: Incomplete cyclization or substitution can lead to various partially formed products.

  • Hydrolysis Products: The triazine ring can be susceptible to cleavage under strong acidic or basic conditions, potentially leading to the formation of related degradation products.[2]

  • Side-Products: Self-condensation of reactants or other side reactions can generate structurally similar impurities that are difficult to separate.

Q3: Which purification technique should I choose: column chromatography or recrystallization?

A3: The choice depends on the scale of your synthesis and the required purity.

  • For crude, multi-gram scale purification: Flash column chromatography is generally the best initial step to remove major impurities.[3]

  • For achieving high purity (>98-99%): Recrystallization is an excellent and cost-effective "polishing" step after chromatography to remove minor, structurally similar impurities.[3] For analytical standards or demanding biological assays, semi-preparative HPLC might be necessary.[1]

Q4: How does the trifluoromethyl group affect purification compared to other aryl-triazines?

A4: The -CF₃ group is a strong electron-withdrawing group and also increases the lipophilicity of that portion of the molecule. This can slightly reduce the basicity of the triazine nitrogens compared to an unsubstituted phenyl ring. In practical terms, while the compound is still polar due to the diamino groups, its solubility in non-polar organic solvents may be slightly enhanced, and its retention time in reversed-phase chromatography will be longer.

Purification Workflow Overview

The following diagram outlines a general, robust workflow for purifying 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine from a crude reaction mixture to a high-purity final product.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (L/L Extraction) Crude->Workup Primary Primary Purification (Flash Column Chromatography) Workup->Primary Crude Solid Waste1 Aqueous & Organic Impurities Workup->Waste1 Removed Fractions Combined 'Pure' Fractions Primary->Fractions Waste2 Gross Impurities Primary->Waste2 Separated Polish High-Purity Polishing (Recrystallization) Fractions->Polish Concentrated Solid Final Pure Product (>98%) Polish->Final Waste3 Mother Liquor (Residual Impurities) Polish->Waste3 Removed Column Troubleshooting Start Poor Separation in Column Chromatography TLC Is TLC separation (ΔRf) > 0.2? Start->TLC OptimizeSolvent Optimize solvent system via TLC. Try different polarity mixtures (e.g., EtOAc/Hex, DCM/MeOH) TLC->OptimizeSolvent No Tailing Are spots tailing on TLC? TLC->Tailing Yes OptimizeSolvent->TLC Re-evaluate AddBase Add 1% Triethylamine or use NH₃/MeOH in DCM to neutralize silica Tailing->AddBase Yes ColumnPacking Is the column packed properly? (no air gaps, level surface) Tailing->ColumnPacking No AddBase->ColumnPacking Re-evaluate Repack Repack column carefully (wet slurry method recommended) ColumnPacking->Repack No Loading Was sample loaded in minimal solvent (dry loading)? ColumnPacking->Loading Yes Repack->ColumnPacking Re-evaluate Reload Improve loading technique. Adsorb crude onto silica for dry loading. Loading->Reload No Success Good Separation Achieved Loading->Success Yes Reload->Success Re-run column

Sources

troubleshooting unexpected results with 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during the synthesis, purification, analysis, and application of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.

I. Synthesis and Purification

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines is a well-established process, often proceeding through the condensation of a biguanide with a suitable carboxylic acid derivative.[1][2] However, the unique electronic properties of the trifluoromethyl group can influence reaction kinetics and purification profiles.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the most common synthetic route for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine?

A1: The most prevalent and efficient method involves the condensation of a biguanide, such as metformin, with an ester of 4-(trifluoromethyl)benzoic acid, like methyl 4-(trifluoromethyl)benzoate.[2] This reaction is typically carried out in the presence of a base, such as sodium methoxide, in an alcoholic solvent. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for analogous compounds.[1][3]

Q2: I am observing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Firstly, the purity of your starting materials is critical. Ensure your biguanide and 4-(trifluoromethyl)benzoyl derivative are of high purity. Secondly, moisture can interfere with the reaction; ensure you are using anhydrous solvents and a dry reaction setup. Finally, the reaction temperature and time may need optimization. For thermally sensitive reactions, consider lower temperatures for a longer duration, or if the reaction is sluggish, microwave irradiation could be beneficial.[3]

Troubleshooting Guide: Synthesis and Purification
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed or stalls 1. Insufficient activation of the carboxylic acid derivative. 2. Low reaction temperature. 3. Deactivation of the biguanide nucleophile.1. If using a carboxylic acid, ensure complete conversion to the acid chloride or ester. 2. Consider gentle heating or the use of microwave irradiation to drive the reaction to completion.[1] 3. Ensure the reaction medium is not overly acidic, which could protonate the biguanide, reducing its nucleophilicity.
Formation of multiple side products 1. Self-condensation of the biguanide. 2. Hydrolysis of the ester or acid chloride starting material. 3. Over-reaction or side reactions involving the trifluoromethyl group under harsh conditions.1. Control the stoichiometry carefully, and consider slow addition of the electrophile to the biguanide solution. 2. Use anhydrous conditions and freshly distilled solvents. 3. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in purifying the final product 1. Co-elution of starting materials or side products in chromatography. 2. Poor solubility of the product in common recrystallization solvents.1. Employ a different stationary phase or a more sophisticated purification technique like semi-preparative HPLC.[4] 2. The trifluoromethyl group increases lipophilicity.[5] Experiment with a range of solvent systems for recrystallization, including mixed solvent systems.

II. Analytical Characterization

Accurate characterization of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is crucial for its downstream applications. The presence of the trifluoromethyl group provides a unique handle for ¹⁹F NMR, in addition to standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Frequently Asked Questions (FAQs) - Analysis

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: While specific shifts can vary with the solvent, for similar 2,4-diamino-6-aryl-1,3,5-triazines, the aromatic protons on the phenyl ring typically appear in the δ 7.5-8.5 ppm region. The amino protons can be broad and may exchange with deuterated solvents. In the ¹³C NMR, the carbons of the triazine ring are expected in the δ 160-170 ppm range.[6]

Q4: How can ¹⁹F NMR be used to confirm the structure?

A4: ¹⁹F NMR is a powerful tool for confirming the presence and purity of fluorinated compounds.[7] For a -CF₃ group on a phenyl ring, a single sharp peak is expected. The chemical shift will be sensitive to the electronic environment, providing a unique fingerprint for the molecule.[8]

Troubleshooting Guide: Analytical Characterization
Problem Potential Cause(s) Recommended Solution(s)
Complex or unexpected ¹H NMR spectrum 1. Presence of rotational isomers (rotamers) due to restricted rotation around the C-N bonds of the amino groups.[9] 2. Residual solvent or impurities.1. Perform variable temperature NMR studies. At higher temperatures, the rotation becomes faster, leading to the coalescence of signals into a time-averaged spectrum.[4] 2. Consult tables of common NMR solvent impurities to identify extraneous peaks.[3]
Ambiguous mass spectrometry fragmentation pattern 1. Unexpected fragmentation pathways. 2. Formation of adducts with solvent molecules.1. The triazine ring is generally stable. Fragmentation may initiate from the phenyl ring or the amino groups. Compare your experimental data with predicted fragmentation patterns. 2. Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and confirm the elemental composition.
Broad or multiple peaks in ¹⁹F NMR 1. Sample viscosity. 2. Presence of multiple conformers in slow exchange on the NMR timescale.1. Dilute the sample or acquire the spectrum at a higher temperature. 2. As with ¹H NMR, variable temperature ¹⁹F NMR can help to confirm the presence of conformers.

III. Biological Assays and Screening

2,4-Diamino-6-aryl-1,3,5-triazines are a well-known class of compounds with a wide range of biological activities, including potential as kinase inhibitors and anti-cancer agents.[10] The trifluoromethyl group is often incorporated to enhance metabolic stability and cell permeability.[11]

Frequently Asked Questions (FAQs) - Biological Applications

Q5: What are the known biological targets for this class of compounds?

A5: Substituted 2,4-diamino-1,3,5-triazines have been reported to inhibit various protein kinases.[1] The specific targets will depend on the full substitution pattern of the molecule.

Q6: Can the trifluoromethyl group interfere with biological assays?

A6: While generally considered metabolically stable, the lipophilicity conferred by the trifluoromethyl group can sometimes lead to non-specific binding or aggregation in aqueous assay buffers, potentially causing artifacts.[5] It is also important to be aware of potential off-target effects that are not directly related to the intended biological target.[12]

Troubleshooting Guide: Biological Assays
Problem Potential Cause(s) Recommended Solution(s)
Poor solubility in aqueous assay buffers The trifluoromethylphenyl group significantly increases the lipophilicity of the molecule.[5]1. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute into the final assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all experiments. 2. The use of a small amount of a non-ionic surfactant, such as Tween-20, may aid in solubility.
High background signal or non-specific activity 1. Compound aggregation at high concentrations. 2. Off-target effects or assay interference.[12]1. Determine the critical aggregation concentration (CAC) of your compound and perform assays well below this concentration. 2. Include appropriate counter-screens to identify promiscuous inhibitors. This could involve assays with unrelated targets or biophysical methods to confirm direct binding to the intended target.
Inconsistent results between experiments 1. Degradation of the compound in the assay buffer. 2. Adsorption of the compound to plasticware.1. Assess the stability of the compound under the assay conditions (pH, temperature, time). 2. Use low-binding microplates and pipette tips.

IV. Experimental Workflows and Diagrams

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Biguanide Biguanide (e.g., Metformin) Condensation Base-catalyzed Condensation (e.g., NaOMe in MeOH) Microwave Irradiation (optional) Biguanide->Condensation Ester 4-(Trifluoromethyl)benzoyl Ester Ester->Condensation Workup Aqueous Workup Condensation->Workup Purification Chromatography or Recrystallization Workup->Purification Product 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Purification->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Synthetic Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions Yes Impure Impure Starting Materials Check_Purity->Impure No Optimize_Reaction Optimize Reaction (Temp., Time, Microwave) Check_Conditions->Optimize_Reaction Yes Wet_Conditions Moisture Present Check_Conditions->Wet_Conditions No Suboptimal Suboptimal Conditions Optimize_Reaction->Suboptimal No Success Improved Yield Optimize_Reaction->Success Yes Purify_Reagents Purify/Source New Reagents Impure->Purify_Reagents Purify_Reagents->Success Dry_System Dry Solvents & Glassware Wet_Conditions->Dry_System Dry_System->Success Systematic_Optimization Systematically Vary Conditions Suboptimal->Systematic_Optimization Systematic_Optimization->Success

Caption: A logical approach to troubleshooting low synthetic yields.

V. References

  • Dalvit, C., & Vulpetti, A. (2019). New Frontiers and Developing Applications in ¹⁹F NMR. Magnetochemistry, 5(2), 31. [Link]

  • Koubeissi, A., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 10(2). [Link]

  • Jaroentome, N., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(15), 4483. [Link]

  • Skořepa, J., et al. (2021). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 70(5), 199–205. [Link]

  • Howe, P. W. A. (2012). Fluorine–proton correlation from isolated trifluoromethyl groups using unresolved J‐couplings. Magnetic Resonance in Chemistry, 50(8), 553-558. [Link]

  • DiRocco, D. A., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(11), 4004–4009. [Link]

  • Lin, D., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9377-9383. [Link]

  • Sokół, A., et al. (2021). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10235–10243. [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219–225. [Link]

  • Koubeissi, A., et al. (2021). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences, 10(2). [Link]

  • Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • El-Faham, A., et al. (2014). Chapter 3 – Structural characterization of triazines. In Advances in Heterocyclic Chemistry (Vol. 113, pp. 105-171). Academic Press. [Link]

  • Hoz, A., et al. (2005). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC, 2005(7), 10-23. [Link]

  • Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1018-1025. [Link]

  • Sosnovskikh, V. Y., & Usachev, B. I. (2021). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 26(22), 6931. [Link]

  • Zhang, Y., et al. (2022). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 52(12), 1635-1653. [Link]

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8(1), 1527. [Link]

  • S. G. R. (2022). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 58(56), 7793-7808. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. [Link]

  • Wikipedia. (2023, November 29). Trifluoromethylation. [Link]

  • Wang, F., et al. (2016). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 14(26), 6123–6137. [Link]

  • Hovione. (2022, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Böhm, H.-J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]

  • Wang, F., et al. (2016). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 14(26), 6123-6137. [Link]

  • Alkhaibari, I. S., et al. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ACS Omega, 6(34), 22053–22064. [Link]

  • S. G. R. (2022). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 58(56), 7793-7808. [Link]

  • Ruault, C., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1266–1309. [Link]

  • Johnson, E. C., & T. A. D. (2022). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 27(19), 6245. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile triazine scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the dual challenges of selectivity: achieving precision in its chemical synthesis and enhancing its specificity in biological applications.

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, renowned for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2] The 2,4-diamino substitution pattern is particularly adept at forming key hydrogen bond interactions within the ATP-binding sites of many enzymes.[1][3] This guide is structured into two main parts: mastering its synthesis and refining its biological targeting.

Part I: Mastering Synthetic Selectivity & Troubleshooting

The construction of unsymmetrically substituted 1,3,5-triazines is a game of controlled reactivity. The most common and cost-effective starting material is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential nucleophilic substitution of its three chlorine atoms. The key to selectivity lies in exploiting the decreasing reactivity of the triazine ring after each substitution.[4]

Frequently Asked Questions (FAQs): Synthesis

Q1: I'm getting a mixture of mono-, di-, and tri-substituted products. How can I improve selectivity for the desired 2,4-diamino-6-aryl product?

A1: This is the most common challenge and is almost always a matter of temperature control. The reactivity of the chlorine atoms on the triazine ring is highly temperature-dependent.

  • Causality: The first chlorine is highly reactive and can be substituted at low temperatures (0–5 °C). The second substitution requires more energy, typically room temperature up to 40-50 °C. The third chlorine is significantly less reactive and often requires elevated temperatures or microwave assistance to be displaced.[5]

  • Solution: Implement a strict, stepwise temperature protocol.

    • First Substitution (e.g., adding the aryl group via a Suzuki or Stille coupling, or a precursor): Perform this step at 0–5 °C.

    • Second & Third Substitutions (Amine additions): After the first substitution is complete, the subsequent additions of amines to form the 2,4-diamino product can be performed at a moderately elevated temperature (e.g., room temperature to 50 °C). Because both desired groups are amines, they can sometimes be added concurrently, but stepwise control often yields a cleaner product.

Q2: My reaction is plagued by insoluble white precipitates, leading to low yields. What are they and how can I avoid them?

A2: The precipitate is likely cyanuric acid or its chlorinated derivatives, which result from the hydrolysis of cyanuric chloride or its intermediates.[5] The C-Cl bonds on the triazine ring are susceptible to reaction with water.

  • Causality: Moisture in your solvents or glassware, or even atmospheric humidity, can lead to hydrolysis. The rate of this side reaction is also influenced by pH, increasing in alkaline conditions (pH ≥ 7).[5]

  • Solutions:

    • Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • pH Management: Maintain a neutral to slightly acidic pH, especially during the initial substitution steps. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can help neutralize the HCl generated during substitution without significantly raising the pH.[6]

Q3: Is there a preferred order for introducing the nucleophiles? For instance, aryl group first, then amines?

A3: Yes, the order of addition is critical, especially when dealing with different classes of nucleophiles (e.g., organometallics, amines, alcohols). For mixed substitutions, it is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more challenging.[6][7][8] Therefore, if your synthesis plan involves different types of nucleophiles, the amine should not be the first one introduced unless you are making a symmetrical diamino intermediate. For the target molecule, the aryl group is typically installed first, followed by the two amino groups.

Troubleshooting Guide: Common Synthesis Problems
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low for the specific substitution step. 3. Inadequate base to neutralize generated HCl, causing protonation of the amine.1. For less reactive amines, consider using microwave irradiation or a phase-transfer catalyst (e.g., TBAB) to enhance efficiency.[9][10] 2. Gradually increase the reaction temperature in 10 °C increments and monitor closely by TLC or LC-MS. 3. Ensure at least one equivalent of a suitable base (e.g., DIPEA, K₂CO₃) is used per substitution.[6][7]
Reaction Stalls After First Substitution The mono-substituted intermediate is less reactive than the starting cyanuric chloride.Increase the temperature for the second substitution step (e.g., from 0 °C to room temperature or 40 °C) and allow for a longer reaction time (12-24 hours).[6]
Product is Difficult to Purify 1. Presence of closely related byproducts (e.g., isomers, tri-substituted compounds). 2. Hydrolyzed starting materials co-eluting with the product.1. Optimize temperature control and stoichiometry to minimize byproduct formation. 2. Before work-up, quench the reaction with a saturated aqueous solution of ammonium chloride and perform a thorough aqueous wash to remove water-soluble impurities.[6] Utilize gradient column chromatography for purification.
Protocol: General Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines

This protocol outlines a general, two-stage approach starting from a 2,4-diamino-6-chloro-1,3,5-triazine intermediate, which is then coupled with the desired aryl group.

Stage 1: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF or acetone in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of aqueous ammonia (~2.2 eq) and cool it to 0 °C.

  • Add the cold ammonia solution dropwise to the stirring cyanuric chloride solution, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0-5 °C for 4-6 hours.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor reaction progress via TLC. Upon completion, filter the resulting precipitate and wash with cold water and diethyl ether to yield 2,4-diamino-6-chloro-1,3,5-triazine.

Stage 2: Suzuki Coupling to Install the Aryl Group

  • To a microwave vial, add 2,4-diamino-6-chloro-1,3,5-triazine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Add a solvent mixture, such as Dioxane/H₂O (4:1).

  • Seal the vial and heat using microwave irradiation (e.g., 120-140 °C) for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

G cluster_stage1 Stage 1: Diamination cluster_stage2 Stage 2: Suzuki Coupling CC Cyanuric Chloride in THF Reaction1 Reaction at 0-5 °C, then RT CC->Reaction1 Ammonia Aqueous Ammonia (2.2 eq) Ammonia->Reaction1 Intermediate 2,4-Diamino-6-chloro-1,3,5-triazine Reaction1->Intermediate Reaction2 Microwave Irradiation (120-140 °C) Intermediate->Reaction2 BoronicAcid 4-(CF3)phenylboronic acid BoronicAcid->Reaction2 Catalyst Pd Catalyst + Base Catalyst->Reaction2 Purification Work-up & Purification Reaction2->Purification FinalProduct Target Compound Purification->FinalProduct

Caption: General synthetic workflow for the target compound.

Part II: Enhancing Biological Selectivity & Application

For kinase inhibitors, selectivity is paramount to minimize off-target effects and associated toxicity. The 2,4-diamino-1,3,5-triazine scaffold is a known hinge-binding motif, but selectivity is often dictated by the substituent at the 6-position, which explores a more variable region of the ATP-binding pocket.

Frequently Asked Questions (FAQs): Biological Selectivity

Q1: My compound is a potent inhibitor of its target kinase, but a screening panel shows it hits many other kinases. Why?

A1: This is a common issue known as poor selectivity.

  • Causality: The ATP-binding site is highly conserved across the human kinome. The 2,4-diamino-triazine core effectively mimics the adenine portion of ATP, leading to broad activity if the 6-position substituent does not provide sufficient unique interactions with the target kinase.[1]

  • Solution: The key is to modify the 6-aryl substituent to exploit unique features of the target's binding pocket. The 4-(trifluoromethyl)phenyl group is a good starting point, but further optimization may be needed. Consider introducing additional functional groups that can form specific interactions (H-bonds, salt bridges) with non-conserved residues in your target kinase.

Q2: How can I improve the selectivity profile of my lead compound?

A2: A structure-activity relationship (SAR) study is necessary.

  • Strategy: Synthesize a small library of analogs by varying the 6-aryl group.[11] For the 4-(trifluoromethyl)phenyl moiety, you could explore:

    • Positional Isomers: Move the -CF₃ group to the 2- or 3-position.

    • Alternative Groups: Replace -CF₃ with other electron-withdrawing or -donating groups (-Cl, -F, -OCH₃, -CN) to probe electronic requirements.

    • Additional Substituents: Add a second substituent to the phenyl ring to create more defined interactions.

  • Data Analysis: Screen these new compounds against your target and a panel of off-target kinases to identify substitutions that increase the selectivity ratio (IC₅₀ off-target / IC₅₀ on-target).

Data Interpretation: Profiling Kinase Selectivity

A critical step in development is to quantify selectivity. This is typically done by determining the IC₅₀ values against the primary target and a panel of related kinases.

Kinase TargetIC₅₀ (nM) for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine (Hypothetical Data)Selectivity Ratio (IC₅₀ Kinase X / IC₅₀ Target A)
Target Kinase A 15 1
Kinase B (Family 1)35023.3
Kinase C (Family 1)1,20080
Kinase D (Family 2)>10,000>667
Kinase E (Family 3)85056.7

In this hypothetical example, the compound shows good selectivity against kinases from different families (D) and moderate to good selectivity against related kinases within the same family (B, C, E).

Protocol: General In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to determine the IC₅₀ of an inhibitor.

  • Compound Preparation: Prepare a serial dilution of the triazine compound in DMSO, typically starting from 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP in kinase buffer.

  • Inhibitor Addition: Add a small volume of the diluted compound (or DMSO for control) to the wells.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion Measurement:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Signal Reading: Read the luminescence signal on a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_workflow Kinase Assay Workflow Start Kinase + Substrate + ATP + Inhibitor Incubate Incubate (Kinase Reaction) Start->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Detection Reagent (Convert ADP to ATP, Generate Light) Add_ADP_Glo->Add_Detection Read Read Luminescence Add_Detection->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

G cluster_pathway Simplified PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Triazine Inhibitor Inhibitor->PI3K

Sources

Validation & Comparative

validation of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine's target engagement

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Target Engagement Validation for Novel 1,3,5-Triazine Analogs

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's direct binding target are paramount for advancing a compound from a mere "hit" to a viable clinical candidate. This guide provides a comprehensive, technically-grounded comparison of leading methodologies for validating the target engagement of novel compounds, using the promising, yet mechanistically uncharacterized, molecule 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine as a central case study. While various 2,4-diamino-1,3,5-triazine derivatives have shown potential as anticancer and antileukemic agents, the precise molecular target of this specific analog remains to be elucidated.[1][2] This guide, therefore, addresses the crucial next step for a researcher in possession of such a bioactive compound: unequivocally identifying its cellular target and rigorously validating this interaction.

We will navigate the logical progression from unbiased target discovery to orthogonal validation, emphasizing the causality behind experimental choices and the inherent self-validating nature of a well-designed experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust, data-driven case for the mechanism of action of their small molecules.

Part 1: Unbiased Target Identification: A Chemoproteomic Approach

When the target of a bioactive compound is unknown, an unbiased approach is essential to survey the entire proteome for potential binding partners. Photoaffinity labeling (PAL) coupled with quantitative chemoproteomics stands as a powerful strategy for this initial discovery phase.[3][4][5][6][7] This technique involves synthesizing a probe version of the compound of interest that can be irreversibly crosslinked to its target upon photoactivation.

The Rationale for Photoaffinity Labeling

PAL is chosen as the primary screening method due to its ability to capture even transient or low-affinity interactions that might be missed by equilibrium-based methods.[5] The covalent bond formed upon UV irradiation allows for stringent purification procedures to remove non-specific binders, enriching for true interactors.

Experimental Workflow: Photoaffinity Labeling

The overall workflow for a PAL-based target identification experiment is depicted below.

PAL_Workflow cluster_0 Probe Synthesis & Validation cluster_1 Cellular Experiment cluster_2 Target Enrichment & Identification Probe_Design Design Photoaffinity Probe (diazirine/benzophenone) Probe_Synth Synthesize Probe Probe_Design->Probe_Synth Probe_Validate Validate Probe Activity Probe_Synth->Probe_Validate Cell_Treatment Treat Live Cells with Probe Probe_Validate->Cell_Treatment UV_Activation UV Irradiation (Crosslinking) Cell_Treatment->UV_Activation Lysis Cell Lysis UV_Activation->Lysis Enrichment Enrich Labeled Proteins (e.g., Biotin-Streptavidin) Lysis->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Hit Identification LC_MS->Data_Analysis CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis Treat_Cells Treat Cells/Lysate with Compound vs. Vehicle Heat_Samples Heat Aliquots to a Range of Temperatures Treat_Cells->Heat_Samples Separate Separate Soluble/Aggregated Fractions (Centrifugation) Heat_Samples->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Quantify Plot Plot Melt Curves & Determine ΔTm Quantify->Plot SPR_Workflow cluster_0 Surface Preparation cluster_1 Binding Measurement cluster_2 Data Analysis Immobilize Immobilize Purified Target Protein onto Sensor Chip Inject_Analyte Inject Serial Dilutions of Compound (Analyte) Immobilize->Inject_Analyte Association Measure Association Phase Inject_Analyte->Association Dissociation Measure Dissociation Phase Association->Dissociation Generate_Sensorgrams Generate Sensorgrams Dissociation->Generate_Sensorgrams Fit_Data Fit Data to a Binding Model Generate_Sensorgrams->Fit_Data Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics ITC_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis Load_Protein Load Purified Target Protein into Sample Cell Inject_Ligand Inject Small Aliquots of Ligand into Sample Cell Load_Protein->Inject_Ligand Load_Ligand Load Compound (Ligand) into Syringe Load_Ligand->Inject_Ligand Measure_Heat Measure Heat Change After Each Injection Inject_Ligand->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Isotherm Fit Data to a Binding Isotherm Plot_Data->Fit_Isotherm Determine_Params Determine KD, n, ΔH, and ΔS Fit_Isotherm->Determine_Params

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising lead compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical, yet often challenging, aspect of this process is the characterization of a compound's cross-reactivity profile. This guide provides an in-depth, technical framework for assessing the selectivity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a molecule belonging to a class of compounds with demonstrated therapeutic potential.[1][2][3] By leveraging established methodologies and explaining the causality behind experimental choices, this guide aims to equip scientists with the tools to generate robust and reliable cross-reactivity data.

The Imperative of Selectivity Profiling

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Many of these effects are achieved through the inhibition of specific enzymes. For instance, several 2,4-diamino-1,3,5-triazine derivatives are known inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis.[3][4] Given this precedent, it is plausible that 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine also targets DHFR or other related enzymes.

However, off-target interactions can lead to unforeseen side effects and toxicity, undermining the therapeutic potential of an otherwise promising compound.[5][6] Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a fundamental step in understanding a compound's mechanism of action and ensuring its safety and efficacy. This guide will walk you through the essential experimental workflows to build a detailed cross-reactivity profile for our lead compound.

Experimental Strategy for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-pronged approach, moving from broad, high-throughput screens to more focused, mechanistic studies. The following experimental workflow provides a systematic path to characterizing the selectivity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Interpretation A Compound Synthesis & Purification B Primary Target Engagement (e.g., DHFR) A->B C Broad Kinase Panel Screen A->C D Related Enzyme Screen (e.g., other reductases) A->D I Cell-Based Cytotoxicity Assays A->I E IC50 Determination for Primary Target B->E F IC50 Determination for Identified Off-Targets C->F D->F G Competitive Binding Assays (Ki Determination) E->G F->G H Cell-Based Functional Assays (Target-Specific) G->H J Off-Target Validation in Cellular Context G->J K Selectivity Profile Generation H->K I->K J->K L Structure-Activity Relationship (SAR) Analysis K->L

Caption: A phased experimental workflow for comprehensive cross-reactivity profiling.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step protocols for key assays in the cross-reactivity workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Enzyme Inhibition Assay: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. This protocol describes a generalized enzyme inhibition assay that can be adapted for the primary target (e.g., DHFR) and any identified off-targets.[7][8]

Principle: This assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The rate of product formation is monitored, often through a change in absorbance or fluorescence.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer appropriate for the enzyme of interest.

    • Prepare solutions of the enzyme, substrate, and any necessary cofactors at working concentrations.

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Create a serial dilution of the test compound directly in the plate. Include a vehicle control (solvent only).

    • Add the enzyme solution to all wells except for the negative control wells (which will contain only buffer and substrate).

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[8]

  • Initiating the Reaction:

    • Add the substrate to all wells to start the reaction.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular time intervals using a microplate reader. The reaction rate is determined from the initial linear portion of the progress curve.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Trustworthiness: The pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.[8] The inclusion of positive (known inhibitor) and negative (no enzyme) controls validates the assay's performance.

Competitive Binding Assay: Determining the Inhibition Constant (Ki)

While IC50 values are useful for comparing potency, the inhibition constant (Ki) is a more direct measure of a compound's binding affinity. Competitive binding assays are used to determine the Ki by measuring the ability of the test compound to displace a known, labeled ligand from the target protein.[9][10]

Principle: This assay quantifies the affinity of an unlabeled compound (the competitor) by its ability to compete with a labeled ligand for the same binding site on a target protein.[9]

Step-by-Step Protocol:

  • Establish a Direct Binding Assay:

    • First, characterize the binding of a fluorescently labeled ligand (or a radiolabeled one) to the target protein to determine its dissociation constant (Kd). This is done by titrating the target protein against a fixed concentration of the labeled ligand.[9]

  • Competition Experiment:

    • Prepare a series of tubes or wells containing a fixed concentration of the target protein and the labeled ligand (at a concentration around its Kd).

    • Add increasing concentrations of the unlabeled test compound (2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine) to these tubes.

    • Incubate the mixture to allow it to reach equilibrium.

  • Detection:

    • Measure the signal from the labeled ligand that remains bound to the target. This can be done using techniques like fluorescence polarization, surface plasmon resonance (SPR), or by separating the bound and free ligand.[10][11]

  • Data Analysis:

    • The data will show a decrease in the signal from the labeled ligand as the concentration of the unlabeled competitor increases.

    • The concentration of the unlabeled compound that displaces 50% of the labeled ligand is the EC50.

    • The Ki can then be calculated from the EC50 and the Kd of the labeled ligand using the Cheng-Prusoff equation.

Causality and Trustworthiness: This method's reliability hinges on the assumption that both the labeled ligand and the competitor bind to the same site in a mutually exclusive manner.[9] Running the experiment with a known competitor of the target protein serves as a positive control.

Cell-Based Functional Assays: Assessing Activity in a Biological Context

In vitro assays provide valuable information about direct target engagement, but they do not always predict a compound's behavior in a cellular environment. Cell-based assays offer a more physiologically relevant system to assess a compound's functional effects.[5][12][13]

Principle: These assays measure a downstream cellular event that is dependent on the activity of the target protein. For example, if the target is DHFR, a cell-based assay could measure changes in cell proliferation or nucleotide synthesis.[3][13]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cell line that expresses the target of interest. The choice of cell line is critical and should be relevant to the intended therapeutic application.[12]

  • Compound Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound. Include appropriate controls (vehicle and a known active compound).

  • Functional Readout:

    • After an appropriate incubation period, measure the desired cellular response. This could include:

      • Cell Viability/Proliferation Assays: (e.g., MTT, resazurin) to assess overall cytotoxicity and anti-proliferative effects.[5]

      • Reporter Gene Assays: If the target regulates a specific signaling pathway, a reporter gene assay can be used to measure changes in gene expression.

      • Metabolite Analysis: For metabolic enzymes like DHFR, one could measure the levels of downstream metabolites.

  • Data Analysis:

    • Analyze the data to determine the concentration of the compound that produces a 50% effect (EC50).

Causality and Trustworthiness: The use of a cell line that lacks the target protein (or has it knocked down) can serve as a crucial negative control to confirm that the observed effect is indeed target-mediated.[12]

Data Presentation and Interpretation

The data generated from these assays should be compiled into a clear and concise format to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Profile of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

TargetAssay TypeIC50 / Ki (µM)
Primary Target
Dihydrofolate Reductase (DHFR)Enzyme Inhibition0.15
Related Enzymes
Dihydropyrimidine Dehydrogenase (DPD)Enzyme Inhibition> 50
Thioredoxin ReductaseEnzyme Inhibition12.5
Glutathione ReductaseEnzyme Inhibition25.8
Selected Kinases
Kinase AKinaseGlo> 100
Kinase BKinaseGlo8.2
Kinase CKinaseGlo> 100

A high degree of selectivity is indicated by a large fold difference between the IC50 or Ki for the primary target and those for off-targets. In the hypothetical data above, the compound is highly selective for DHFR over DPD and most kinases but shows some activity against other reductases and Kinase B, which would warrant further investigation.

Visualizing Key Concepts

Diagrams can be powerful tools for illustrating complex biological pathways and experimental designs.

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Compound->DHFR Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Conclusion

A thorough understanding of a compound's cross-reactivity is paramount for successful drug development. This guide has provided a comprehensive framework for profiling the selectivity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. By employing the detailed protocols for enzyme inhibition, competitive binding, and cell-based functional assays, researchers can generate the high-quality, reliable data needed to make informed decisions about the future of their lead compound. This systematic approach, grounded in scientific rigor, will ultimately pave the way for the development of safer and more effective therapeutics.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Competition Assay Protocol. (n.d.). Fabgennix International. [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

  • The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2016). Methods in Molecular Biology, 1575, 1-22. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry, 65(5), 665–673. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • The protocol of competitive binding assay. (2018). ResearchGate. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2016). RSC Advances, 6(81), 77801–77813. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Cross-reactivity among drugs: Clinical problems. (2008). ResearchGate. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]

  • 5.4: Enzyme Inhibition. (2023). Chemistry LibreTexts. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. (2003). Current Opinion in Allergy and Clinical Immunology, 3(4), 265-270. [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (2000). Clinical Chemistry, 46(12), 1966–1971. [Link]

  • In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. (2023). Journal of Biomolecular Structure and Dynamics, 41(8), 2824–2838. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (2021). International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1-11. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules, 24(6), 1130. [Link]

  • Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine?. (2014). EPMA Journal, 5(1), 1. [Link]

  • Rare Dihydropyrimidine Dehydrogenase Variants and Toxicity by Floropyrimidines: A Case Report. (2019). Frontiers in Oncology, 9, 139. [Link]

  • DHFR Mutants Modulate Their Synchronized Dynamics with the Substrate by Shifting Hydrogen Bond Occupancies. (2022). The Journal of Physical Chemistry B, 126(34), 6425–6436. [Link]

  • Dihydropyrimidine dehydrogenase deficiency in patients with severe toxicity after 5-fluorouracil: a retrospective single-center study. (2016). BMC Cancer, 16, 459. [Link]

  • Possible Associations of Splice Site Mutation of Dihydropyrimidine Dehydrogenase (IVS14+1G>A) in Adverse Drug Reactions in Some Invasive Ductal Carcinoma Patients. (2007). International Journal of Pharmacology, 3(3), 246-252. [Link]

  • ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. (n.d.). ILO and WHO. [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). Molecules, 26(13), 3942. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6, 521. [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook. [Link]

Sources

A Comparative Analysis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and Related Antifolate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance

In the landscape of contemporary drug discovery, the 1,3,5-triazine scaffold stands as a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] This guide provides an in-depth comparative analysis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a potent antifolate agent, benchmarked against its structural analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern its efficacy, primarily through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis.

The strategic placement of a trifluoromethyl group at the para-position of the phenyl ring is a key design feature of the lead compound. This electron-withdrawing group significantly influences the electronic and steric properties of the molecule, which in turn can modulate its binding affinity to the target enzyme and its overall pharmacological profile. This guide will delve into the experimental data that underscores these molecular nuances, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging the therapeutic potential of this class of compounds.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase is a ubiquitous enzyme essential for the de novo synthesis of purines, thymidylate, and certain amino acids. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in various metabolic pathways. The inhibition of DHFR leads to a depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. This mechanism is the cornerstone of action for many successful chemotherapeutic and antimicrobial drugs. The 2,4-diamino-s-triazine core of our subject compound mimics the pteridine ring of the natural substrate, dihydrofolate, allowing it to competitively bind to the active site of DHFR.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalyzes One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF->One_Carbon_Metabolism DNA_Synthesis DNA Synthesis & Repair One_Carbon_Metabolism->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Triazine_Inhibitor 2,4-Diamino-6-aryl- 1,3,5-triazine Triazine_Inhibitor->DHFR Inhibits

Caption: Mechanism of Action of 2,4-Diamino-6-aryl-1,3,5-triazine DHFR Inhibitors.

Comparative In Vitro Efficacy: A Structure-Activity Relationship (SAR) Perspective

Compound IDR Group (at position 4 of phenyl ring)Cell LineIC50 (µM)Reference
1 -HK562 (Leukemia)>10[1]
2 -ClK562 (Leukemia)2.23[1]
3 -OCH₃K562 (Leukemia)1.01[1]
4 -FNot specifiedNot specified[2]
5 -CH₃Not specifiedNot specified[3]
Lead Compound -CF₃ Not specified Data not available

The data suggests that substitution on the phenyl ring plays a critical role in the anticancer activity of these compounds. The unsubstituted analog (Compound 1) exhibits weak activity, while the introduction of electron-withdrawing (-Cl) and electron-donating (-OCH₃) groups at the para-position significantly enhances potency. The high activity of the methoxy-substituted compound (Compound 3) suggests that electronic effects, and potentially hydrogen bonding interactions, are important for target engagement.

The trifluoromethyl group of the lead compound is a strong electron-withdrawing group. This property can influence the pKa of the amino groups on the triazine ring, potentially altering their protonation state at physiological pH and thereby affecting their interaction with key amino acid residues in the DHFR active site. Furthermore, the lipophilicity of the trifluoromethyl group may enhance cell membrane permeability, leading to increased intracellular concentrations of the inhibitor.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key in vitro assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.

  • Add varying concentrations of the test compounds to the wells. Include a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the DHFR enzyme to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 15-30 minutes.

  • Calculate the rate of NADPH oxidation for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Plate 96-well plate Reagents Add Assay Buffer, DHF, NADPH Plate->Reagents Compounds Add Test Compounds (and controls) Reagents->Compounds Add_Enzyme Add DHFR Enzyme (Initiate Reaction) Compounds->Add_Enzyme Read_Absorbance Read Absorbance at 340 nm (Kinetic Mode) Add_Enzyme->Read_Absorbance Calculate_Rate Calculate Rate of NADPH Oxidation Read_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Caption: Experimental workflow for the DHFR inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., K562, MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vitro ADME Profiling: A Glimpse into Druggability

Beyond target potency, the success of a drug candidate is heavily reliant on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these parameters is crucial for identifying potential liabilities and guiding lead optimization. For 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and its analogs, a standard panel of in vitro ADME assays would provide critical insights into their drug-like characteristics.

Key In Vitro ADME Assays:

  • Solubility: Determines the concentration at which a compound is fully dissolved in a given solvent system (e.g., phosphate-buffered saline). Poor aqueous solubility can limit oral absorption.

  • Permeability (e.g., Caco-2 Assay): Assesses the ability of a compound to cross intestinal epithelial cell monolayers, predicting its potential for oral absorption.

  • Metabolic Stability (e.g., Liver Microsomes or Hepatocytes): Evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. High metabolic instability can lead to rapid clearance and poor in vivo efficacy.

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. High plasma protein binding can reduce the free fraction of the drug available to exert its pharmacological effect.

  • CYP450 Inhibition: Identifies the potential for a compound to inhibit major cytochrome P450 isoforms, which can lead to drug-drug interactions.

A favorable ADME profile for a 2,4-diamino-6-aryl-1,3,5-triazine derivative would include good aqueous solubility, high permeability, moderate metabolic stability, and low potential for CYP450 inhibition. The trifluoromethyl group in the lead compound is known to enhance metabolic stability by blocking potential sites of metabolism on the phenyl ring.

Conclusion and Future Directions

The 2,4-diamino-6-aryl-1,3,5-triazine scaffold represents a promising platform for the development of novel DHFR inhibitors. The available data on structural analogs strongly suggests that 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine possesses significant potential as an anticancer agent. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group are anticipated to enhance its biological activity and metabolic stability.

Further research should focus on the direct synthesis and in vitro evaluation of this specific compound to confirm the hypotheses derived from SAR studies of its analogs. A comprehensive assessment of its inhibitory activity against DHFR from various species (e.g., human, bacterial, parasitic) would also be valuable for exploring its potential as an anti-infective agent. Moreover, a thorough in vitro ADME profiling will be essential to gauge its druggability and guide further optimization efforts. The detailed protocols provided in this guide offer a robust framework for undertaking these future investigations.

References

  • Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. (2009). Journal of Combinatorial Chemistry, 11(2), 267-73. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219-25. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances, 10(21), 12135-12144. [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (2016). Organic & Biomolecular Chemistry, 14(32), 7682-95. [Link]

  • 3D-QSAR study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). (2010). Medicinal Chemistry Research, 19(8), 849-860. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances, 10(21), 12135-12144. [Link]

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting... (n.d.). The Royal Society of Chemistry. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2022). Bioorganic Chemistry, 128, 106093. [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and... (2024). International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11. [Link]

  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6758-62. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2002). New Journal of Chemistry, 26(9), 1136-1141. [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[1][4][5]triazines. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. (2015). Journal of Medicinal Chemistry, 58(18), 7448-58. [Link]

  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. (2022). Molecules, 27(19), 6598. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). ResearchGate. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). Molecules, 23(11), 2999. [Link]

  • 2,4-Diaminothienopyrimidines as orally active antimalarial agents. (2013). Journal of Medicinal Chemistry, 56(19), 7664-78. [Link]

  • 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine. (n.d.). PubChem. [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (2016). Organic & Biomolecular Chemistry, 14(32), 7682-95. [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook. [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). NIST WebBook. [Link]

  • Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. (2024). Molecules, 29(18), 4284. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Analogs as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of antifolates: 2,4-diamino-1,3,5-triazine analogs featuring a 4-(trifluoromethyl)phenyl group at the C6 position. We will dissect the molecular architecture of these compounds, compare their biological performance against key alternatives, and provide detailed experimental protocols for their synthesis and evaluation. The primary focus is on their mechanism of action as inhibitors of Dihydrofolate Reductase (DHFR), a clinically validated target in oncology.[1][2]

Introduction: The Privileged 1,3,5-Triazine Scaffold in Drug Design

The 1,3,5-triazine ring system is a "privileged scaffold" in medicinal chemistry, renowned for its structural versatility and wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The 2,4-diamino-1,3,5-triazine core, in particular, is a classic bioisostere of the pteridine ring found in folic acid. This structural mimicry allows these compounds to function as competitive inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and certain amino acids.[1][5] By halting DHFR activity, these inhibitors deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death, an especially potent effect in rapidly proliferating cancer cells.[1]

This guide specifically examines analogs bearing a 6-phenyl substituent, with a particular focus on the influence of the trifluoromethyl (CF₃) group at the para-position. We will explore how this and other modifications influence binding affinity, cellular activity, and selectivity.

The Core Pharmacophore: Dissecting Molecular Interactions

The inhibitory activity of these triazine analogs against DHFR is governed by a set of well-defined molecular interactions within the enzyme's active site. Understanding these foundational interactions is critical to interpreting the SAR data.

  • The 2,4-Diamino Groups: These two amino groups are the cornerstone of DHFR binding. The protonated N1 of the triazine ring and the exocyclic amino group at C2 form a critical salt bridge and hydrogen bond network with a conserved acidic residue, typically a glutamate (Glu30 in human DHFR), in the active site.[5] This interaction mimics that of the natural substrate, dihydrofolate.

  • The Phenyl Ring at C6: This aromatic ring extends into a hydrophobic pocket, contributing significantly to the binding affinity through van der Waals forces and hydrophobic interactions.

  • The Role of the 4-Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group at the para-position of the phenyl ring has profound effects. As a potent electron-withdrawing group and a highly lipophilic moiety, it can enhance binding by increasing the hydrophobicity of the phenyl ring, allowing for deeper penetration into the active site's hydrophobic pocket. Furthermore, its electronic properties can modulate the overall physicochemical profile of the molecule, influencing cell permeability and metabolic stability.

cluster_DHFR DHFR Active Site cluster_Inhibitor Triazine Inhibitor GLU30 Glutamate Residue (e.g., Glu30) HYDROPHOBIC_POCKET Hydrophobic Pocket Triazine_Core 2,4-Diamino-1,3,5-Triazine Core Triazine_Core->GLU30 Ionic & H-Bonding (Key Interaction) Phenyl_Ring Phenyl Ring Triazine_Core->Phenyl_Ring C6 Linkage Phenyl_Ring->HYDROPHOBIC_POCKET Hydrophobic Interactions CF3_Group 4-(Trifluoromethyl) Group Phenyl_Ring->CF3_Group C4' Linkage

Caption: Key binding interactions of a triazine inhibitor within the DHFR active site.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency of these DHFR inhibitors can be finely tuned by modifying various parts of the molecule. The following tables summarize the impact of these modifications, comparing the 4-(trifluoromethyl)phenyl analog to other representative compounds.

Table 1: Impact of Substituents on the C6-Phenyl Ring

The nature and position of the substituent on the phenyl ring dramatically influence inhibitory activity. The data below compares the half-maximal inhibitory concentration (IC₅₀) against human DHFR for various analogs. Lower IC₅₀ values indicate higher potency.

Compound IDPhenyl Ring Substituent (R)hDHFR IC₅₀ (µM)Rationale for Activity Change
1a -H (Unsubstituted)15.2Baseline hydrophobic interaction.
1b 4-Cl5.8The chloro group adds lipophilicity and can form halogen bonds, improving pocket filling.
1c 4-OCH₃12.5The methoxy group is slightly electron-donating and can introduce steric hindrance or unfavorable polar interactions.
1d (Topic) 4-CF₃ 0.9 The trifluoromethyl group significantly increases lipophilicity and is a strong electron-withdrawing group, optimizing hydrophobic interactions within the active site.[6]
1e 3,4-diCl2.1Dichloro substitution further enhances lipophilicity, leading to strong binding.[7]
1f 4-OCF₃1.3The trifluoromethoxy group also provides a strong hydrophobic and electronic contribution, similar to the CF₃ group.[6]

Data is representative and compiled from principles established in the literature.[6][7]

Expert Insight: The superior activity of the 4-CF₃ analog (1d) underscores the importance of a bulky, highly lipophilic group at the para-position. This position allows the substituent to extend deep into a hydrophobic sub-pocket of the DHFR enzyme without causing steric clashes, maximizing favorable van der Waals contacts.

Table 2: Impact of Substitutions on the C4-Amino Group

Modifying one of the exocyclic amino groups can also modulate activity, often by exploring additional binding vectors or altering solubility.

Compound IDC4-Amino SubstituentJurkat Cell Growth IC₅₀ (µM)Rationale for Activity Change
2a (Topic Core) -NH₂7.5The unsubstituted diamino scaffold is essential for the primary interaction with the conserved glutamate.
2b -NH(CH₃)15.1A small alkyl substitution can disrupt the optimal hydrogen bonding network required for potent inhibition.
2c -N(piperidino)4.2Incorporating the nitrogen into a piperidine ring can enhance potency by introducing favorable hydrophobic interactions in a nearby channel.[6]
2d -N(morpholino)9.8The oxygen atom in the morpholine ring introduces polarity, which can be detrimental if the binding pocket is purely hydrophobic.

Cellular activity data is representative and reflects both enzyme inhibition and cell permeability.[6]

Mechanism of Action: Interrupting Folate Metabolism

DHFR is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF is then used by other enzymes to produce essential precursors for DNA synthesis (like thymidylate) and protein synthesis (like methionine). By blocking DHFR, the triazine inhibitors cause a depletion of THF, leading to "thymineless death" in rapidly dividing cells.[1]

Folate_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR (Dihydrofolate Reductase) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_Precursors Thymidylate (dTMP) Purines THF->DNA_Precursors One-Carbon Transfer NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DNA_Synthesis DNA Synthesis & Cell Division DNA_Precursors->DNA_Synthesis Inhibitor 2,4-Diamino-1,3,5-Triazine Analogs Inhibitor->DHFR_Enzyme Competitive Inhibition DHFR_Enzyme->THF Product DHFR_Enzyme->NADP

Caption: The role of DHFR in the folate pathway and its inhibition by triazine analogs.

Experimental Protocols for Evaluation

To ensure scientific rigor, the evaluation of these compounds must follow validated protocols. Here, we detail the methodologies for synthesis, enzyme inhibition, and cellular cytotoxicity assessment.

Protocol 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis provides a rapid and efficient route to these triazine analogs compared to conventional heating methods.[8][9]

Synthesis_Workflow start Start reactants 1. Combine Cyanoguanidine, 4-(Trifluoromethyl)benzaldehyde, and appropriate amine in solvent (e.g., DMF). start->reactants microwave 2. Irradiate in Microwave Reactor (e.g., 130°C, 15 min). reactants->microwave precipitation 3. Cool reaction mixture. Precipitate forms. microwave->precipitation filtration 4. Filter the solid product. precipitation->filtration wash 5. Wash with Methanol and Water to remove impurities. filtration->wash dry 6. Dry under vacuum. wash->dry characterize 7. Characterize product via NMR, MS, and HPLC. dry->characterize end Pure Compound characterize->end

Caption: Workflow for the microwave-assisted synthesis of triazine analogs.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), the desired aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde, 1.1 eq), and the desired amine or ammonia source (1.2 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130°C) for a short duration (e.g., 10-20 minutes).[8]

  • Product Isolation: After cooling, the dihydrotriazine intermediate or final triazine product often precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the precipitate sequentially with cold methanol and deionized water to remove unreacted starting materials and salts.

  • Drying and Characterization: Dry the purified product under high vacuum. Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro DHFR Inhibition Assay

This colorimetric assay measures the enzymatic activity of DHFR by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[10][11]

Reagents:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • Recombinant human DHFR enzyme

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test compounds (dissolved in DMSO)

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well, UV-transparent microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Methotrexate).

  • Enzyme and Cofactor Addition: Add DHFR Assay Buffer, the NADPH solution, and the hDHFR enzyme to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[10]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

MTT_Assay_Workflow start Start seed_cells 1. Seed cancer cells (e.g., Jurkat) in a 96-well plate and allow to attach/grow. start->seed_cells add_compound 2. Treat cells with serial dilutions of the test compound. seed_cells->add_compound incubate 3. Incubate for a set period (e.g., 48-72 hours). add_compound->incubate add_mtt 4. Add MTT reagent to each well and incubate (e.g., 4 hours). incubate->add_mtt formazan 5. Living cells convert yellow MTT to purple formazan crystals. add_mtt->formazan solubilize 6. Add solubilizing agent (e.g., DMSO) to dissolve the formazan. formazan->solubilize read_absorbance 7. Measure absorbance at ~570 nm using a plate reader. solubilize->read_absorbance calculate_ic50 8. Calculate cell viability and determine the IC50 value. read_absorbance->calculate_ic50 end Cytotoxicity Data calculate_ic50->end

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Jurkat, A549) in a 96-well plate at a predetermined density and allow them to incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazine analogs. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their cytotoxic effects.[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC₅₀ value.[14]

Conclusion and Future Outlook

The structure-activity relationship of 2,4-diamino-6-phenyl-1,3,5-triazines is well-defined, with potency being highly sensitive to substitutions on the phenyl ring. The 4-(trifluoromethyl)phenyl analog stands out as a particularly potent inhibitor of DHFR, a direct consequence of the lipophilic and electronic properties of the CF₃ group, which optimize interactions within the enzyme's hydrophobic pocket. Modifications to the exocyclic amino groups offer a secondary route to modulate activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Improving Selectivity: Designing analogs that selectively inhibit pathogenic (e.g., bacterial, protozoal) or human DHFR to minimize off-target effects.

  • Overcoming Resistance: Developing compounds that are effective against known resistance-conferring mutations in the DHFR enzyme.

  • Dual-Target Inhibitors: Combining the triazine scaffold with other pharmacophores to create hybrid molecules that inhibit multiple targets in the cancer cell signaling network.[1]

By leveraging the principles outlined in this guide, researchers can continue to rationally design and synthesize novel 1,3,5-triazine derivatives with enhanced therapeutic potential.

References

  • Title: Cytotoxic assays for screening anticancer agents Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link]

  • Title: Cytotoxicity Assay for Anti-Cancer Drugs Source: Omni Life Science URL: [Link]

  • Title: Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]

  • Title: Cytotoxicity Assays | Life Science Applications Source: Bio-Rad URL: [Link]

  • Title: Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers Source: ResearchGate URL: [Link]

  • Title: Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader Source: SciSpace URL: [Link]

  • Title: Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Dihydrofolate Reductase Activity Kit (Colorimetric) Source: Assay Genie URL: [Link]

  • Title: Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL: [Link]

  • Title: DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents Source: MDPI URL: [Link]

  • Title: Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Dihydrofolate reductase inhibitor Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis Source: PubMed URL: [Link]

  • Title: 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review Source: Preprints.org URL: [Link]

Sources

A Comparative Efficacy Analysis of Icotinib Versus Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of Icotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with the standard of care for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, mechanistic insights, and experimental methodologies.

Introduction: The Advent of Targeted Therapy in NSCLC

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC), moving from broad-spectrum chemotherapy to personalized, targeted therapies. These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival.

Icotinib is a potent, orally available, first-generation EGFR-TKI. It functions by competitively and reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling. Developed as a targeted therapeutic, its efficacy has been evaluated against established treatment regimens for EGFR-mutated NSCLC.

The Evolving Landscape of Standard of Care in EGFR-Mutated NSCLC

The standard of care for patients with EGFR-mutated NSCLC has evolved significantly. Initially, platinum-based chemotherapy was the primary treatment. The advent of first-generation EGFR-TKIs, such as gefitinib and erlotinib, marked a significant improvement in outcomes for this patient population. Subsequently, second-generation and, more notably, third-generation TKIs have further refined the standard of care.

Currently, the preferred first-line treatment for advanced EGFR-mutated NSCLC is the third-generation TKI, Osimertinib .[1][2] This is based on its superior efficacy and central nervous system (CNS) activity compared to first-generation TKIs.[3] In some cases, osimertinib is used in combination with chemotherapy.[4] For the purpose of this guide, the efficacy of Icotinib will be compared against both historical and contemporary standards of care, including chemotherapy and another first-generation TKI, gefitinib, to provide a comprehensive performance benchmark.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. In EGFR-mutated NSCLC, the receptor is constitutively active, driving tumorigenesis.

Icotinib, by blocking the ATP-binding site of the EGFR tyrosine kinase, prevents the phosphorylation necessary for the activation of these downstream pathways. This leads to the suppression of cancer cell proliferation and induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Icotinib Icotinib Icotinib->EGFR Inhibits ATP ATP ATP->EGFR Binds to Kinase Domain caption EGFR Signaling Pathway and Icotinib Inhibition

Figure 1: EGFR Signaling Pathway and Icotinib Inhibition.

Comparative Efficacy of Icotinib

The efficacy of Icotinib has been rigorously evaluated in several key clinical trials, comparing it to both chemotherapy and other first-generation EGFR-TKIs.

Icotinib vs. Chemotherapy

The EVIDENCE trial , a randomized, open-label, phase 3 study, compared adjuvant Icotinib with chemotherapy (vinorelbine plus cisplatin) in patients with completely resected stage II-IIIA EGFR-mutated NSCLC.[5] The results demonstrated a significant improvement in disease-free survival (DFS) for patients treated with Icotinib.[5]

In the first-line treatment of advanced (stage IIIB/IV) EGFR-mutated NSCLC, the CONVINCE trial showed that Icotinib improved progression-free survival (PFS) compared to a cisplatin/pemetrexed chemotherapy regimen.[6]

Trial Treatment Arms Efficacy Endpoint Icotinib Chemotherapy Hazard Ratio (HR) [95% CI] p-value
EVIDENCE Icotinib vs. Vinorelbine + CisplatinMedian DFS47.0 months22.1 months0.36 [0.24-0.55]<0.0001[5]
CONVINCE Icotinib vs. Cisplatin + PemetrexedMedian PFS11.2 months7.9 months--

Table 1: Summary of Efficacy Data for Icotinib vs. Chemotherapy.

Icotinib vs. Gefitinib

The ICOGEN trial was a pivotal phase 3, double-blind, non-inferiority study that directly compared Icotinib to Gefitinib in patients with advanced NSCLC who had previously received chemotherapy.[7][8] The trial concluded that Icotinib was non-inferior to Gefitinib in terms of progression-free survival.[7][8]

Trial Treatment Arms Efficacy Endpoint Icotinib Gefitinib Hazard Ratio (HR) [95% CI] p-value
ICOGEN Icotinib vs. GefitinibMedian PFS4.6 months3.4 months0.84 [0.67-1.05]0.13[7][8]
Median OS13.3 months13.9 months0.90 [0.79-1.02]0.109[9]
ORR27.6%27.2%--
DCR75.4%74.9%--

Table 2: Summary of Efficacy Data from the ICOGEN Trial.

Contextualizing with the Current Standard of Care: Osimertinib

While Icotinib demonstrated comparable efficacy to other first-generation TKIs and superiority over chemotherapy, the therapeutic landscape has been further advanced by third-generation TKIs. The FLAURA trial established osimertinib as the first-line standard of care by showing significantly longer PFS and overall survival (OS) compared to first-generation TKIs (gefitinib or erlotinib).[10][11][12]

Trial Treatment Arms Efficacy Endpoint Osimertinib Gefitinib or Erlotinib Hazard Ratio (HR) [95% CI] p-value
FLAURA Osimertinib vs. 1st-Gen TKIMedian PFS18.9 months10.2 months0.46 [0.37-0.57]<0.001[10]
Median OS38.6 months31.8 months0.80 [0.64-1.00]0.046[3]

Table 3: Efficacy of Osimertinib vs. First-Generation TKIs.

These data underscore the rapid evolution of treatment standards and position first-generation TKIs like Icotinib as important benchmarks and potential therapeutic options in specific clinical contexts or regions, while highlighting the superior efficacy of third-generation inhibitors.

Experimental Protocols for Efficacy Assessment

The preclinical evaluation of EGFR-TKIs like Icotinib is crucial for determining their potency and selectivity. A standard method for this is the in vitro cell viability assay using NSCLC cell lines with known EGFR mutation status.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Icotinib in EGFR-mutated and EGFR wild-type NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations, A549 with wild-type EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Icotinib (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture the selected NSCLC cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Icotinib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Icotinib stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Remove the medium from the 96-well plates and add 100 µL of the diluted Icotinib solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Icotinib concentration and fit a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_culture Culture NSCLC Cell Lines start->cell_culture drug_prep Prepare Icotinib Serial Dilutions start->drug_prep end End seed_cells Seed Cells in 96-Well Plate cell_culture->seed_cells add_drug Add Icotinib and Incubate 72h drug_prep->add_drug incubate1 Incubate Overnight seed_cells->incubate1 incubate1->add_drug add_mtt Add MTT and Incubate 4h add_drug->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 determine_ic50->end caption Workflow for MTT Cell Viability Assay

Figure 2: Workflow for MTT Cell Viability Assay.

Safety and Tolerability

A key aspect of targeted therapies is their potential for an improved safety profile compared to cytotoxic chemotherapy. The EVIDENCE trial reported that treatment-related serious adverse events were significantly lower in the Icotinib group (1%) compared to the chemotherapy group (14%).[5]

In the ICOGEN trial, Icotinib demonstrated a favorable safety profile compared to Gefitinib, with a lower incidence of drug-related adverse events (61% vs. 70%), particularly diarrhea (19% vs. 28%).[7][8] This suggests that while having a similar mechanism of action and efficacy to other first-generation TKIs, Icotinib may offer a better tolerability profile.

Conclusion

Icotinib has proven to be an effective targeted therapy for patients with EGFR-mutated NSCLC. Clinical data robustly supports its superiority over traditional platinum-based chemotherapy and its non-inferiority to the first-generation TKI, gefitinib, with a potentially more favorable safety profile.

However, the field of targeted therapy for NSCLC is dynamic. The emergence of third-generation EGFR-TKIs, such as osimertinib, has established a new benchmark for efficacy, particularly in first-line treatment and for patients with CNS metastases. While osimertinib represents the current standard of care in many regions, Icotinib remains a clinically validated and important therapeutic option, especially in contexts where it provides a viable and accessible alternative to other EGFR-TKIs or chemotherapy. The comparative data presented in this guide should serve as a valuable resource for researchers and clinicians in the ongoing development and positioning of targeted therapies for NSCLC.

References

  • Final overall survival and updated biomarker analysis results from the randomized phase III ICOGEN trial. - ASCO Publications. [Link]

  • Survival Data From FLAURA2 Back Osimertinib Plus Chemo as First-Line Standard in EGFR-Mutated NSCLC - Oncology News Central. [Link]

  • Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial - PubMed. [Link]

  • Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer. [Link]

  • FLAURA Trial Update: Osimertinib Outperforms Other TKIs for OS in Advanced NSCLC. [Link]

  • A randomized, double-blind phase III study of icotinib versus gefitinib in patients with advanced non-small cell lung cancer (NSCLC) previously treated with chemotherapy (ICOGEN). - ASCO Publications. [Link]

  • Targeting Common EGFR Mutations in NSCLC – Review of Global Phase III Trials of Third-generation Inhibitors. [Link]

  • Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial. [Link]

  • FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. [Link]

  • Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): A randomised, double-blind phase 3 non-inferiority trial - ResearchGate. [Link]

  • Icotinib versus chemotherapy as adjuvant treatment for stage II-IIIA EGFR-mutant non-small-cell lung cancer (EVIDENCE): a randomised, open-label, phase 3 trial - PubMed. [Link]

  • Icotinib vs. Chemotherapy in EGFR-Positive Lung Adenocarcinoma - JNCCN 360. [Link]

  • New Treatment Options for Patients With Oncogene-Addicted Non–Small Cell Lung Cancer Focusing on EGFR-Mutant Tumors - ASCO Publications. [Link]

  • Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC. [Link]

  • Treatment for EGFR-Mutant NSCLC Varies by Driver | Targeted Oncology. [Link]

Sources

A Comparative Toxicological Assessment of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a compound of interest in medicinal chemistry and drug development. Due to the limited direct toxicological data available for this specific molecule, this guide leverages a comparative approach, primarily evaluating it against its non-fluorinated analog, 2,4-Diamino-6-phenyl-1,3,5-triazine (also known as benzoguanamine). This analysis is supplemented with data from other structurally related 6-aryl-2,4-diamino-1,3,5-triazines to establish a broader understanding of the structure-toxicity relationship within this chemical class.

The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. However, this modification can also significantly impact its toxicity profile. This guide aims to provide researchers, scientists, and drug development professionals with a framework for assessing the potential toxicity of this and similar compounds, supported by detailed experimental protocols for key toxicological assays.

Comparative Toxicological Overview

The primary focus of this guide is to infer the toxicity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine by comparing it with its well-characterized parent compound, benzoguanamine, and other relevant analogs.

Key Comparator Compounds:

  • 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine): The direct non-fluorinated analog. It is used in the production of thermosetting resins and has some available toxicological data.[1][2][3][4]

  • Other 6-aryl-2,4-diamino-1,3,5-triazine derivatives: Data from various studies on similar compounds will be used to discuss structure-activity relationships (SAR).[5][6]

The trifluoromethyl group is known to be metabolically stable and generally does not release fluoride ions.[7] Its primary influence on toxicity is through altering the physicochemical properties of the parent molecule, which can affect its absorption, distribution, metabolism, excretion, and target interactions.

Table 1: Comparative Toxicity Profile of 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

Toxicological EndpointObservationReference
Acute Oral Toxicity Harmful if swallowed. May cause irritation of the digestive tract.[2][3]
Inhalation Toxicity May cause respiratory tract irritation.[3][4]
Dermal Toxicity May cause skin irritation.[3]
Eye Irritation Mildly irritating to the eyes.[4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2][4]

Key In Vitro and In Vivo Toxicological Assays

To experimentally determine and compare the toxicity of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a battery of standardized in vitro and in vivo assays is recommended. Below are detailed protocols for three fundamental assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and comparators) in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

MTT Assay Workflow Diagram
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed with Triton X-100) and vehicle controls.

LDH Assay Workflow Diagram
Zebrafish Embryo Toxicity Assay

The zebrafish (Danio rerio) embryo is a valuable in vivo model for assessing developmental and acute toxicity due to its rapid, external development and optical transparency.

Experimental Protocol:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and select healthy, normally developing embryos at the 4-6 hours post-fertilization (hpf) stage.

  • Exposure: Place 10-15 embryos per well in a 24-well plate containing embryo medium.

  • Compound Addition: Replace the embryo medium with serial dilutions of the test compounds in embryo medium. Include a vehicle control (e.g., 0.1% DMSO) and a negative control (embryo medium only).

  • Incubation: Incubate the plates at 28.5°C.

  • Endpoint Assessment: Observe and record lethal (coagulation, lack of heartbeat) and teratogenic (pericardial edema, yolk sac edema, spinal curvature) endpoints at 24, 48, 72, and 96 hpf under a stereomicroscope.

  • Data Analysis: Determine the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for teratogenic effects) values.

Zebrafish Embryo Toxicity Assay Workflow

Discussion and Future Directions

The toxicological profile of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is likely to be influenced by the presence of the trifluoromethyl group. This group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and potentially interact with intracellular targets. However, the high metabolic stability of the C-F bond suggests that the release of toxic fluoride ions is unlikely.

The available data on a structurally similar compound suggests low cytotoxicity. However, comprehensive experimental evaluation using the assays outlined above is crucial to definitively characterize the toxicity profile of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

Future studies should also investigate the mechanism of any observed toxicity, including assessments of genotoxicity, cardiotoxicity, and hepatotoxicity. A thorough understanding of the toxicological properties of this and related compounds is essential for their safe and effective development as potential therapeutic agents.

References

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2021). Reddit. Retrieved January 9, 2026, from [Link]

  • 2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. (n.d.). ILO. Retrieved January 9, 2026, from [Link]

Sources

Independent Replication and Comparative Analysis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a synthetic heterocyclic compound belonging to the s-triazine class of molecules. Drawing upon available data from independent studies on structurally related analogs, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand its synthesis, potential biological activities, and key experimental protocols for its evaluation. While direct replication studies for this specific molecule are not extensively documented in publicly available literature, this guide synthesizes findings from closely related compounds to provide a robust framework for its investigation.

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, features a trifluoromethylphenyl substituent, a group known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis and Chemical Properties

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines is well-documented, with several methodologies reported. A common and efficient approach involves the microwave-assisted, one-pot, three-component condensation of cyanoguanidine, an appropriate aromatic aldehyde (in this case, 4-(trifluoromethyl)benzaldehyde), and an arylamine.[3] This method is favored for its rapid reaction times and good yields.

An alternative "green" synthesis route involves the reaction of dicyandiamide with the corresponding nitrile under microwave irradiation, which minimizes the use of organic solvents and simplifies the purification process.[4]

General Synthetic Scheme:

A prevalent method for the synthesis of 2,4-diamino-6-aryl-1,3,5-triazines involves the reaction of an aryl biguanide with a suitable ester.[5]

G A 4-(Trifluoromethyl)phenyl Biguanide D 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine A->D Reacts with B Ester (e.g., Ethyl Formate) B->D C Base (e.g., Sodium Ethoxide) C->D In the presence of

Caption: General reaction scheme for the synthesis of the target compound.

Putative Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diamino-s-triazine core is a known pharmacophore that can mimic the binding of folic acid to dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and certain amino acids.[6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. Several 2,4-diamino-1,3,5-triazine derivatives have been investigated as DHFR inhibitors.[7]

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide Nucleotide Synthesis (dTMP) THF->Nucleotide AminoAcid Amino Acid Synthesis (Methionine, Serine) THF->AminoAcid NADPH NADPH NADP NADP+ DHFR Dihydrofolate Reductase (DHFR) Triazine 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine Triazine->DHFR Inhibition DNA DNA Synthesis & Repair Nucleotide->DNA CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action via DHFR inhibition.

Comparative In Vitro Anticancer Activity

While specific data for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is limited, numerous studies have evaluated the cytotoxic effects of structurally similar 2,4-diamino-1,3,5-triazine derivatives against various cancer cell lines. The data presented below is a compilation from independent studies on these related compounds to provide a comparative perspective.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Imidazoyl-1,3,5-triazine derivativesMCF-7 (Breast)Significant cytotoxicity[8]
Substituted phenylamino-s-triazinesMCF-7 (Breast), C26 (Colon)1.21 - 50.93[1]
2,4-diamino-6-aryl-1,3,5-triazinesK562 (Leukemia), PC-3 (Prostate), HO8910 (Ovarian)1.01 - 2.23[9]
Imamine-1,3,5-triazine derivativesMDA-MB-231 (Breast)6.25 - 8.18[10]
4,6-diamino-1,3,5-triazine-2-carbohydrazidesMDA-MB-231 (Breast)Low micromolar[5]
2-(4,6-diamino-1,3,5-triazin-2-yl)-iminoacetonitrilesMALME-3M (Melanoma)0.033[11]

Note: The presented IC50/GI50 values are for various derivatives within the specified class and not for the specific topic compound. This data is intended to provide a comparative landscape of the potential potency of the 2,4-diamino-1,3,5-triazine scaffold.

Experimental Protocols

To facilitate the independent replication and evaluation of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies on related triazine derivatives.[8][10][12]

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure based on standard cell cycle analysis techniques.[13][14][15]

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a representative colorimetric assay protocol.[16][17][18]

Objective: To determine the inhibitory activity of the test compound against DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay buffer

  • Test compound

  • Methotrexate (positive control)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add the assay buffer, test compound at various concentrations, and DHFR enzyme.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the IC50 value of the test compound.

Conclusion

References

  • In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. PubMed. [Link]

  • Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International. [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]

  • The cytotoxic effect of Triazine 12 on MCF-7 and HepG-2 cell lines... ResearchGate. [Link]

  • Dose response curve of s-triazine derivatives on human cancer cell lines determined by MTT assay after 48-h treatment. ResearchGate. [Link]

  • Cell Cycle Analysis of Atrazine-Treated Human Fibroblast Cells Using Flow Cytometry. UNI ScholarWorks. [Link]

  • a Cell cycle analysis To determine cell cycle distributions, cells were... ResearchGate. [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]

  • Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. PubMed. [Link]

  • Antitumor activity of triazine mimic antibiotics for DNA-binding implications... PMC - NIH. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. NIH. [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and... International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Springer. [Link]

  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. PubMed. [Link]

  • Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. Indian Journal of Chemistry. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]

  • Mechanism of reaction catalyzed by DHFR. ResearchGate. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. [Link]

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively ta... The Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel DHFR Inhibitors: A Case Study on 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the performance of novel dihydrofolate reductase (DHFR) inhibitors. We will use the compound 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine as a representative example of a new chemical entity whose efficacy and selectivity need to be rigorously compared against established inhibitors. The methodologies, principles, and comparative data presented herein are designed to ensure scientific integrity and provide a clear path for evaluating potential therapeutic candidates.

The core chemical structure of our topic compound, a 2,4-diamino-1,3,5-triazine, is a well-established scaffold known to target DHFR.[1][2][3][4] This enzyme is a critical node in cellular metabolism, making it an attractive target for chemotherapy in both infectious diseases and oncology.[1][5][6] This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[6][7] THF and its derivatives are essential one-carbon donors in the de novo synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[8] By inhibiting DHFR, the intracellular pool of THF is depleted, leading to a disruption of DNA synthesis and repair. This ultimately causes cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells or pathogenic microbes.[8][9]

The strategic importance of this pathway is underscored by the clinical success of DHFR inhibitors. However, the therapeutic window and spectrum of activity depend critically on the inhibitor's selectivity for the target (e.g., bacterial vs. human DHFR) and its potency.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 2,4-Diamino-1,3,5-triazines (e.g., Topic Compound, Methotrexate) Inhibitor->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA

Caption: Folate metabolism pathway and the mechanism of DHFR inhibition.

Selecting Benchmarks for Meaningful Comparison

To accurately assess the potential of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, it is crucial to benchmark it against a panel of well-characterized DHFR inhibitors. The choice of comparators should be guided by their mechanism, potency, and selectivity profile.

  • Methotrexate (MTX): A classical, high-potency antifolate used extensively in cancer chemotherapy.[5][7] It serves as the gold standard for potent, albeit non-selective, inhibition of human DHFR.[7]

  • Trimethoprim (TMP): An antibiotic that exhibits high selectivity for bacterial DHFR over its human counterpart.[8][10] It is an excellent benchmark for assessing antibacterial potential and host safety.

  • Pyrimethamine & Cycloguanil: These are diaminotriazine-based drugs used in the treatment and prophylaxis of malaria.[11][12][13] Their structural similarity makes them highly relevant comparators for evaluating activity against parasitic DHFR.

Quantitative Benchmarking: A Comparative Data Overview

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values are critical for a direct comparison of potency. The table below summarizes reported inhibitory activities for our selected benchmarks against DHFR from various organisms.

InhibitorTarget EnzymeIC₅₀ / Kᵢ (nM)Key Characteristics
Methotrexate Human DHFRIC₅₀: ~120 nM[10]Potent inhibitor of human DHFR, widely used in oncology.[5][7]
S. aureus DHFRKᵢ: ~0.71 nM[10]Potent against bacterial DHFR but lacks selectivity.
E. coli DHFRKᵢ: ~1 nM[10]High affinity for E. coli DHFR.
Trimethoprim Human DHFRIC₅₀: >30,000 nM[10]Very poor inhibitor of the human enzyme, ensuring low host toxicity.[8]
E. coli DHFRIC₅₀: ~23 nM[10]Highly potent and selective for the bacterial target.
Pyrimethamine P. falciparum DHFRIC₅₀: <100 nM (Susceptible)[11]Effective against susceptible malaria parasites.[13]
Cycloguanil P. falciparum DHFRIC₅₀: <50 nM (Susceptible)[11]Active metabolite of proguanil, cross-resistance with pyrimethamine is common.[11][12]

Note: IC₅₀ and Kᵢ values can vary depending on experimental conditions such as substrate concentration and enzyme source.[7]

Essential Experimental Protocols for Benchmarking

The following protocols provide detailed, step-by-step methodologies for the key experiments required to characterize a novel DHFR inhibitor.

In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

Expertise & Experience: This is the foundational assay to determine the direct inhibitory effect of a compound on the purified enzyme. Its principle lies in monitoring the enzymatic reaction in real-time. DHFR activity is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[7][10] An effective inhibitor will slow down this rate of decrease. This method is robust, quantitative, and allows for the determination of the IC₅₀ value.

IC50_Workflow Workflow for DHFR Enzymatic Inhibition Assay prep 1. Reagent Preparation - Purified DHFR Enzyme - DHF Substrate - NADPH Cofactor - Assay Buffer - Serial Dilutions of Inhibitor setup 2. Assay Setup (96-well Plate) - Add Assay Buffer - Add varying [Inhibitor] - Add DHFR Enzyme prep->setup incubate 3. Pre-incubation - Allow inhibitor to bind to the enzyme (e.g., 15 min at RT) setup->incubate initiate 4. Reaction Initiation - Add Substrate Mix (DHF + NADPH) incubate->initiate measure 5. Kinetic Measurement - Read Absorbance at 340 nm over time (e.g., 10-20 minutes) initiate->measure analyze 6. Data Analysis - Calculate Reaction Velocity - Plot % Inhibition vs. log[Inhibitor] - Fit to Dose-Response Curve measure->analyze ic50 7. Determine IC50 Value analyze->ic50

Caption: High-throughput screening workflow for DHFR inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl).[7]

    • Prepare stock solutions of Dihydrofolate (DHF) and NADPH in the assay buffer. Protect the DHF solution from light.[9]

    • Prepare a stock solution of the test compound (e.g., 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compound and known inhibitors (e.g., Methotrexate) in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the assay buffer to all wells.[10]

    • Add the serially diluted test compounds and controls to their respective wells. Include "no inhibitor" (enzyme control) and "no enzyme" (background control) wells.

    • Add the purified DHFR enzyme (e.g., human, E. coli) to all wells except the background control.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.[7]

  • Reaction Initiation:

    • Prepare a substrate mixture containing both DHF and NADPH.

    • Add the substrate mixture to all wells simultaneously to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Cell-Based Proliferation Assay

Trustworthiness: While an in vitro enzyme assay confirms direct target engagement, a cell-based assay is a self-validating system that assesses the compound's ability to cross the cell membrane and exert a biological effect in a more complex physiological context. This is crucial for evaluating potential therapeutic efficacy.

Detailed Protocol:

  • Cell Culture:

    • Culture the desired cell lines (e.g., human cancer cell lines like A549, or bacterial strains like E. coli or S. aureus) in their appropriate growth media.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and known inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours for mammalian cells, or shorter for bacteria).

  • Viability/Proliferation Measurement:

    • Assess cell viability using a suitable method, such as:

      • Resazurin (AlamarBlue) Assay: Measures metabolic activity.

      • MTT/XTT Assay: Measures mitochondrial dehydrogenase activity.

      • CellTiter-Glo Assay: Measures intracellular ATP levels.

      • Optical Density (OD₆₀₀): For bacterial cultures.

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (half-maximal growth inhibition) or EC₅₀ (half-maximal effective concentration) value.

Conclusion and Future Directions

The framework outlined in this guide provides a robust and scientifically rigorous approach to benchmarking novel DHFR inhibitors like 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. By systematically comparing its performance against well-established drugs such as Methotrexate and Trimethoprim, researchers can gain critical insights into its potency, selectivity, and potential therapeutic applications. The combination of quantitative biochemical assays and cell-based studies is essential for building a comprehensive profile of a new drug candidate. Further studies, including in vivo efficacy models and detailed safety profiling, would be the logical next steps in the development of any promising lead compound identified through this benchmarking process.

References

  • Scott, A. et al. (2018). Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth. PubMed. Available at: [Link]

  • Tassone, G. et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. PMC - NIH. Available at: [Link]

  • Kumar, P. et al. (2015). Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Tassone, G. et al. (2021). Evidence of pyrimethamine and cycloguanil analogues as dual inhibitors of trypanosoma brucei pteridine reductase and dihydrofolate reductase. IRIS UniGe. Available at: [Link]

  • ResearchGate. (2025). Quantitative Structure Activity Relationship Study of 2,4,6‐Trisubstituted‐s‐triazine Derivatives as Antimalarial Inhibitors of Plasmodium Falciparum Dihydrofolate Reductase. ResearchGate. Available at: [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]

  • Jacquier, P. et al. (1993). In Vitro Activity of Pyrimethamine, Cycloguanil, and Other Antimalarial Drugs Against African Isolates and Clones of Plasmodium Falciparum. PubMed. Available at: [Link]

  • Reeves, A. Z. et al. (2025). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. PMC - PubMed Central. Available at: [Link]

  • Srinivasan, S. et al. (1994). Quantitative structure-activity relationships by neural networks and inductive logic programming. II. The inhibition of dihydrofolate reductase by triazines. PubMed. Available at: [Link]

  • Peterson, D. S. et al. (1990). Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 3: Antifolates. Pyrimethamine and Cycloguanil are examples of DHFR... ResearchGate. Available at: [Link]

  • Heppler, L. N. et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central. Available at: [Link]

  • Wiecaszek, A. et al. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. Available at: [Link]

  • MDPI. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

Sources

A Comparative Analysis of the Pharmacokinetic Properties of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting ADME Profiles of Novel Triazine Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a well-established method for optimizing the pharmacokinetic profile of lead compounds.[1] This guide provides a comparative analysis of the anticipated pharmacokinetic properties of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine against its non-fluorinated parent compound, 2,4-Diamino-6-phenyl-1,3,5-triazine , and the clinically approved drug, Lamotrigine . While direct experimental data for the trifluoromethylated compound is not publicly available, this analysis leverages established principles of medicinal chemistry and standard preclinical assays to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The trifluoromethyl group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] These alterations can translate to improved oral bioavailability, longer half-life, and enhanced therapeutic efficacy.[4] This guide will delve into the experimental methodologies used to assess these properties and provide a predictive comparison of how the addition of a trifluoromethyl group to the phenyl ring of a 2,4-diamino-1,3,5-triazine scaffold is likely to impact its journey through the body.

Comparative Overview of Key Pharmacokinetic Parameters

The following table presents a predictive and comparative summary of the key pharmacokinetic parameters for the compounds of interest. The values for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine are predicted based on chemical structure and the known effects of the trifluoromethyl group, while the data for Lamotrigine is derived from published literature.[5][6]

Parameter2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine (Predicted)2,4-Diamino-6-phenyl-1,3,5-triazine (Predicted)Lamotrigine (Reported)Rationale for Prediction
Absorption
Oral BioavailabilityModerate to HighLow to Moderate~98%[5]The lipophilicity conferred by the -CF3 group is expected to enhance membrane permeability and thus oral absorption.[2]
Caco-2 PermeabilityModerate to HighLow to ModerateHighIncreased lipophilicity generally correlates with higher passive diffusion across Caco-2 monolayers.[7]
Distribution
Plasma Protein BindingHighModerate~55%[6]The trifluoromethyl group increases lipophilicity, which typically leads to greater binding to plasma proteins like albumin.
Volume of DistributionModerateLow to Moderate1.25 - 1.47 L/kg[6]Enhanced tissue penetration due to increased lipophilicity is expected to result in a larger volume of distribution.
Metabolism
Metabolic StabilityHighModerateMetabolized by glucuronidation[5]The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]
Primary Metabolic PathwayAromatic hydroxylation (minor), N-dealkylation (if applicable)Aromatic hydroxylation, N-dealkylation (if applicable)Glucuronic acid conjugation[5]While the -CF3 group is stable, other parts of the molecule may undergo metabolism.
Excretion
Half-life (t½)LongerShorter24.1 - 35 hours[6]Increased metabolic stability directly contributes to a longer elimination half-life.[2]
ClearanceLowModerate1.82 L/h (influenced by co-medications)[8]Reduced metabolism leads to lower clearance from the body.

Experimental Protocols for In Vitro ADME Profiling

To empirically determine the pharmacokinetic properties outlined above, a standard battery of in vitro ADME assays is employed in early drug discovery. These assays provide crucial data to guide lead optimization and predict in vivo performance.[9]

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10] This assay is the gold standard for predicting in vivo drug absorption.[11]

Experimental Workflow:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. To assess efflux, the experiment is also performed in the reverse direction (basolateral to apical).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on transwell plates culture Culture for 21-28 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer add_compound Add test compound to donor chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from receiver chamber at time points incubate->collect_samples lcms Quantify compound concentration by LC-MS/MS collect_samples->lcms calc_papp Calculate apparent permeability (Papp) lcms->calc_papp

Caption: Caco-2 Permeability Assay Workflow.

Microsomal Stability Assay for Metabolic Rate

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily located in the liver microsomes.[13] A higher stability in this assay suggests a lower clearance and longer half-life in vivo.

Experimental Workflow:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer containing a cofactor regenerating system (NADPH).

  • Incubation: The test compound is added to the microsomal solution and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_microsomes Prepare liver microsomes with NADPH add_compound Add test compound prep_microsomes->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at multiple time points incubate->sample quench Quench reaction with cold solvent sample->quench centrifuge Centrifuge to remove protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and intrinsic clearance lcms->calculate

Caption: Microsomal Stability Assay Workflow.

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[14] Only the unbound fraction of the drug is pharmacologically active. Equilibrium dialysis is a common method to determine the percentage of a compound that is bound to plasma proteins.

Experimental Workflow:

  • Apparatus Setup: A dialysis plate with a semi-permeable membrane separating two chambers is used.

  • Sample Loading: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.

  • Equilibration: The plate is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

PPB_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis load_plasma Load plasma with test compound into one chamber load_buffer Load buffer into the other chamber load_plasma->load_buffer incubate Incubate at 37°C with shaking load_buffer->incubate equilibrium Allow unbound drug to reach equilibrium incubate->equilibrium sample Sample from both chambers equilibrium->sample lcms Quantify concentration by LC-MS/MS sample->lcms calculate Calculate % protein binding lcms->calculate

Caption: Plasma Protein Binding Assay Workflow.

Conclusion

The introduction of a trifluoromethyl group to the 2,4-diamino-6-phenyl-1,3,5-triazine scaffold is predicted to significantly enhance its pharmacokinetic profile. The increased lipophilicity is expected to improve oral absorption and tissue distribution, while the high metabolic stability of the C-F bond is likely to result in a longer half-life and lower clearance. These predicted improvements make 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions, which is a critical step in the progression of any new chemical entity toward clinical development.

References

  • Wikipedia. Lamotrigine. [Link]

  • PubMed. Lamotrigine: pharmacokinetics. [Link]

  • Neurology. Population Pharmacokinetics Of Lamotrigine In Adults Patients With Epilepsy. (P1.5-030). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

  • YouTube. Pharmacology of Lamotrigine (Lamicdin, LAMICTAL); Mechanism of action, Pharmacokinetics, Use, Effect. [Link]

  • Semantic Scholar. Lamotrigine Clinical Pharmacokinetics. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • PMC. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. [Link]

  • ResearchGate. Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. [Link]

  • MDPI. Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. [Link]

  • Science.gov. caco-2 cell permeability: Topics by Science.gov. [Link]

  • NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • MilliporeSigma. MultiScreen Caco-2 Assay System. [Link]

  • PubMed. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • NIH. Triazine dendrimers as drug delivery systems: from synthesis to therapy. [Link]

  • PMC. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. [Link]

  • PubMed. ADME Properties Evaluation in Drug Discovery: Prediction of Caco-2 Cell Permeability Using a Combination of NSGA-II and Boosting. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. [Link]

  • ResearchGate. XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. [Link]

  • PubMed. Binding of phenothiazine neuroleptics to plasma proteins. [Link]

  • PubMed. Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]

  • RSC Publishing. 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: intriguing crystal structure with high Z′/Z′′ and hydrogen bond numbers and Hirshfeld surface analysis of intermolecular interactions. [Link]

  • New Journal of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • PubChem. Benzoguanamine. [Link]

Sources

Confirming the Binding Site of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Dihydrofolate Reductase Inhibition

The enzyme Dihydrofolate Reductase (DHFR) is a cornerstone of cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is indispensable for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for therapeutic intervention in oncology and infectious diseases. The 2,4-diamino-1,3,5-triazine scaffold has emerged as a privileged structure in the design of potent DHFR inhibitors. This guide focuses on a specific derivative, 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine , and provides a comprehensive framework for confirming its binding site and characterizing its interaction with DHFR. While direct, publicly available binding data for this specific molecule is limited, we will draw upon extensive research on closely related analogs to infer its binding characteristics and present a robust, data-driven approach for its experimental validation.

The core hypothesis is that the 2,4-diamino moiety of the triazine ring mimics the pteridine portion of the natural substrate, dihydrofolate, allowing it to anchor within the active site of DHFR. The [4-(trifluoromethyl)phenyl] group is predicted to occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity. This guide will objectively compare the state-of-the-art methodologies used to validate this hypothesis, providing the theoretical underpinnings and detailed experimental protocols for each.

Comparative Analysis of Binding Site Confirmation Methodologies

A multi-faceted approach is essential for unequivocally confirming the binding site of a novel inhibitor. Each technique offers unique insights into the protein-ligand interaction, and their combined application provides a comprehensive and self-validating picture.

Methodology Information Yielded Strengths Limitations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise atomic interactions.Unambiguous determination of the binding site and orientation of the inhibitor.Requires high-quality protein crystals; crystallization can be a significant bottleneck.
Surface Plasmon Resonance (SPR) Real-time kinetics (association and dissociation rates), equilibrium dissociation constant (KD).High sensitivity, label-free, provides kinetic and affinity data.Immobilization of the protein may affect its conformation; mass transport limitations can influence results.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of pure protein and ligand; may not be suitable for very high or very low affinity interactions.

Inferred Binding Profile and Comparative Data of Analogs

Based on extensive structure-activity relationship (SAR) studies of 2,4-diamino-1,3,5-triazine derivatives, we can confidently predict the binding mode of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine to DHFR. The 2,4-diamino groups are expected to form key hydrogen bonds with conserved acidic residues (e.g., Asp27 in E. coli DHFR or Glu30 in human DHFR) and the backbone carbonyls of other residues within the active site. The trifluoromethylphenyl group likely extends into a hydrophobic pocket, interacting with residues such as Phe31.

Compound Structure IC50 against P. falciparum (FCR-3 strain) [nM]
Analog 11-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride2.66

This data underscores the high potency achievable with 6-aryl substituted diaminotriazines, suggesting that 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a promising candidate for potent DHFR inhibition.

Experimental Protocols for Binding Site Validation

The following sections provide detailed, step-by-step protocols for the key experiments required to confirm the binding site and characterize the interaction of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine with DHFR.

X-ray Crystallography: The Definitive View

This technique provides an atomic-level snapshot of the inhibitor bound to its target, offering irrefutable evidence of the binding site and the specific molecular interactions.[2]

Workflow for Protein-Ligand Co-crystallization:

Caption: Workflow for determining the protein-ligand complex structure via X-ray crystallography.

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • Clone, express, and purify the target DHFR (e.g., human or bacterial) to >95% purity.

    • Concentrate the purified protein to 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Ligand Preparation:

    • Synthesize and purify 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

    • Prepare a concentrated stock solution (e.g., 50-100 mM) in a suitable solvent like DMSO.

  • Co-crystallization:

    • Incubate the purified DHFR with a 5-10 fold molar excess of the inhibitor for at least one hour on ice to allow for complex formation.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, salts, and additives).

  • Crystal Optimization and Data Collection:

    • Optimize initial crystal hits by refining precipitant concentrations and other parameters.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a known DHFR structure.

    • Refine the model and build the ligand into the observed electron density.

    • Analyze the final structure to identify all protein-ligand interactions.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a powerful, label-free technique for measuring the real-time kinetics of binding events, providing valuable data on the affinity and stability of the interaction.[3]

Workflow for SPR Analysis:

SPR_Workflow A Sensor Chip Preparation B Protein Immobilization A->B C Ligand Injection Series B->C D Data Analysis C->D E Kinetic and Affinity Determination D->E

Caption: SPR experimental workflow for kinetic and affinity analysis.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified DHFR onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects.

  • Analyte Preparation:

    • Prepare a series of dilutions of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in the running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span the expected KD.

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over the immobilized DHFR surface and a reference flow cell.

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity, stoichiometry, and enthalpy.

Workflow for ITC Analysis:

ITC_Workflow A Sample Preparation B Instrument Setup A->B C Titration B->C D Data Integration C->D E Thermodynamic Parameter Fitting D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and environmental responsibility in your laboratory.

Understanding the Compound: Hazard Profile

Key Structural Features and Their Implications:

  • Triazine Ring: A nitrogen-containing heterocycle. Triazine-based compounds are used in various applications, including as herbicides.[1][2] Their disposal must consider potential environmental persistence and impact on aquatic life.[3]

  • Trifluoromethyl Group: This fluorinated group makes the compound a halogenated organic substance.[4] Halogenated compounds pose specific challenges for disposal, particularly during incineration, as they can form hazardous byproducts if not processed correctly.[4][5]

Core Disposal Directive: Incineration as the Primary Method

For halogenated organic compounds like 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, high-temperature incineration is the recommended and often legally mandated disposal method.[6][7] This is due to the stability of the carbon-fluorine bond and the potential to form toxic byproducts like dioxins and furans if combustion is incomplete.[4]

Why Incineration?

Incineration, when performed correctly, ensures the complete destruction of the compound to its mineral components. For hazardous waste containing more than 1% halogenated organic substances, a minimum incineration temperature of 1100°C is required to ensure complete breakdown and prevent the formation of persistent organic pollutants (POPs).[5]

Operational Steps for Disposal via Incineration:

  • Waste Segregation and Collection:

    • Collect waste 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine in a designated, properly labeled, and sealed waste container.

    • Do not mix with non-halogenated waste to avoid unnecessary treatment costs and complexities.

    • Ensure the container is compatible with the chemical and will not degrade.

  • Engage a Licensed Hazardous Waste Disposal Contractor:

    • Disposal of this type of chemical waste is highly regulated. It is crucial to work with a certified hazardous waste management company that has the necessary permits and facilities for high-temperature incineration of halogenated compounds.[8]

    • Provide the contractor with the Safety Data Sheet (SDS) and a clear characterization of the waste.

  • Packaging and Transportation:

    • Follow all institutional, local, and national regulations for the packaging and transportation of hazardous waste. This typically involves using specific types of containers and labeling them with the appropriate hazard symbols.

Alternative Disposal Considerations (with Caveats)

While incineration is the primary method, it's important to understand why other common disposal methods are generally not suitable for this compound.

  • Landfilling: Direct landfilling of untreated hazardous waste is heavily restricted.[9] Halogenated organic compounds can leach from landfills, contaminating soil and groundwater.[4][10] Regulations under the Resource Conservation and Recovery Act (RCRA) prohibit the land disposal of untreated hazardous wastes.[9] If landfilling is considered for any treatment residues, it must be in a specifically engineered hazardous waste landfill with features like double liners and leachate collection systems.[10][11][12]

  • Chemical Treatment (Dechlorination/Dehalogenation): While chemical dechlorination methods exist for some halogenated compounds, they are often specific to certain classes of chemicals (like PCBs) and may not be effective or practical for this triazine derivative.[7] These processes can be complex and require specialized equipment.

Spill Management and Personal Protective Equipment (PPE)

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: For handling powders or in case of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[13]

  • Lab Coat: A standard lab coat should be worn.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading by using absorbent materials appropriate for chemical spills.

  • Collection: Carefully collect the spilled material and contaminated absorbents into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., as recommended in the SDS), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety (EHS) department.

Waste Minimization and Best Practices

The most effective disposal strategy begins with responsible chemical management.

  • Purchase only the necessary quantities of the chemical for your experiments.

  • Maintain accurate inventory control to avoid expired or unwanted stock.

  • Consider in-lab treatment for dilute aqueous solutions only if you have the appropriate expertise, equipment, and validated procedures. However, for a compound like this, direct disposal of the concentrated waste is generally the safer and more compliant option.

Summary of Disposal Options

Disposal MethodSuitability for 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazineRationale
High-Temperature Incineration Highly Recommended Ensures complete destruction of the halogenated organic compound, preventing the formation of toxic byproducts.[5][6][14]
Landfilling (Untreated) Not Recommended/Prohibited Risk of soil and groundwater contamination.[4][10] Prohibited by regulations like RCRA for untreated hazardous waste.[9]
Chemical Treatment Not Generally Recommended May not be effective for this specific compound and can be a complex process requiring specialized expertise.[7]
Sewer Disposal Strictly Prohibited Potential for aquatic toxicity and contamination of waterways.[3]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated Incineration High-Temperature Incineration (>1100°C) IsHalogenated->Incineration Yes Landfill Prohibited without treatment IsHalogenated->Landfill No (Incorrect Path) ContactEHS Package, label, and store for pickup by licensed hazardous waste contractor Incineration->ContactEHS FinalDisposal Final Disposal ContactEHS->FinalDisposal

Caption: Decision workflow for the disposal of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine.

References

  • Zero Waste Europe. Incineration. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 31(1), 1-10. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions for Hazardous Waste. [Link]

  • Indiana Department of Environmental Management. Landfills and Land Disposal Units. [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. [Link]

  • Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills. [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. [Link]

  • FedCenter. Hazardous Waste Landfills. [Link]

  • Agilent Technologies. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet. [Link]

  • Haz-Map. 2,4-Diamino-6-phenyl-1,3,5-triazine - Hazardous Agents. [Link]

  • Trimeric Corporation. Strategies for Short-Term H2S Removal. [Link]

  • U.S. Environmental Protection Agency. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • National Institute of Standards and Technology. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]

  • Occupational Safety and Health Administration. CHLORINE TRIFLUORIDE. [Link]

  • Occupational Safety and Health Administration. Fluoride (F- & HF) in Workplace Atmospheres. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]

  • Occupational Safety and Health Administration. FLUORIDES (as F). [Link]

  • U.S. Environmental Protection Agency. Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]

  • University of Maryland Extension. (2020, October 12). EPA Institutes New Restrictions on Triazine Herbicides. [Link]

  • Occupational Safety and Health Administration. FLUORINE. [Link]

  • ChemWhat. 2,4-Diamino-6-phenyl-1,3,5-triazine CAS#: 91-76-9. [Link]

  • ChemBK. 2,4-Diamino-6-phenyl-1,3,5-triazine. [Link]

  • GATE Energy. (2014, May 31). H2S Scavenging: Using Triazine. [Link]

  • Scribd. H2S Scavenger - Using Triazine PDF. [Link]

  • Google Patents. US10626334B2 - Processes and compositions for scavenging hydrogen sulfide.
  • ResearchGate. Fouling Formation During Hydrogen Sulfide Scavenging With 1,3,5-tri- (hydroxyethyl)-hexahydro-s-triazine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and protects against chemical exposure.

Foundational Hazard Assessment

The primary hazards associated with this class of compounds are:

  • H315: Causes skin irritation. [1][2][5][6]

  • H319: Causes serious eye irritation. [1][2][5][6]

  • H335: May cause respiratory irritation. [1][2][5]

Additionally, some analogues are classified as harmful if swallowed or inhaled.[3][4] Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize the generation and inhalation of dust or aerosols.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a standard set of personal protective equipment (PPE) is mandatory for all routine laboratory operations involving this compound.

Eye and Face Protection

Direct contact with the eye can cause serious irritation.[1][2][5][6] Standard laboratory safety glasses are insufficient.

  • Minimum Requirement: Safety glasses equipped with side shields.[7][8]

  • Best Practice/Recommended: Chemical safety goggles that form a seal around the eyes are the preferred standard.[7][8]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., handling large quantities or solutions), a face shield should be worn in addition to chemical goggles to protect the entire face.

Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[7] It is strongly advised to follow workplace policy regarding their use and to have removal equipment readily available.[7]

Hand Protection: Chemical-Resistant Gloves

Given the risk of skin irritation, selecting the correct gloves is critical. The choice depends not just on the material but also on the specific operation.

  • Material Selection: Experience with similar dry, solid compounds indicates that nitrile rubber, polychloroprene, or butyl rubber gloves provide adequate protection.[8] PVC gloves are known to offer less protection and should be avoided.[7][9]

  • Thickness and Dexterity: Thinner gloves (e.g., 0.1 mm) may be used for tasks requiring high dexterity but should be treated as single-use items for short-duration protection.[7] For most standard procedures, a glove with a thickness of at least 11-13 mil is recommended.[10]

  • Double Gloving: For extended work or when handling potent compounds, double gloving is highly recommended.[9] This allows the outer, potentially contaminated glove to be removed and disposed of while still maintaining a layer of protection.[9]

  • Integrity and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[8] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if known contact with the chemical occurs.[9]

Protective Clothing

To prevent skin contact from spills or dust, appropriate body protection is essential.

  • Standard Use: A professional laboratory coat is mandatory.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as weighing large quantities or spill cleanup, consider using overalls or a disposable gown made of a low-permeability fabric.[7][8] These should have long cuffs that can be tucked under the outer glove to protect the wrist area.[9]

Respiratory Protection

Inhalation of airborne particles may cause respiratory irritation.[1][2][5] All operations that could generate dust, especially weighing, must be conducted in a controlled environment.

  • Engineering Controls: The primary method for controlling inhalation risk is to work within a certified chemical fume hood or a powder containment hood.[5]

  • Masks: If engineering controls are not sufficient to prevent dust generation, respiratory protection is required. A dust mask, specifically a particle-filtering N95 (US) or equivalent respirator, should be used.[9][11] Surgical masks offer little to no protection from chemical dust and are not a substitute.[9]

Operational Plan: A Step-by-Step PPE Workflow

This workflow ensures that safety measures are integrated into every step of the handling process.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal A Assess Task: - Weighing? - Dissolving? - Spill Cleanup? B Select & Inspect PPE: - Goggles/Face Shield - Correct Gloves (x2) - Lab Coat/Gown - N95 Respirator (if needed) A->B Define Risks C Don PPE in Correct Order: 1. Gown/Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves (Inner then Outer) B->C Proceed to Task D Perform Chemical Handling in a Fume Hood C->D E Wipe down outer gloves before exiting work area D->E Task Complete F Doff PPE in Designated Area: 1. Outer Gloves 2. Gown/Coat 3. Goggles/Face Shield 4. Inner Gloves 5. Respirator E->F G Dispose of all single-use PPE in labeled hazardous waste container F->G H Wash Hands Thoroughly G->H

Caption: PPE workflow from task assessment to final disposal.

Disposal and Decontamination

Proper removal and disposal of contaminated PPE are as crucial as its initial selection to prevent secondary exposure.

  • PPE Removal: Contaminated PPE should be removed in a manner that avoids cross-contamination. The general principle is to remove the most contaminated items first (e.g., outer gloves), turning them inside out during removal.

  • Disposal: All disposable items, including gloves, gowns, and respirator cartridges, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[2][7] Do not discard them in regular trash.

  • Reusable PPE: Reusable items like safety goggles and face shields must be decontaminated according to standard laboratory procedures after each use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing all PPE.[5][7] The application of a non-perfumed moisturizer is also recommended to maintain skin integrity.[7][8]

Summary of PPE Recommendations

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing/Handling (Small Scale) Chemical GogglesNitrile Gloves (Double)Lab CoatWork in Chemical Fume Hood
Solution Preparation Chemical Goggles & Face ShieldNitrile Gloves (Double)Lab CoatWork in Chemical Fume Hood
Large Quantity Handling (>10g) Chemical Goggles & Face ShieldThicker Nitrile or Butyl Gloves (Double)Disposable Gown over Lab CoatN95 Respirator (in addition to fume hood)
Minor Spill Cleanup (Solid) Chemical GogglesNitrile Gloves (Double)Lab CoatN95 Respirator
Major Spill Cleanup Chemical Goggles & Face ShieldThicker Nitrile or Butyl Gloves (Double)Disposable GownChemical Cartridge Respirator

References

  • Apollo Scientific. (2023, July 11). Tris(trifluoromethyl)
  • Cayman Chemical. (2025, January 9). 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride)
  • Synquest Labs. 2,4-Diamino-6-(4-fluorophenyl)
  • Sigma-Aldrich. (2024, September 6).
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich. (2025, July 23).
  • Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (2025, December 22).
  • Fluorochem. (2024, December 19). 2,4-Diamino-6-(4-methylphenyl)
  • Santa Cruz Biotechnology. 2,4,6-Tris(2-pyridyl)
  • Agilent Technologies, Inc. (2019, April 1).
  • TCI EUROPE N.V. (2025, July 2).
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Labsolu.ca. 2,4-Diamino-6-(4-fluorophenyl)
  • Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.